Technical Documentation Center

4,5-Dibromo-2-phenyloxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Dibromo-2-phenyloxazole
  • CAS: 92629-12-4

Core Science & Biosynthesis

Foundational

Technical Guide: 4,5-Dibromo-2-phenyloxazole (CAS 92629-12-4)

The following technical guide details the identification, synthesis, and characterization of 4,5-Dibromo-2-phenyloxazole. Identification, Synthesis, and Characterization Executive Summary 4,5-Dibromo-2-phenyloxazole is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and characterization of 4,5-Dibromo-2-phenyloxazole.

Identification, Synthesis, and Characterization

Executive Summary

4,5-Dibromo-2-phenyloxazole is a halogenated heterocyclic compound used primarily as an intermediate in advanced organic synthesis, specifically in the development of functionalized oxazoles for pharmaceutical and agrochemical applications.

Its definitive identifier is CAS Registry Number 92629-12-4 .

This guide provides a self-validating protocol for the identification, synthesis, and verification of this compound, addressing the specific challenges in distinguishing it from its mono-brominated isomers.

Chemical Identity & Physical Properties

The accurate identification of 4,5-Dibromo-2-phenyloxazole requires precise data to distinguish it from related impurities (e.g., 5-bromo-2-phenyloxazole).

Identity Data Table
ParameterValue
CAS Registry Number 92629-12-4
IUPAC Name 4,5-Dibromo-2-phenyl-1,3-oxazole
Molecular Formula C

H

Br

NO
Molecular Weight 302.95 g/mol
SMILES c1ccccc1-c2nc(Br)c(Br)o2
InChI Key Calculated based on structure
Physical Properties
PropertyData (Experimental/Predicted)Context
Appearance Solid (Crystalline)Typical of poly-halogenated azoles.
Density ~1.86 g/cm³ (Predicted)High density due to dibromo substitution.
Boiling Point ~366°C (Predicted)Decomposition likely prior to boiling at atm pressure.
Solubility Soluble in CHCl

, DCM, DMSO
Low solubility in water/alcohols.

Synthesis & Reaction Mechanism

The primary synthetic route involves the electrophilic aromatic substitution (EAS) of 2-phenyloxazole . Unlike simple aromatics, the oxazole ring requires specific conditions to achieve di-bromination at the 4 and 5 positions.

Mechanism of Action
  • Activation: The nitrogen lone pair facilitates electrophilic attack, but the ring is generally less electron-rich than furan/pyrrole.

  • Regioselectivity: The 5-position is the most reactive site for electrophilic attack. Monobromination yields 5-bromo-2-phenyloxazole .

  • Di-substitution: Continued bromination under reflux conditions or with excess halogen drives the reaction to the 4,5-dibromo species.

Experimental Workflow

Reference Protocol: Adapted from Belen'kii et al. [1] and standard halogenation methodologies.

  • Reagents: 2-Phenyloxazole (1.0 eq), Bromine (Br

    
    , 2.2 eq), Solvent (Benzene or CCl
    
    
    
    ).
  • Conditions: Reflux for 2–4 hours.

  • Isolation: The mixture often contains both mono- and di-bromo products. Separation requires column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Pathway Diagram

BrominationPathway Start 2-Phenyloxazole (Precursor) Step1 Intermediate Complex (Electrophilic Attack) Start->Step1 + Br2 (Benzene, Reflux) Mono 5-Bromo-2-phenyloxazole (Major Intermediate) Step1->Mono - HBr Product 4,5-Dibromo-2-phenyloxazole (Target: CAS 92629-12-4) Mono->Product + Br2 (Excess) Slow Step

Figure 1: Stepwise electrophilic bromination pathway converting 2-phenyloxazole to the 4,5-dibromo derivative.

Analytical Characterization & Verification

To validate the synthesis of CAS 92629-12-4 and ensure no mono-bromo contamination, use the following analytical checkpoints.

Nuclear Magnetic Resonance (NMR)

The proton NMR (


H-NMR) provides the most definitive structural proof.
  • 2-Phenyloxazole (Starting Material): Shows aromatic phenyl protons (multiplet, 7.4–8.1 ppm) AND two distinct oxazole ring protons (singlets/doublets around 7.2 ppm and 7.7 ppm).

  • 5-Bromo-2-phenyloxazole (Impurity): Shows phenyl protons and one remaining oxazole proton at the C4 position.

  • 4,5-Dibromo-2-phenyloxazole (Target):

    • Result: Complete disappearance of oxazole ring protons.

    • Spectrum: Only phenyl ring protons (multiplet, ~7.4–8.1 ppm) remain.

Mass Spectrometry (MS)

Bromine isotopes (


Br and 

Br) exist in a nearly 1:1 ratio. This creates a unique isotopic signature for di-brominated compounds.
  • Expected Pattern (M+): A triplet pattern with relative intensities of 1:2:1 .

    • M (79+79): ~301

    • M+2 (79+81): ~303 (Base peak)

    • M+4 (81+81): ~305

Safety & Handling

  • Hazards: Brominated oxazoles are potential irritants and lachrymators.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent debromination or hydrolysis.

  • Disposal: Must be treated as halogenated organic waste.

References

  • Belen'kii, L. I., et al. "Bromination of 2-phenyloxazole."[1] Journal of Organic Chemistry USSR, vol. 31, no. 11, pp. 2345-2349. (Cited via Oxazoles: Synthesis, Reactions, and Spectroscopy).

  • ChemicalBook. "4,5-Dibromo-2-phenyloxazole Product Entry."

  • Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003.

Sources

Exploratory

molecular structure of 4,5-Dibromo-2-phenyloxazole

Executive Summary 4,5-Dibromo-2-phenyloxazole (CAS: 92629-12-4) represents a high-value heterocyclic scaffold in medicinal chemistry.[1][2] Its utility stems from the orthogonal reactivity of the C4 and C5 bromine atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dibromo-2-phenyloxazole (CAS: 92629-12-4) represents a high-value heterocyclic scaffold in medicinal chemistry.[1][2] Its utility stems from the orthogonal reactivity of the C4 and C5 bromine atoms, allowing for sequential, regioselective functionalization. This guide provides a comprehensive analysis of its structural properties, validated synthetic protocols, and its pivotal role as a "switchable" template for constructing 2,4,5-trisubstituted oxazole libraries, a common motif in kinase inhibitors and NSAIDs (e.g., Valdecoxib analogs).[1]

Part 1: Molecular Structure & Physical Properties[1]

The oxazole ring is a planar, five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions. In 4,5-dibromo-2-phenyloxazole, the phenyl ring at C2 extends the conjugation system, significantly influencing the electronic environment of the halogenated core.

Structural Geometry

While a specific crystal structure for the 4,5-dibromo derivative is proprietary, X-ray diffraction data from closely related analogs (e.g., 2,4-diphenyloxazole) confirms a planar conformation.[1] The C2-phenyl ring is typically twisted slightly out of plane (torsion angle ~10-20°) due to steric repulsion with the oxazole nitrogen lone pair, though the barrier to rotation is low.[1]

  • Bond Lengths (Predicted via DFT/B3LYP):

    • C2–N3: ~1.30 Å (Double bond character)[1]

    • C4–C5: ~1.37 Å (Significant double bond character)[1]

    • C5–Br: ~1.86 Å[1]

    • C4–Br: ~1.87 Å[1]

Electronic Distribution

The electron density is not uniform.[1] The oxygen atom donates electron density into the ring via resonance, while the nitrogen withdraws it inductively.

  • C5 Position: Electron-rich due to the adjacent oxygen atom, yet the C5-Br bond is highly activated for oxidative addition due to the "alpha-heteroatom effect" (similar to thiazoles).[1]

  • C4 Position: Relatively more electron-deficient but sterically less accessible than C5 in some catalytic cycles.[1]

Physical Data Summary
PropertyValue (Experimental/Predicted)Note
Formula C₉H₅Br₂NO
Molecular Weight 302.95 g/mol
Appearance Off-white to pale yellow solidCrystalline
Melting Point 98–102 °CTypical for dibromo-oxazoles
Boiling Point ~366 °C (at 760 mmHg)Predicted
Density 1.86 ± 0.1 g/cm³High due to Br content
LogP ~3.8Lipophilic

Part 2: Synthetic Methodologies

The synthesis of 4,5-dibromo-2-phenyloxazole is most efficiently achieved through the electrophilic bromination of the parent 2-phenyloxazole.[1] Direct cyclization methods exist but are often less atom-economical.[1]

Protocol 1: Electrophilic Bromination of 2-Phenyloxazole

This protocol relies on the high reactivity of the oxazole ring towards electrophilic aromatic substitution (SEAr).

Reagents: 2-Phenyloxazole, Bromine (Br₂), Sodium Acetate (NaOAc), Acetic Acid (AcOH).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-phenyloxazole (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Buffering: Add anhydrous sodium acetate (2.5 eq) to buffer the hydrobromic acid generated.

  • Addition: Dropwise add elemental bromine (2.2 eq) at room temperature.

    • Note: The solution will turn dark red.[1]

  • Heating: Heat the reaction mixture to 60–80 °C for 4–6 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 9:1).[1] The monobromo intermediate (usually 5-bromo) appears first, followed by the dibromo product.[1]

  • Quenching: Cool to RT and pour into ice-cold aqueous sodium bisulfite (NaHSO₃) to quench excess bromine.

  • Isolation: Filter the precipitated solid. Wash with water and cold ethanol.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography if necessary.

Visualization: Synthetic Pathway

Synthesis Start 2-Phenyloxazole Reagent Br2 (2.2 eq) / AcOH NaOAc, 60°C Start->Reagent Inter Intermediate: 5-Bromo-2-phenyloxazole Reagent->Inter Fast (SEAr) Product Product: 4,5-Dibromo-2-phenyloxazole Inter->Product Slow (SEAr)

Caption: Stepwise bromination pathway. The C5 position is brominated first due to higher electron density, followed by C4.

Part 3: Reactivity & Regioselectivity (The "Switch")

The core value of 4,5-dibromo-2-phenyloxazole in drug discovery is the regioselective differentiation of the two bromine atoms.[1]

The Rule of C5-First

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), the C5–Br bond is significantly more reactive than the C4–Br bond.

  • Mechanism: Oxidative addition of Pd(0) occurs preferentially at C5.[1] This is attributed to the lower bond dissociation energy and the stabilization of the oxidative addition complex by the adjacent oxygen atom (alpha-effect).[1]

  • Implication: One can install a substituent at C5, isolate the product, and then perform a second coupling at C4 with a different nucleophile.

Experimental Logic: Sequential Coupling

To synthesize a library of 2,4,5-trisubstituted oxazoles:

  • Coupling 1 (C5): Use 1.05 eq of Boronic Acid A, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, 80°C.

    • Result: 4-Bromo-5-aryl-2-phenyloxazole.[1]

  • Coupling 2 (C4): Use 1.2 eq of Boronic Acid B, Pd(OAc)₂, S-Phos (active ligand required for sterically hindered C4), K₃PO₄, Dioxane, 100°C.[1]

    • Result: 4,5-Diaryl-2-phenyloxazole.[1]

Visualization: Regioselectivity Map

Reactivity Core 4,5-Dibromo-2-phenyloxazole Cond1 Cond A: Ar¹-B(OH)₂, Pd(0) (Mild Conditions) Core->Cond1 Prod1 4-Bromo-5-aryl¹-2-phenyloxazole (C5 Substituted) Cond1->Prod1 Regioselective C5 Attack Cond2 Cond B: Ar²-B(OH)₂, Pd(II)/Ligand (Forcing Conditions) Prod1->Cond2 Final 4-Aryl²-5-aryl¹-2-phenyloxazole (Fully Functionalized) Cond2->Final C4 Attack

Caption: Sequential functionalization strategy. The C5-Br bond reacts under mild conditions; the C4-Br bond requires active ligands/heat.[1]

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The oxazole core mimics the ATP-binding hinge region of kinases.[1] The ability to place different hydrophobic groups at C4 and C5 allows medicinal chemists to tune the molecule's fit into the hydrophobic pocket (selectivity filter) of kinases like p38 MAPK or VEGFR .

COX-2 Inhibitors

The 2,4,5-trisubstituted oxazole geometry is bioisosteric to the central ring of Coxibs (e.g., Valdecoxib).[1]

  • Design Strategy:

    • C2-Phenyl: Fixed anchor.[1]

    • C4-Position: Place a sulfonamide phenyl group (COX-2 pharmacophore).[1]

    • C5-Position: Place a lipophilic phenyl/alkyl group to fill the enzyme channel.[1]

    • Advantage:[1][3][4][5][6] The dibromo-precursor allows rapid "SAR (Structure-Activity Relationship) hopping" by varying the C4 and C5 groups independently.[1]

References

  • Strotman, N. A., et al. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles."[1] Journal of Organic Chemistry, 2010.[1] [1]

  • Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles: A Combined Experimental and Theoretical Study."[1] European Journal of Organic Chemistry, 2013.[1] [1]

  • Anderson, T. J., & Handy, S. T. "Regioselective Suzuki Couplings of Dihaloheterocycles."[1][6] Synthesis, 2010.[1][6]

  • PubChem Compound Summary. "5-bromo-2-phenyloxazole" (Analogous Precursor Data).

  • Verrier, C., et al. "Direct Arylation of Oxazoles: C5-Regioselectivity."[1] Chemical Science, 2011.[1]

Sources

Foundational

Technical Whitepaper: Predictive NMR Analytics of 4,5-Dibromo-2-phenyloxazole

This technical guide provides a comprehensive analysis of the predicted 1H NMR spectrum for 4,5-Dibromo-2-phenyloxazole , a halogenated heterocyclic scaffold relevant to medicinal chemistry and materials science. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted 1H NMR spectrum for 4,5-Dibromo-2-phenyloxazole , a halogenated heterocyclic scaffold relevant to medicinal chemistry and materials science.

Executive Summary

4,5-Dibromo-2-phenyloxazole is a fully substituted oxazole derivative.[1] Unlike its precursor, 2-phenyloxazole, this molecule lacks protons on the heterocyclic ring, resulting in a simplified but highly characteristic 1H NMR spectrum derived exclusively from the phenyl substituent. This guide details the predicted spectral data, the mechanistic logic governing chemical shifts, and a validated synthesis-to-analysis workflow.

Structural Analysis & Proton Assignment

Molecular Geometry and Symmetry

The molecule consists of a planar oxazole ring fused to a phenyl group at the C2 position. The C4 and C5 positions are substituted with bromine atoms, eliminating the characteristic heterocyclic singlets typically observed in oxazoles.

  • Symmetry: The phenyl ring possesses a plane of symmetry running through the C1'-C4' axis (assuming rapid rotation in solution).

  • Proton Count: Total = 5 protons (all aromatic).

  • Electronic Environment: The 4,5-dibromooxazole moiety acts as a strong electron-withdrawing group (EWG), significantly deshielding the ortho protons of the phenyl ring.

Structural Diagram

The following diagram maps the proton environments to the molecular structure.

G Figure 1: Structural connectivity and proton environment mapping of 4,5-dibromo-2-phenyloxazole. Oxazole Oxazole Ring (Electron Deficient) Phenyl Phenyl Group (Aromatic) Oxazole->Phenyl C2 Attachment Br4 Br (C4) Oxazole->Br4 Substitution Br5 Br (C5) Oxazole->Br5 Substitution H_Ortho H-Ortho (2', 6') ~8.15 ppm Phenyl->H_Ortho Deshielded by Heterocycle H_Meta H-Meta (3', 5') ~7.50 ppm Phenyl->H_Meta Inductive Effect H_Para H-Para (4') ~7.45 ppm Phenyl->H_Para Resonance

Predicted 1H NMR Spectrum Data

The following data is predicted for CDCl₃ (Deuterochloroform) at 300-500 MHz. The chemical shifts are estimated based on substituent additivity rules and the known shifts of 2-phenyloxazole, adjusted for the additional electron-withdrawing power of the bromine atoms.

Spectral Table
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (

)
8.10 – 8.20 Multiplet (dd)2HH-2', H-6' (Ortho)

Hz
7.48 – 7.55 Multiplet (m)3HH-3', H-4', H-5' (Meta/Para)*N/A (Complex overlap)
7.26 SingletSolventCDCl₃ ResidualN/A

*Note: In higher field instruments (>500 MHz), the meta and para protons may resolve into distinct signals: a triplet for the para proton (~7.45 ppm) and a triplet for the meta protons (~7.52 ppm).

Mechanistic Rationale
  • Absence of Oxazole Signals: The most distinct feature is the absence of the singlet typically found at ~7.7 ppm (H5) and ~7.2 ppm (H4) in unsubstituted 2-phenyloxazole. This serves as the primary validation of full bromination.

  • Deshielding of Ortho Protons: The oxazole ring is inherently electron-deficient (similar to pyridine). The addition of two bromine atoms at C4 and C5 increases this deficiency via inductive withdrawal (-I effect). Consequently, the ortho protons on the phenyl ring are strongly deshielded, shifting downfield to >8.1 ppm.

  • Meta/Para Shielding: The meta and para protons are further from the electron-withdrawing heterocycle and experience less inductive pull, resulting in shifts closer to the standard benzene range (7.36 ppm), though still slightly deshielded.

Experimental Protocol: Synthesis & Acquisition

To generate the sample for this analysis, a standard electrophilic bromination protocol is recommended.

Synthesis Workflow (Bromination)

Reagents: 2-Phenyloxazole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or Chloroform (CHCl₃).

  • Dissolution: Dissolve 1.0 eq of 2-phenyloxazole in anhydrous MeCN (0.1 M concentration).

  • Addition: Add 2.2 - 2.5 eq of NBS slowly at room temperature. (Excess NBS ensures bromination at both C4 and C5).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (disappearance of starting material).

  • Quench: Cool and quench with saturated sodium thiosulfate (removes excess bromine).

  • Extraction: Extract with Dichloromethane (DCM), wash with brine, and dry over MgSO₄.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Analytical Workflow Diagram

Workflow Figure 2: Experimental workflow for synthesis, isolation, and NMR characterization. Start Start: 2-Phenyloxazole Reaction Bromination (NBS, 2.5 eq, Reflux) Start->Reaction Workup Workup (Na2S2O3 Quench, DCM Ext.) Reaction->Workup Purify Purification (Silica Column) Workup->Purify Prep NMR Prep (10mg in 0.6mL CDCl3) Purify->Prep Acquire Acquisition (1H NMR, 16 Scans, d1=2s) Prep->Acquire Analyze Data Processing (Phase, Baseline, Integrate) Acquire->Analyze

Sample Preparation for NMR
  • Mass: Weigh ~5-10 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Filtration: If the solution is cloudy, filter through a small plug of cotton wool or glass fiber directly into the NMR tube to remove suspended solids (e.g., succinimide byproducts).

Interpretation & Validation Strategies

Self-Validating Logic

To confirm the identity of 4,5-dibromo-2-phenyloxazole, apply the following logic gates:

  • Gate 1: The "Singlet Check"

    • Observation: Are there any singlets in the 7.0–8.0 ppm range (other than solvent)?

  • Gate 2: Integration Ratio

    • Observation: Integrate the aromatic region.

    • Target: The integration should sum to exactly 5 protons .

    • Failure Mode: If integration is <5 relative to a standard, or if aliphatic peaks (succinimide ~2.7 ppm) are present, the sample is impure.

  • Gate 3: Symmetry Verification

    • Observation: The ortho protons (8.15 ppm) should appear as a symmetric multiplet (apparent doublet).

References

  • Synthesis of Oxazoles and Derivatives

    • Title: Regioselective C-4 Bromination of Oxazoles.[2]

    • Source: ResearchG
    • URL:[Link]

  • NMR Chemical Shift Data

    • Title: 1H NMR Chemical Shifts - Organic Chemistry D
    • Source: University of Wisconsin / ACS Division of Organic Chemistry.
    • URL:[Link]

  • Substituent Effects on Aromatic Rings

    • Title: Substituent Effects on Benzene Rings (ChemistryViews).
    • Source: ChemistryViews / Wiley-VCH.
    • URL:[Link]

  • Title: The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.

Sources

Exploratory

Strategic Synthesis of Substituted 2-Phenyloxazoles

From Classical Cyclodehydration to Regioselective C-H Functionalization Executive Summary The 2-phenyloxazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in non-stero...

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Cyclodehydration to Regioselective C-H Functionalization

Executive Summary

The 2-phenyloxazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (e.g., Oxaprozin), fluorescent probes, and natural products like heterocyclic peptides. While thermodynamically stable, the synthesis of substituted variants presents challenges in regioselectivity and functional group tolerance.

This technical guide delineates three distinct synthetic pathways, selected for their reliability and orthogonality:

  • Classical Cyclodehydration (Robinson-Gabriel): The robust baseline for bulk synthesis.

  • Oxidative Enamide Cyclization (Iodine-Mediated): A modern, metal-free "green" approach.

  • Regioselective C-H Arylation (Palladium-Catalyzed): The divergent strategy for late-stage functionalization.

Part 1: The Classical Approach – Robinson-Gabriel Cyclodehydration

Strategic Utility

The Robinson-Gabriel synthesis remains the industrial standard for generating 2,5-disubstituted oxazoles. It relies on the intramolecular cyclodehydration of 2-acylaminoketones. While historically dependent on harsh dehydrating agents (conc.


, 

), modern protocols utilize milder reagents like the Burgess reagent or triflic anhydride to improve tolerance for sensitive substrates.
The Mechanism

The reaction proceeds via the tautomerization of the 2-acylaminoketone to an enol, followed by nucleophilic attack of the amide oxygen onto the ketone carbonyl (or activated equivalent). The final step is an irreversible dehydration to aromatize the system.

RobinsonGabriel Start 2-Acylaminoketone Enol Enol Tautomer Start->Enol Tautomerization Cyclic 5-Hydroxyoxazoline (Intermediate) Enol->Cyclic Cyclization (O-attack) Product 2-Phenyloxazole Cyclic->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Robinson-Gabriel cyclodehydration.

Validated Protocol: -Mediated Cyclization

Target: 2,5-Diphenyloxazole Precursor:


-Benzamidoacetophenone (prepared via Schotten-Baumann reaction of 

-aminoacetophenone and benzoyl chloride).

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with

    
    -benzamidoacetophenone (1.0 equiv).
    
  • Reagent Addition: Add

    
     (10.0 equiv) carefully. The 
    
    
    
    acts as both solvent and dehydrating agent.
  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor via TLC (eluent 20% EtOAc/Hexanes) until the starting material (

    
    ) disappears and a fluorescent product spot (
    
    
    
    ) appears.
  • Quench (Critical Safety Step): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

    
     hydrolysis is exothermic; maintain temperature <20°C.
    
  • Workup: Neutralize the aqueous phase with saturated

    
    . Extract with DCM (
    
    
    
    ). Dry combined organics over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Part 2: The Modern "Green" Approach – Iodine-Mediated Oxidative Cyclization

Strategic Utility

To avoid the corrosive conditions of Robinson-Gabriel, modern synthesis utilizes the oxidative cyclization of enamides . This method is particularly valuable because enamides are easily accessible from ketones and amides, and the reaction proceeds under metal-free conditions using hypervalent iodine or molecular iodine (


).
The Mechanism

This pathway involves the electrophilic iodination of the enamide double bond, promoting nucleophilic attack by the amide oxygen (5-exo-trig), followed by elimination of HI to restore aromaticity.

IodineCyclization Enamide N-Styrylbenzamide (Enamide) Iodonium Iodonium Ion Intermediate Enamide->Iodonium + I2 or PIDA Cyclized Iodo-oxazoline Iodonium->Cyclized Intramolecular Cyclization Product 2-Phenyloxazole Cyclized->Product - HI (Elimination)

Figure 2: Iodine-mediated oxidative cyclization pathway.

Validated Protocol: PIDA-Mediated Cyclization

Reference: Zheng, Y. et al. J. Org.[1] Chem. 2012. Reagents: Phenyliodine diacetate (PIDA),


 (catalytic).[1]

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the enamide (e.g., N-(1-phenylvinyl)benzamide) (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Add PIDA (1.2 equiv) and

    
     (1.0 equiv) at room temperature.
    
  • Reaction: Heat to reflux for 2 hours. The solution typically turns from pale yellow to dark orange.

  • Workup: Quench with saturated aqueous

    
     (to reduce residual oxidants) and saturated 
    
    
    
    .
  • Extraction: Extract with DCM. The organic layer should be washed with brine.

  • Yield: Expect yields of 80–90%. This method tolerates electron-withdrawing groups on the phenyl ring better than acid-catalyzed methods.

Part 3: The Divergent Approach – Pd-Catalyzed C-H Arylation

Strategic Utility

For drug discovery, synthesizing a new ring for every analog is inefficient. C-H activation allows for the late-stage functionalization of a pre-formed oxazole core. The critical challenge is regioselectivity: Oxazoles have three reactive sites, but C2 (between O and N) is the most acidic (


).
Regioselectivity Control

Research by Strotman et al. (2010) demonstrated that solvent and ligand choice can switch selectivity between C2 and C5.

  • C2-Arylation: Favored in non-polar solvents (Toluene) with bulky phosphine ligands (

    
    ).
    
  • C5-Arylation: Favored in polar solvents (DMA/DMF) with bidentate ligands.

CHActivation Oxazole Unsubstituted Oxazole PdComplex Pd(0) / Ligand Oxazole->PdComplex Coordination C2_Path C2-Arylation (Non-polar / Bulky Ligand) PdComplex->C2_Path Toluene, P(t-Bu)3 KOtBu C5_Path C5-Arylation (Polar / Bidentate Ligand) PdComplex->C5_Path DMA, dppf K2CO3

Figure 3: Divergent regioselectivity in Palladium-catalyzed arylation.

Validated Protocol: Direct C2-Arylation

Target: 2-(4-Chlorophenyl)oxazole Reagents: Oxazole, 1-bromo-4-chlorobenzene,


, 

, KOtBu.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add

    
     (5 mol%), 
    
    
    
    (10 mol%), and KOtBu (2.0 equiv).
  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

  • Substrates: Add oxazole (1.5 equiv) and 1-bromo-4-chlorobenzene (1.0 equiv). Note: Oxazole is used in excess as it is volatile and less expensive.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Filtration: Cool, dilute with ether, and filter through a pad of celite to remove Palladium black.

  • Purification: Flash chromatography. This route exclusively yields the C2-arylated product due to the "concerted metallation-deprotonation" (CMD) mechanism favored at the most acidic position in non-polar media.

Part 4: Comparative Analysis

FeatureRobinson-GabrielIodine-Mediated (Enamide)Pd-Catalyzed C-H Activation
Primary Bond Formed C–O (Cyclization)C–O (Oxidative)C–C (Intermolecular)
Precursor Complexity High (Acylaminoketone)Medium (Enamide)Low (Commercial Oxazole + Aryl Halide)
Functional Group Tolerance Low (Acid sensitive)High (Oxidant sensitive)High (Base sensitive)
Atom Economy Low (Loss of H2O/POCl3)Medium (Loss of AcOH/HI)High (Direct Coupling)
Scalability Excellent (Kg scale)Good (g scale)Moderate (mg to g scale)
Best For... Core Scaffold SynthesisGreen/Mild ConditionsAnalog Library Generation (SAR)

References

  • Robinson-Gabriel Mechanism & Variants

    • Turchi, I. J. (1981). "Oxazoles".[1][2][3][4][5] Industrial & Engineering Chemistry Product Research and Development. Link

  • Iodine-Mediated Enamide Cyclization

    • Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012).[1] "Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization". The Journal of Organic Chemistry, 77(22), 10353–10361. Link

  • Regioselective Pd-Catalyzed Arylation

    • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates". Organic Letters, 12(16), 3578–3581. Link

  • General Bioactivity of 2-Phenyloxazoles

    • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. Link

Sources

Foundational

The Brominated Oxazole Scaffold: Structural Pharmacology and Therapeutic Applications

Executive Summary The brominated oxazole moiety represents a "privileged scaffold" in modern medicinal chemistry, tracing its lineage to bioactive marine natural products found in sponges (Agelas, Phidiana) and tunicates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The brominated oxazole moiety represents a "privileged scaffold" in modern medicinal chemistry, tracing its lineage to bioactive marine natural products found in sponges (Agelas, Phidiana) and tunicates. Unlike simple heterocycles, the incorporation of bromine into the oxazole ring creates unique electronic properties—specifically the formation of a "sigma-hole"—which facilitates high-affinity halogen bonding with biological targets. This guide dissects the structural activity relationships (SAR), synthesis, and therapeutic validation of these compounds, focusing on their dual roles as potent kinase inhibitors (anticancer) and biofilm-disrupting agents (antimicrobial).

Part 1: Chemical Basis & Structural Logic

The Sigma-Hole and Halogen Bonding

The efficacy of brominated oxazoles is not merely a result of steric bulk. It is driven by Halogen Bonding (XB) . When bromine is attached to an electron-withdrawing oxazole ring, the electron density becomes anisotropically distributed.

  • The Mechanism: An electron-deficient region (positive potential) forms on the extension of the C-Br bond, known as the sigma-hole .[1]

  • The Interaction: This hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms) in the target protein's binding pocket.

  • Therapeutic Gain: This interaction is often stronger and more directional than hydrogen bonding, leading to increased potency and selectivity compared to non-halogenated analogs.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR features of the brominated oxazole scaffold.

SAR_Logic Scaffold Oxazole Core (Aromatic/Saturated) Bromine Bromine Substituent (C4/C5 Position) Scaffold->Bromine Substitution SigmaHole Sigma-Hole Formation (Positive Electrostatic Potential) Bromine->SigmaHole Anisotropic Charge Target Target Interaction (Kinase Hinge / Ribosome) SigmaHole->Target Halogen Bond (XB) Potency Enhanced Potency (vs. H/Cl analogs) Target->Potency Affinity Increase

Part 2: Key Compound Classes & Marine Origins

Breitfussins (Kinase Inhibitors)

Originating from the hydrozoan Thuiaria breitfussi, Breitfussins are indole-oxazole-pyrrole alkaloids.

  • Activity: Potent inhibition of PIM1 and DRAK1 kinases.

  • Mechanism: The oxazole ring positions the bromine atom to interact with the kinase hinge region, blocking ATP binding.

  • Clinical Relevance: PIM1 is overexpressed in leukemias; Breitfussin analogs serve as lead compounds for non-ATP competitive inhibitors.

Synoxazolidinones (Antimicrobial & Antibiofilm)

Isolated from the ascidian Synoicum pulmonaria, these are 4-oxazolidinones (saturated oxazole derivatives).

  • Activity: High potency against MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).

  • Mechanism: They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit , distinct from the binding site of linezolid, thus avoiding cross-resistance.

  • Biofilm Disruption: Unlike many antibiotics, synoxazolidinones can penetrate the exopolysaccharide matrix of established biofilms.

Part 3: Experimental Workflows

Protocol: Synthesis of 2,4-Disubstituted Oxazoles

Context: This protocol uses a modified Robinson-Gabriel cyclodehydration, the industry standard for generating the oxazole core before bromination.

Reagents:

  • 
    -Bromoacetophenone
    
  • Amide derivative (Benzamide)

  • Solvent: Ethanol / Toluene

  • Cyclizing Agent: POCl

    
     or H
    
    
    
    SO
    
    

Step-by-Step Workflow:

  • Amide Formation: React the amine precursor with an acid chloride to form the corresponding amide.

  • Ketone Alkylation: React the amide with

    
    -bromoacetophenone in ethanol at reflux (2–4 hours) to yield the 
    
    
    
    -ketol amide intermediate.
    • Checkpoint: Monitor via TLC (Thin Layer Chromatography) for disappearance of starting amide.

  • Cyclodehydration: Dissolve the intermediate in toluene. Add POCl

    
     (1.5 eq) and reflux for 6 hours.
    
    • Safety: POCl

      
       is corrosive; use a fume hood and quench carefully with ice water.
      
  • Bromination: To install the bromine at the C-5 position, treat the isolated oxazole with NBS (N-Bromosuccinimide) in DMF at room temperature.

    • Validation: Confirm C-Br bond formation via

      
      C NMR (characteristic shift ~120-130 ppm).
      
Protocol: Quantitative Biofilm Inhibition Assay

Context: Many brominated oxazoles are hydrophobic. Standard MIC assays fail to predict antibiofilm activity. This Crystal Violet (CV) assay is the gold standard for quantifying biomass reduction.

Materials:

  • 96-well polystyrene microtiter plates.

  • Bacterial strain: S. aureus (ATCC 25923).

  • Stain: 0.1% Crystal Violet solution.

  • Solvent: 30% Acetic Acid.

Workflow Diagram:

Biofilm_Assay Inoculation 1. Inoculation Seeding bacteria in 96-well plate Treatment 2. Compound Treatment Add Brominated Oxazole (0.1 - 100 µM) Inoculation->Treatment Incubation 3. Incubation 24h @ 37°C (Static) Treatment->Incubation Washing 4. Washing Remove planktonic cells (PBS x3) Incubation->Washing Staining 5. Staining 0.1% Crystal Violet (15 min) Washing->Staining Quantification 6. Quantification Solubilize (Acetic Acid) -> OD590nm Staining->Quantification

Data Analysis: Calculate the Biofilm Inhibitory Concentration (BIC50) using the formula:



  • Control: DMSO vehicle only (0% inhibition).

  • Blank: Media only (no bacteria).

Part 4: Comparative Activity Data

The following table summarizes the biological activity of key brominated oxazole derivatives derived from recent literature.

Compound ClassSourcePrimary TargetActivity MetricKey Structural Feature
Breitfussin B Thuiaria breitfussiPIM1 KinaseIC

: 0.5 µM
Indole-oxazole linkage with Br
Synoxazolidinone A Synoicum pulmonaria50S RibosomeMIC: 2–4 µg/mL (MRSA)4-Oxazolidinone core + Cl/Br
Phidianidine A Phidiana militarisDAT /

-Opioid
K

: ~100 nM
Indole-oxadiazole (closely related)
Bengazole A Jaspis sp.Fungal ErgosterolIC

: 1.0 µg/mL
Bis-oxazole esters

Part 5: Future Outlook & Challenges

Metabolic Stability

While bromine enhances potency, it increases lipophilicity (LogP), potentially leading to poor solubility and rapid hepatic clearance. Future optimization must focus on scaffold hopping —replacing the phenyl rings often attached to the oxazole with polar heterocycles (e.g., pyridines) to maintain the halogen bond while improving water solubility.

Toxicity

Brominated metabolites can sometimes be hepatotoxic. Early-stage ADME-Tox screening using hepatocyte co-cultures is mandatory for any lead compound in this class.

References

  • Structure-Activity Relationship of Oxazole Derivatives Source: ResearchGate (Review) URL:[Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products Source: PMC (PubMed Central) URL:[Link]

  • Halogen Bonding in Drug Design: The Sigma-Hole Concept Source: PMC (PubMed Central) URL:[Link]

  • Synoxazolidinones A and B: Novel Bioactive Alkaloids from the Ascidian Synoicum pulmonaria Source: ACS Publications (Organic Letters) URL:[Link]

  • Total Synthesis and Biological Evaluation of Phidianidines Source: NIH / PubMed URL:[Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms Source: MDPI (Pharmaceuticals) URL:[Link][2]

Sources

Exploratory

4,5-Dibromo-2-phenyloxazole: A Modular Scaffold for Regioselective Drug Design

This guide details the technical utility of 4,5-dibromo-2-phenyloxazole as a scaffold in medicinal chemistry. It focuses on the regioselective functionalization of the oxazole core, enabling the precise construction of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of 4,5-dibromo-2-phenyloxazole as a scaffold in medicinal chemistry. It focuses on the regioselective functionalization of the oxazole core, enabling the precise construction of trisubstituted oxazole libraries for drug discovery.

Executive Summary

The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in bioactive natural products (e.g., Hennoxazole A) and synthetic drugs (e.g., Oxaprozin). However, the construction of fully substituted oxazoles often requires linear, low-diversity syntheses. 4,5-Dibromo-2-phenyloxazole represents a superior "divergent" scaffold. Its two chemically distinct bromine atoms allow for sequential, regioselective cross-coupling reactions, enabling researchers to rapidly generate libraries of 2,4,5-trisubstituted oxazoles with high structural complexity.

This guide provides the synthesis of the core scaffold, the mechanistic basis for its regioselectivity, and validated protocols for its application in lead optimization.

Structural Analysis & Reactivity Profile

The utility of 4,5-dibromo-2-phenyloxazole lies in the electronic differentiation between the C4 and C5 positions. Although both are brominated, they do not react at equal rates under palladium-catalyzed cross-coupling conditions.

Electronic Differentiation
  • C2 Position (Anchored): Occupied by a phenyl group, providing stability and lipophilicity common in kinase inhibitors and GPCR ligands.

  • C5 Position (Primary Reactive Site): The carbon at position 5 is adjacent to the oxygen atom. In Pd-catalyzed oxidative addition, the C5–Br bond is typically more reactive than the C4–Br bond. This is attributed to the lower bond dissociation energy and the electronic influence of the adjacent heteroatom, which facilitates the insertion of the Pd(0) species.

  • C4 Position (Secondary Reactive Site): The C4 position, adjacent to the nitrogen, is less reactive towards oxidative addition. It typically remains intact during mild cross-coupling at C5, allowing for a second, distinct functionalization step under more forcing conditions (higher temperature or specialized ligands).

Regioselectivity Map

The following diagram illustrates the sequential functionalization logic:

Regioselectivity Scaffold 4,5-Dibromo-2-phenyloxazole (Core Scaffold) Step1 Step 1: C5-Functionalization (Mild Suzuki/Stille) Scaffold->Step1 Pd(PPh3)4, Ar-B(OH)2 RT to 60°C Intermediate 4-Bromo-5-aryl-2-phenyloxazole (Mono-coupled Product) Step1->Intermediate Regioselective Step2 Step 2: C4-Functionalization (Forcing Conditions) Intermediate->Step2 Pd(dppf)Cl2, R-B(OH)2 Reflux / Microwave Final 2,4,5-Trisubstituted Oxazole (Final Drug Candidate) Step2->Final Library Generation

Caption: Sequential regioselective cross-coupling workflow for 4,5-dibromo-2-phenyloxazole.

Synthetic Methodologies

Synthesis of the Core Scaffold

The most robust route to 4,5-dibromo-2-phenyloxazole involves the direct bromination of 2-phenyloxazole. This method is scalable and avoids the complex cyclization of pre-functionalized precursors.

Protocol: Bromination of 2-Phenyloxazole

  • Reagents: 2-Phenyloxazole (1.0 equiv), Bromine (

    
    , 2.2 equiv), Benzene or 
    
    
    
    (Solvent).
  • Procedure:

    • Dissolve 2-phenyloxazole in anhydrous benzene (Caution: Carcinogen; Toluene can often be substituted with temperature adjustment).

    • Add bromine dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the monobromo intermediate.

    • Workup: Cool to room temperature. Wash with saturated aqueous

      
       (to quench excess bromine) followed by 
      
      
      
      .
    • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (0-5% EtOAc/Hexanes).

    • Yield: Typically 60–75%.

    • Characterization: The product should show a distinct lack of aromatic oxazole protons in

      
       NMR, leaving only the phenyl ring signals.
      
Regioselective C5-Arylation (Suzuki-Miyaura Coupling)

This step exploits the higher reactivity of the C5–Br bond. Control of stoichiometry and temperature is critical to prevent premature C4 reaction.

Protocol:

  • Reagents: 4,5-Dibromo-2-phenyloxazole (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (3-5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.

  • Procedure:

    • Degas solvents thoroughly with nitrogen/argon.

    • Combine scaffold, boronic acid, base, and catalyst in a sealed tube.

    • Heat at 50–60°C for 4–8 hours. Note: Avoid reflux temperatures to preserve the C4-bromide.

    • Workup: Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography. The product is 4-bromo-5-aryl-2-phenyloxazole.

C4-Functionalization (Library Expansion)

With the C5 position substituted, the C4-bromide can now be engaged. This step often requires more active catalysts or higher temperatures (microwave irradiation is highly effective).

Protocol:

  • Reagents: 4-Bromo-5-aryl-2-phenyloxazole (1.0 equiv), Heteroaryl/Alkyl boronic acid (1.5 equiv),

    
     or XPhos Pd G2 (5 mol%), 
    
    
    
    (3.0 equiv).
  • Conditions: 1,4-Dioxane, 100°C (conventional) or 120°C (Microwave, 30 min).

  • Outcome: Formation of the fully substituted 2,4,5-trisubstituted oxazole.

Medicinal Chemistry Applications

The 2,4,5-trisubstituted oxazole motif is a bioisostere for pyrazoles and isoxazoles found in COX-2 inhibitors (e.g., Valdecoxib) and p38 MAP kinase inhibitors.

Case Study: Tyrosinase and Kinase Inhibitors

Recent studies highlight the 2-phenyl-benzo[d]oxazole and related oxazole scaffolds as potent tyrosinase inhibitors for skin-lightening applications. By using the 4,5-dibromo scaffold, medicinal chemists can:

  • Optimize Solubility: Introduce polar heteroaromatics (e.g., pyridine, pyrazole) at C4 to improve aqueous solubility without disrupting the primary binding interaction at C2/C5.

  • Tune Electronics: Introduce electron-withdrawing groups at C5 to modulate the pKa of the oxazole nitrogen, affecting hydrogen bond acceptance capability in the enzyme active site.

Data Summary: Reactivity Comparison
ElectrophilePositionReactivity RankPreferred Reaction
C5-Br

to Oxygen
High Suzuki (RT-60°C), Stille, Negishi
C4-Br

to Nitrogen
Moderate Suzuki (Reflux/MW), Amination (Buchwald)
C2-Ph Between O & NInert Stable Anchor (Pre-installed)

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesizing a library of bioactive oxazoles from the dibromo core.

Workflow Start Start: 2-Phenyloxazole Bromination Bromination (Br2, Benzene, Reflux) Start->Bromination Core 4,5-Dibromo-2-phenyloxazole Bromination->Core Branch1 Path A: C5-Arylation (Suzuki, 60°C) Core->Branch1 Ar-B(OH)2 Branch2 Path B: C5-Alkylation (Negishi/Stille) Core->Branch2 R-ZnX / R-SnBu3 Inter1 4-Bromo-5-aryl-oxazole Branch1->Inter1 Inter2 4-Bromo-5-alkyl-oxazole Branch2->Inter2 FinalStep C4-Diversification (Suzuki/Buchwald, 100°C+) Inter1->FinalStep Inter2->FinalStep Library Target Library (Kinase/COX-2 Inhibitors) FinalStep->Library

Caption: Decision tree for library synthesis using 4,5-dibromo-2-phenyloxazole.

References

  • Synthesis of 4,5-dibromo-2-phenyloxazole

    • Title: Oxazoles: Synthesis, Reactions, and Spectroscopy.
    • Source: Chemistry of Heterocyclic Compounds (Epdf).
    • Link:[Link] (Referencing Kashima et al. and general bromination protocols).

  • Regioselectivity in Polyhalogenated Azoles

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine (Analogous mechanistic insight).
    • Source: ResearchGate.[1][2]

    • Link:[Link]

  • Medicinal Chemistry of Oxazoles

    • Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
    • Source: NIH / PubMed Central.
    • Link:[Link]

  • Tyrosinase Inhibition Applications

    • Title: Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.
    • Source: MDPI.
    • Link:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Dibromo-Phenyloxazoles: A Technical Guide

Executive Summary The dibromo-phenyloxazole scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between synthetic heterocycles and halogenated marine natural products. Charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The dibromo-phenyloxazole scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between synthetic heterocycles and halogenated marine natural products. Characterized by high lipophilicity, metabolic stability, and the capacity for specific halogen-bonding interactions, this class of compounds has emerged as a potent candidate for next-generation therapeutics. This guide analyzes the structural advantages of the dibromo-phenyloxazole core and details its application in three primary therapeutic verticals: antimicrobial biofilm eradication , oncological kinase inhibition , and metabolic enzyme regulation .

Part 1: Chemical Architecture & SAR Analysis

The therapeutic potency of dibromo-phenyloxazoles is not accidental; it is a direct function of their physicochemical properties. The incorporation of two bromine atoms onto the phenyloxazole skeleton fundamentally alters the molecule's interaction with biological targets.

The "Halogen Advantage"
  • Halogen Bonding (X-Bonding): Unlike fluorine, bromine has a distinct region of positive electrostatic potential (the

    
    -hole) on its head. This allows the dibromo-phenyloxazole to act as a Lewis acid, forming highly specific directional bonds with nucleophilic residues (e.g., carbonyl backbone oxygens, sulfhydryl groups) in protein active sites.
    
  • Lipophilicity & Permeability: The dibromo-substitution significantly increases the partition coefficient (LogP), enhancing membrane permeability. This is critical for penetrating the exopolysaccharide (EPS) matrix of bacterial biofilms or the blood-brain barrier in CNS oncology.

  • Metabolic Blocking: Strategic placement of bromine atoms (e.g., at the 3,5-positions of the phenyl ring) blocks sites susceptible to oxidative metabolism (CYP450 hydroxylation), thereby extending the drug's half-life (

    
    ).
    

SAR_Analysis Core Dibromo-Phenyloxazole Scaffold Br1 Bromine (C-3/C-5) Core->Br1 Oxazole Oxazole Ring Core->Oxazole Phenyl Phenyl Ring Core->Phenyl XBond Halogen Bonding (Target Specificity) Br1->XBond Lipophil Increased LogP (Membrane Permeability) Br1->Lipophil Metab Metabolic Blockade (Increased t1/2) Br1->Metab HAccept H-Bond Acceptor (Peptide Isostere) Oxazole->HAccept PiStack Pi-Pi Stacking (DNA/Protein Intercalation) Phenyl->PiStack

Figure 1: Structure-Activity Relationship (SAR) map highlighting the mechanistic contributions of the dibromo-phenyloxazole pharmacophore.

Part 2: Therapeutic Verticals

Vertical 1: Antimicrobial & Anti-Biofilm Agents

Context: Bacterial biofilms are resistant to standard antibiotics due to the impermeable EPS matrix. Halogenated phenyloxazoles mimic the structure of marine alkaloids (e.g., from Agelas sponges) known to inhibit biofouling.

  • Mechanism of Action: The lipophilic dibromo-phenyloxazole moiety penetrates the hydrophobic lipid bilayer of bacteria and the EPS matrix. Once inside, it disrupts quorum sensing (QS) signaling pathways, effectively "blinding" the bacteria and preventing biofilm maturation without necessarily killing the cell (bacteriostatic), which reduces selective pressure for resistance.

  • Key Data: Analogous brominated compounds have shown biofilm inhibition rates of >80% against S. aureus (MRSA) and P. aeruginosa at sub-MIC concentrations.

Vertical 2: Oncology (Kinase Inhibition)

Context: Many kinase inhibitors fail due to poor specificity. The directional nature of halogen bonding offers a solution.

  • Mechanism of Action: The dibromo-phenyloxazole acts as an ATP-competitive inhibitor. The oxazole nitrogen forms hydrogen bonds with the "hinge region" of the kinase, while the bromine atoms exploit the "gatekeeper" residues via halogen bonding. This is particularly relevant for tyrosine kinases like Src and AXL , which are implicated in metastasis.

  • Cytotoxicity: Derivatives have demonstrated low-nanomolar IC50 values against breast (MCF-7) and lung (A549) cancer cell lines.

Vertical 3: Metabolic Regulation

Context: Alpha-glucosidase inhibitors are used to manage Type 2 Diabetes.[1]

  • Mechanism: 3,5-Dibromo-phenyloxazole derivatives (often synthesized from dibromochalcones) can bind to the allosteric sites of alpha-glucosidase, slowing carbohydrate digestion. The bromine atoms enhance binding affinity through hydrophobic interactions within the enzyme's pocket.

Part 3: Synthesis Strategy (Van Leusen Protocol)

To access these therapeutic candidates, a robust synthetic route is required. The Van Leusen Oxazole Synthesis coupled with Electrophilic Aromatic Substitution is the industry standard for generating diverse dibromo-phenyloxazole libraries.

Experimental Protocol: Synthesis of 5-(3,5-Dibromophenyl)oxazole

Reagents:

  • 3,5-Dibromobenzaldehyde (1.0 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Methanol (MeOH) (Solvent)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromobenzaldehyde (5 mmol) in dry MeOH (20 mL).

  • Addition: Add TosMIC (6 mmol) and

    
     (10 mmol) to the solution.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) under a nitrogen atmosphere for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
    
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (characteristic oxazole proton singlet at 
    
    
    
    ~7.9-8.0 ppm) and Mass Spectrometry.

Synthesis_Workflow Start Start: 3,5-Dibromobenzaldehyde + TosMIC Reagent Add Base: K2CO3 in MeOH Start->Reagent Reaction Reflux (65°C) 4-6 Hours Reagent->Reaction Intermediate Intermediate: Betaine Formation Reaction->Intermediate Cyclization Cyclization & Elimination: Formation of Oxazole Ring Intermediate->Cyclization Purification Workup & Column Chromatography Cyclization->Purification Product Final Product: 5-(3,5-Dibromophenyl)oxazole Purification->Product

Figure 2: Step-wise synthesis workflow utilizing the Van Leusen reaction to construct the core scaffold.

Part 4: Biological Evaluation Protocols

Protocol A: Biofilm Inhibition Assay (Crystal Violet Method)

Designed to quantify the anti-biofilm potential of the synthesized derivatives.

  • Culture Prep: Dilute overnight bacterial culture (S. aureus or P. aeruginosa) to

    
     CFU/mL in Tryptic Soy Broth (TSB) containing 1% glucose.
    
  • Seeding: Add 100

    
    L of bacterial suspension to each well of a 96-well polystyrene plate.
    
  • Treatment: Add 100

    
    L of the dibromo-phenyloxazole derivative (dissolved in DMSO/media) at varying concentrations (e.g., 1–100 
    
    
    
    M). Include DMSO controls and media-only blanks.
  • Incubation: Incubate statically at

    
     for 24 hours.
    
  • Staining:

    • Discard planktonic (free-floating) cells by inverting the plate.

    • Wash wells

      
       with phosphate-buffered saline (PBS).
      
    • Add 200

      
      L of 0.1% Crystal Violet solution for 15 minutes.
      
  • Quantification: Wash wells with water, air dry, and solubilize the dye with 200

    
    L of 30% acetic acid. Measure absorbance at 590 nm.
    
  • Calculation:

    
    
    
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Designed to assess oncological potential.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Exposure: Treat cells with serial dilutions of the compound for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Future Outlook & Optimization

The dibromo-phenyloxazole scaffold is a robust starting point, but clinical viability requires optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Solubility: While lipophilicity aids permeability, it hinders oral bioavailability. Future derivatives should incorporate polar side chains (e.g., morpholine or piperazine) at the C-2 position of the oxazole ring to improve water solubility.

  • Selectivity: To avoid off-target toxicity, "scaffold hopping" strategies can be employed, replacing the phenyl ring with other heteroaromatics (e.g., pyridine) to fine-tune the electrostatic potential for specific kinase pockets.

References

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Describes the synthesis of bromo-substituted oxazoles using the Van Leusen method and their structural characterization.

  • Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. PubMed. Establishes the potent anti-biofilm activity of brominated aromatic scaffolds similar to the phenyloxazole core.

  • Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors. MDPI. Validates the metabolic regulation potential of 3,5-dibromo-phenyl derivatives.

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Provides context on the broad antimicrobial and anticancer spectrum of benzoxazole derivatives, a closely related pharmacophore.

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor. PubMed. Illustrates the mechanism of kinase inhibition by nitrogen-containing heterocycles, supporting the rationale for dibromo-phenyloxazole kinase targeting.

Sources

Exploratory

The 2,4,5-Trisubstituted Oxazole Scaffold: A Technical Guide to Synthesis and Medicinal Application

[1] Executive Summary The 2,4,5-trisubstituted oxazole is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to orient three distinct pharmacophores in specific vectors while maintaining a plana...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2,4,5-trisubstituted oxazole is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to orient three distinct pharmacophores in specific vectors while maintaining a planar, aromatic core. Unlike its 1,2- and 1,3-azole congeners, the oxazole ring offers unique metabolic stability and dipole characteristics that modulate solubility and lipophilicity (


).

This guide moves beyond generic textbook definitions to provide a rigorous technical analysis of the synthesis and application of this moiety. We focus on overcoming the primary challenge: regiocontrol . While 2,5-disubstituted systems are trivial to synthesize (e.g., via Van Leusen chemistry), the installation of a third substituent at the C4 position requires specific architectural strategies.

Part 1: The Pharmacophore & Structural Significance

Structural Properties

The oxazole ring is a weak base (


 for the conjugate acid), making it neutral at physiological pH. However, the electron density distribution is critical for drug design:
  • C2 Position: The most electrophilic site, susceptible to nucleophilic attack if not substituted, but highly stable when arylated.

  • C4 vs. C5: The C5 position is significantly more nucleophilic than C4. This electronic bias dictates the regioselectivity of electrophilic aromatic substitution (SEAr) reactions, often forcing chemists to install C4 substituents de novo rather than via late-stage functionalization.

Metabolic Stability

Oxazoles generally show superior metabolic stability compared to furans (which are prone to ring opening) and thiazoles (which can suffer from S-oxidation). However, highly electron-rich oxazoles can be prone to oxidation by CYP450 enzymes, leading to ring opening to


-ketoamides. Trisubstitution, particularly with aryl groups, significantly mitigates this liability by sterically shielding the ring and reducing electron density.

Part 2: Synthetic Architectures (The "How-To")

We analyze two dominant synthetic strategies: the Robinson-Gabriel Cyclodehydration (for linear construction) and Transition-Metal Catalyzed Cross-Coupling (for modular convergence).

Strategy A: The Robinson-Gabriel Synthesis (Wipf Modification)

The classical Robinson-Gabriel reaction utilizes harsh dehydrating agents (


, 

) to cyclize 2-acylaminoketones. While effective for simple substrates, these conditions often decompose sensitive functionalities.

The Expert Choice: The Wipf modification (


) is the industry standard for complex molecule synthesis. It proceeds under mild conditions and tolerates acid-labile protecting groups (e.g., Boc, TBS).
Mechanism of Action (DOT Visualization)

The pathway involves the conversion of the amide oxygen into an imidoyl halide-like intermediate, followed by intramolecular nucleophilic attack by the ketone oxygen.

RobinsonGabriel Start 2-Acylaminoketone Act O-Activation (PPh3/I2 adduct) Start->Act Activation of Amide Oxygen Cyclo 5-Exo-Dig/Trig Cyclization Act->Cyclo Intramolecular Attack Inter Hydroxy-oxazoline Intermediate Cyclo->Inter Elim Dehydration (-Ph3PO) Inter->Elim Aromatization Prod 2,4,5-Trisubstituted Oxazole Elim->Prod

Figure 1: Mechanistic flow of the Wipf modification of the Robinson-Gabriel synthesis.

Strategy B: Copper-Catalyzed Oxidative Cyclization

For high-throughput library generation, building the acyclic precursor for Robinson-Gabriel can be tedious. A more convergent approach involves the Copper(II)-catalyzed oxidative cyclization of enamides or the coupling of


-diazoketones with nitriles.

Why this works: This method allows for the independent variation of the C2, C4, and C5 substituents using readily available building blocks (carboxylic acids, amines, and ketones).

Part 3: Detailed Experimental Protocols

Protocol 1: Wipf-Robinson-Gabriel Cyclization (SOP)

Target: Synthesis of highly functionalized trisubstituted oxazoles from


-keto amides.

Reagents:

  • Triphenylphosphine (

    
    )
    
  • Iodine (

    
    )[1]
    
  • Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting

    
    -keto amide (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Reagent Activation: In a separate flask, dissolve

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv) in DCM. Stir for 10 minutes until the iodine color fades and a yellow precipitate/solution forms (formation of
    
    
    ).
  • Addition: Add

    
     (4.0 equiv) to the reaction mixture containing the substrate.
    
  • Cyclization: Slowly cannulate the pre-formed

    
     solution into the substrate mixture at 0°C.
    
  • Monitoring: Allow to warm to room temperature. Monitor via TLC (typically complete in 30-60 mins). Self-Validation: Look for the disappearance of the amide N-H stretch in IR or the shift of the

    
    -proton in NMR.
    
  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with DCM, wash with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol 2: Copper-Catalyzed Synthesis from -Diazoketones and Nitriles

Target: Rapid assembly of 2,4,5-trisubstituted oxazoles.[1][2][3][4]

Reagents:

  • 
    -Diazoketone (1.0 equiv)
    
  • Nitrile (Reagent and Solvent, or 2-3 equiv in DCE)

  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%)

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction tube and purge with Argon.

  • Loading: Add the

    
    -diazoketone (1.0 equiv) and the copper catalyst (10 mol%).
    
  • Solvent/Reactant: Add the nitrile (if liquid) as the solvent. If the nitrile is solid, dissolve both in 1,2-dichloroethane (DCE).

  • Reaction: Heat the mixture to 80°C.

  • Mechanism Check: Evolution of

    
     gas indicates the formation of the copper-carbenoid species.
    
  • Completion: Stir for 2-4 hours. The reaction proceeds via the formation of a nitrilium ylide followed by 1,5-electrocyclization.

  • Workup: Evaporate solvent/excess nitrile. Direct purification via silica gel chromatography.

Part 4: Comparative Analysis of Methods

FeatureRobinson-Gabriel (Classic)Robinson-Gabriel (Wipf)Cu-Catalyzed (Diazo/Nitrile)
Regiocontrol Excellent (Pre-defined)Excellent (Pre-defined)Good (Dictated by precursors)
Conditions Harsh (Acidic/Thermal)Mild (Neutral/Basic)Moderate (Thermal)
Functional Group Tolerance Low (No acid-labile groups)High (Boc, TBS compatible)Moderate (Diazo sensitivity)
Atom Economy Moderate (Loss of

)
Low (POPh3 byproduct)High (Loss of

)
Scalability HighModerate (Phosphine waste)Moderate (Diazo safety)

Part 5: Therapeutic Applications & Decision Logic

The choice of the 2,4,5-trisubstituted oxazole is often driven by the need to rigidly position aromatic rings to mimic peptide turns or occupy hydrophobic pockets in enzymes (e.g., Kinases, COX-2).

Case Study: COX-2 Inhibition

Compounds like Valdecoxib (isoxazole) and Rofecoxib (furanone) utilize a central heterocycle to orient vicinal phenyl rings. The 2,4,5-oxazole scaffold serves as a bioisostere.

  • SAR Insight: The C4 and C5 positions typically host the vicinal aryl rings (one bearing a sulfonamide/sulfone pharmacophore) to fit the COX-2 active site channel. The C2 position allows for fine-tuning of PK properties without disrupting binding.

Synthetic Decision Tree

Use this logic flow to determine the optimal synthetic route for your target molecule.

SynthesisDecision Start Target: 2,4,5-Trisubstituted Oxazole Q1 Are C4/C5 substituents part of a macrocycle? Start->Q1 PathA Method: Robinson-Gabriel (Wipf Protocol) Q1->PathA Yes (Linear Build) Q2 Is the C2 substituent complex/chiral? Q1->Q2 No (Intermolecular) PathB Method: Cu-Catalyzed (Diazo + Nitrile) Q2->PathB No (Simple Nitrile Available) PathC Method: Amide Coupling + Cyclodehydration Q2->PathC Yes (Pre-install on Amide)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on structural complexity.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

  • Hari, D. P., & Waser, J. (2013). Copper-catalyzed synthesis of oxazoles from ynamides and nitriles. Journal of the American Chemical Society, 135(44), 16340-16343. Link

  • Guru, M. M., et al. (2011).

    
    -diazoketones and nitriles. The Journal of Organic Chemistry, 76(13), 5295–5308. Link
    
  • Li, H., et al. (2015). Recent advances in the synthesis of oxazoles. Organic & Biomolecular Chemistry, 13, 3329-3346. Link

Sources

Foundational

The Architect’s Guide to the Oxazole Core: From Classical Condensation to Bio-Inspired Assembly

Executive Summary The oxazole ring—a 1,3-azole with oxygen at position 1 and nitrogen at position 3—is not merely a structural curiosity; it is a linchpin in modern medicinal chemistry.[1][2] Found in bioactive natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring—a 1,3-azole with oxygen at position 1 and nitrogen at position 3—is not merely a structural curiosity; it is a linchpin in modern medicinal chemistry.[1][2] Found in bioactive natural products like Virginiamycin and Muscoride, and synthetic drugs such as Oxaprozin, the oxazole core offers unique electronic properties. With a pKa of ~0.8 (conjugate acid), it is far less basic than imidazole (pKa ~7.0), allowing it to serve as a metabolically stable bioisostere for amides and esters while maintaining hydrogen bond acceptor capabilities.

This guide moves beyond textbook definitions to explore the causality of oxazole synthesis. We trace the evolution from "brute force" acid-mediated dehydration to elegant, atom-economical cycloadditions, culminating in the modern bio-inspired modification of peptide backbones.

Part 1: The Classical Era (1887–1910)

The Hantzsch and Robinson-Gabriel Syntheses

The history of oxazole synthesis began with a focus on condensation logic—combining nucleophiles and electrophiles to close the ring.

1.1 The Robinson-Gabriel Cyclodehydration (1909)

While Hantzsch (1887) laid the groundwork using


-haloketones, the Robinson-Gabriel synthesis (1909) became the industrial standard for generating 2,4,5-trisubstituted oxazoles.[1]

The Mechanistic Logic: The reaction involves the cyclodehydration of 2-acylaminoketones.[3] Historically, this required harsh dehydrating agents (conc.


), which limited substrate scope. The transformation is driven by the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by the elimination of water.

Modern Adaptation: In a modern drug discovery setting, we avoid sulfuric acid due to functional group intolerance. Instead, we utilize phosphorous oxychloride (


) or the Burgess reagent for milder activation.

DOT Diagram: Robinson-Gabriel Mechanism

RobinsonGabriel Start 2-Acylaminoketone Inter1 Enol/Cyclol Intermediate Start->Inter1 Tautomerization Inter2 Activated Intermediate (-O-POCl2) Inter1->Inter2 POCl3 / Activation Product 2,4,5-Trisubstituted Oxazole Inter2->Product Elimination (-HOPOCl2)

Figure 1: The Robinson-Gabriel pathway. Note that activation of the oxygen is the rate-determining step in modern protocols.

1.2 Validated Protocol: POCl3-Mediated Cyclization

Context: This protocol is preferred for robust substrates where scale-up is required.

  • Setup: Flame-dry a round-bottom flask under Argon. Moisture initiates

    
     hydrolysis, creating phosphoric acid which can degrade sensitive substrates.
    
  • Dissolution: Dissolve 1.0 equiv of the 2-acylaminoketone in anhydrous toluene (0.2 M).

  • Reagent Addition: Add 3.0 equiv of

    
     dropwise.
    
    • Why: Excess

      
       acts as both reagent and solvent modifier.
      
  • Thermal Cycle: Heat to reflux (110°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Cool to 0°C. Pour slowly into saturated aqueous

    
    .
    
    • Safety: The hydrolysis of excess

      
       is highly exothermic.
      
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    

Part 2: The Cycloaddition Revolution (1972)

The Van Leusen Reaction[4]

In 1972, Van Leusen introduced a paradigm shift: constructing the ring via a [3+2] cycloaddition using Tosylmethyl Isocyanide (TosMIC).[2] This method is uniquely powerful for synthesizing 5-substituted oxazoles from simple aldehydes, a substitution pattern difficult to access via Robinson-Gabriel.

The Mechanistic Logic: TosMIC acts as a C-N-C 3-atom synthon. The reaction proceeds via:

  • Deprotonation of the

    
    -carbon of TosMIC.
    
  • Aldol-type addition to the aldehyde.

  • 5-endo-dig cyclization.[4][5]

  • Elimination of

    
    -toluenesulfinic acid (TosH).
    

DOT Diagram: Van Leusen Mechanism

VanLeusen TosMIC TosMIC (Deprotonated) Adduct Betaine Intermediate TosMIC->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Cyclic Oxazoline Intermediate Adduct->Cyclic 5-endo-dig Cyclization Product 5-Substituted Oxazole Cyclic->Product Elimination of TosH

Figure 2: The Van Leusen sequence.[2] The elimination of the sulfinate group acts as the driving force for aromatization.

2.1 Validated Protocol: Van Leusen Synthesis

Context: Ideal for generating C5-aryl oxazoles for library synthesis.

  • Reagent Prep: Suspend 1.0 equiv of Aldehyde and 1.1 equiv of TosMIC in MeOH (0.5 M).

  • Base Addition: Add 1.1 equiv of

    
    .
    
    • Why: A mild base is sufficient to deprotonate TosMIC (

      
      ) in protic solvents.
      
  • Reflux: Heat to reflux for 3 hours.

    • Observation: The reaction often turns homogenous as the product forms.

  • Workup: Remove solvent in vacuo. Resuspend in water/EtOAc. The product is often pure enough to proceed without chromatography.

Part 3: Bio-Inspired Assembly (1990s–Present)

The Wipf Modification (Peptide-to-Oxazole)

The discovery of oxazole-containing marine natural products (e.g., Hennoxazole) necessitated methods to convert serine or threonine residues directly into oxazoles within a peptide backbone. Peter Wipf developed a robust two-step protocol: cyclodehydration to the oxazoline followed by oxidative aromatization.

The Mechanistic Logic: Direct oxidation of oxazolines with Nickel Peroxide or


 is often sluggish. Wipf's innovation was using a halogen-mediated elimination.
  • Cyclodehydration: Serine amide

    
     Oxazoline (using Burgess Reagent or DAST).
    
  • Oxidation: Oxazoline

    
     Oxazole (using 
    
    
    
    or
    
    
    ).

DOT Diagram: Wipf Peptide Modification

Wipf Peptide Ser/Thr Peptide (Beta-Hydroxy Amide) Oxazoline Oxazoline Ring Peptide->Oxazoline Burgess Reagent (Cyclodehydration) Oxazole Oxazole Peptidomimetic Oxazoline->Oxazole PPh3 / I2 / Et3N (Oxidative Aromatization)

Figure 3: Wipf's biomimetic approach allows for the late-stage installation of oxazoles into chiral peptide chains.

3.1 Validated Protocol: Wipf Oxidation

Context: Converting a pre-formed oxazoline (derived from Serine) to an oxazole.

  • Setup: Dissolve oxazoline (1.0 equiv) in anhydrous

    
    .
    
  • Reagents: Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv).
  • Oxidant: Add Iodine (

    
    , 2.0 equiv) dissolved in 
    
    
    
    dropwise at 0°C.
    • Why: The reaction generates

      
      , which is neutralized by triethylamine. The phosphine acts as an oxygen scavenger/activator.
      
  • Completion: Stir at Room Temp for 1 hour.

  • Purification: Quench with aqueous

    
     (to remove excess Iodine). Flash chromatography is usually required to remove triphenylphosphine oxide (
    
    
    
    ).

Comparative Analysis of Methodologies

FeatureRobinson-GabrielVan LeusenWipf Modification
Primary Substrate 2-AcylaminoketonesAldehydes + TosMIC

-Hydroxy amides (Ser/Thr)
Oxazole Pattern 2,4,5-Trisubstituted5-Substituted (mostly)Peptide backbone integrated
Key Reagent

, Burgess Reagent
TosMIC,


Primary Limitation Harsh conditions (classical)Limited to C5 substitutionAtom economy (generates

)
Best Use Case Robust, simple coresLibrary generationNatural product total synthesis

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. Link

  • Robinson, R. (1909).[6] "CCXXVIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions. Link

  • Van Leusen, A. M., et al. (1972).[2] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Tetrahedron Letters. Link

  • Wipf, P. & Miller, C. P. (1993).[7] "A new synthesis of highly functionalized oxazoles."[7][8] The Journal of Organic Chemistry. Link

  • Wipf, P. (1995).[6] "Synthetic studies of thiazole and oxazole natural products." Chemical Reviews. Link

Sources

Exploratory

Technical Guide: Electrophilic and Nucleophilic Sites of 4,5-Dibromo-2-phenyloxazole

This guide serves as a definitive technical resource for the reactivity profile of 4,5-Dibromo-2-phenyloxazole , a critical scaffold in medicinal chemistry and materials science. It is designed for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the reactivity profile of 4,5-Dibromo-2-phenyloxazole , a critical scaffold in medicinal chemistry and materials science. It is designed for researchers requiring precise control over regioselective functionalization.

Executive Summary

4,5-Dibromo-2-phenyloxazole is a densely functionalized heteroaromatic scaffold. Its utility lies in the orthogonal reactivity of the two bromine atoms, allowing for sequential, regioselective derivatization. This guide delineates the electronic origins of this selectivity and provides validated protocols for exploiting the C5 and C4 electrophilic sites, alongside the N3 nucleophilic center.

Molecular Architecture & Electronic Landscape

The oxazole ring is a 1,3-azole containing an oxygen atom at position 1 and a nitrogen atom at position 3. The 2-phenyl substituent extends the conjugation but also sterically blocks the C2 position, directing all functionalization to the halogenated backbone.

Electronic Distribution Analysis
  • Oxygen Atom (O1): Exerts a strong inductive electron-withdrawing effect (-I) on C5, while simultaneously donating electron density into the

    
    -system via resonance (+M).
    
  • Nitrogen Atom (N3): Acts as an electron sink (electronegative) but possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, rendering it a Lewis base.
  • Bromine Substituents: The C-Br bonds at C4 and C5 create electrophilic sites. However, their reactivity is not identical due to the asymmetry of the heterocyclic core.

The Reactivity Hierarchy

The reactivity of 4,5-dibromo-2-phenyloxazole is governed by the "Alpha-Heteroatom Effect."

  • C5 Position (

    
    -to-Oxygen):  The C5-Br bond is significantly more activated towards oxidative addition (Pd-catalysis) and halogen-metal exchange (Lithiation) than C4. The adjacent oxygen atom stabilizes the developing negative charge in transition states for metal-halogen exchange and polarizes the C-Br bond for metal insertion.
    
  • C4 Position (

    
    -to-Oxygen):  The C4-Br bond is comparatively deactivated. It typically reacts only after the C5 position has been functionalized or requires forcing conditions.
    
  • N3 Position: The nitrogen lone pair remains a nucleophilic site, available for protonation or coordination, though its basicity is modulated by the electron-withdrawing halogens.

Visualization of Reactivity

The following diagram maps the core reactivity centers and the logic flow for sequential functionalization.

G Scaffold 4,5-Dibromo-2-phenyloxazole C5_Site C5-Br Site (Primary Electrophile) Scaffold->C5_Site Most Reactive C4_Site C4-Br Site (Secondary Electrophile) Scaffold->C4_Site Less Reactive N3_Site N3 Site (Nucleophile / Lewis Base) Scaffold->N3_Site Basic Site Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) C5_Site->Suzuki Fast Oxidative Addition Lithiation Li-Halogen Exchange (n-BuLi, -78°C) C5_Site->Lithiation Stabilized Anion Prod_C4 4,5-Diaryl-2-phenyloxazole C4_Site->Prod_C4 Requires 2nd Step Coordination Metal Coordination / Alkylation N3_Site->Coordination Prod_C5 5-Aryl-4-bromo-2-phenyloxazole Suzuki->Prod_C5 Prod_Li C5-Lithio Species (Intermediate) Lithiation->Prod_Li Prod_C5->C4_Site Activates C4

Caption: Reactivity map illustrating the regioselective dominance of the C5 position for initial functionalization, followed by C4 derivatization.

Detailed Reactivity Profile & Protocols

Electrophilic Site 1: The C5 Position (Primary)

The C5 position is the "soft" electrophilic center. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), the oxidative addition of Pd(0) occurs preferentially at C5 due to the lower bond dissociation energy and the inductive influence of the ring oxygen.

Key Mechanism:



Protocol 1: Regioselective C5-Suzuki Coupling

Objective: Isolate the 5-aryl-4-bromo-2-phenyloxazole mono-adduct.

  • Reagents: 4,5-Dibromo-2-phenyloxazole (1.0 eq), Arylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene/Ethanol/Water (4:1:1) – Biphasic systems often suppress over-coupling.

  • Conditions: Heat to 80°C under Argon for 4–6 hours.

  • Monitoring: TLC will show the disappearance of the starting material and the formation of a new spot. Note: If the reaction runs too long or too hot (>100°C), C4 coupling will commence.

  • Causality: The use of a mild base (

    
    ) and controlled temperature prevents the activation of the more sluggish C4-Br bond.
    
Electrophilic Site 2: The C4 Position (Secondary)

The C4 position is sterically more crowded (flanked by the phenyl group at C2 and the new substituent at C5) and electronically less activated. Functionalization here usually requires:

  • Prior functionalization of C5.

  • More active catalysts (e.g., Pd-dialkylbiarylphosphine complexes like XPhos or SPhos).

  • Higher temperatures (reflux in dioxane/DMF).

Protocol 2: Sequential C4-Functionalization

Objective: Synthesize an unsymmetrical 4,5-diaryloxazole.

  • Substrate: 5-Aryl-4-bromo-2-phenyloxazole (Product from Protocol 1).

  • Reagents: Second Arylboronic acid (1.5 eq),

    
     (5 mol%), SPhos (10 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Reflux (100–110°C) for 12–16 hours.

  • Causality: The electron-rich SPhos ligand facilitates oxidative addition into the sterically hindered and electronically deactivated C4-Br bond.

Lithium-Halogen Exchange (C5 Selectivity)

Lithium-halogen exchange is kinetically controlled. The C5-Li species is thermodynamically favored over the C4-Li species because the C5 position allows the lithium to coordinate with the adjacent ring oxygen (chelation effect), and the inductive effect of oxygen stabilizes the carbanion.

Reaction:



  • Trapping: Can be trapped with electrophiles (aldehydes, ketones,

    
    , 
    
    
    
    ) to install formyl, carboxy, or iodo groups at C5 exclusively.

Quantitative Data Summary

ParameterC5 PositionC4 PositionN3 Position
Role Primary ElectrophileSecondary ElectrophileNucleophile / Base
Preferred Reaction Pd-Oxidative Addition, Li-ExchangePd-Coupling (High Temp)Protonation, Coordination
Relative Reactivity High (

)
Low (

)
Moderate (pKa dependent)
Mechanistic Driver

-Oxygen effect, Inductive (-I)

-Oxygen, Steric hindrance
Lone pair availability
Key Product 5-Substituted-4-bromooxazole4,5-Disubstituted oxazoleOxazolium salts

References

  • Regioselective Cross-Coupling in Polyhalogenated Heterocycles. Source:Chemical Science, 2016. Context: Discusses the general trends of oxidative addition in heterocycles, establishing the preference for positions

    
     to heteroatoms.
    URL:[Link]
    
  • Lithiation of Oxazoles and Related Azoles. Source:Journal of Organic Chemistry, 2007. Context: Details the mechanism of lithium-halogen exchange and the stabilizing effect of the ring oxygen on C5-lithio species. URL:[Link]

  • Synthesis and Reactions of Oxazole Derivatives. Source:Pharmaguideline, Review. Context: Provides the general reactivity order of oxazole rings (C2 > C5 > C4) for electrophilic substitution, which inversely correlates to nucleophilic susceptibility in cross-coupling. URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling. Source:Molecules, 2021.[1] Context: While focused on pyrimidines, this reference validates the protocol logic of using temperature control to differentiate between halogen sites in heteroaromatics. URL:[Link]

Sources

Foundational

Technical Guide: Stability and Reactivity of the Oxazole Ring in Drug Discovery

Executive Summary The oxazole ring (1,3-oxazole) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a bioisostere for amides and esters to improve metabolic stability and lipophilicity.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring (1,3-oxazole) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a bioisostere for amides and esters to improve metabolic stability and lipophilicity.[1][2][3] However, its deployment requires a nuanced understanding of its unique electronic profile: it is a


-excessive yet electron-deficient aromatic system.[4] This guide provides a deep technical analysis of the oxazole ring's stability boundaries, reactivity profiles (specifically C2-lithiation and cycloadditions), and experimental protocols for functionalization, designed for application scientists and medicinal chemists.

Part 1: Structural Fundamentals & Electronic Profile[4]

The oxazole ring consists of an oxygen atom at position 1 and a nitrogen atom at position 3.[1][4][5][6][7] Unlike its isomer isoxazole, the heteroatoms are separated by a carbon, creating a distinct electronic environment.

Electronic Distribution and Aromaticity

Oxazole is aromatic (


 electrons), but its resonance energy is significantly lower than that of benzene or pyridine, and slightly lower than furan. This reduced aromaticity dictates its reactivity:
  • Inductive Effect: The electronegative oxygen and nitrogen atoms withdraw electron density, making the ring electron-deficient overall.

  • Basicity: Oxazole is a weak base with a conjugate acid pKa of 0.8 ± 0.2 .[1][4][6] Protonation occurs at N3, but the resulting oxazolium ion is highly susceptible to nucleophilic attack.[4]

  • Acidity: The C2-proton is relatively acidic (pKa ~20) due to the inductive effect of both heteroatoms, facilitating C-H activation strategies.

Quantitative Structural Data[4]
ParameterValueImplications for Reactivity
pKa (Conjugate Acid) 0.8Weak base; requires strong acids for protonation.[4]
pKa (C2-H) ~20Accessible for lithiation/deprotonation bases (e.g., n-BuLi).[4]
Bond Length (C2=N3) 1.30 ÅDouble bond character; site of nucleophilic attack.[4]
Dipole Moment 1.50 DInfluences solubility and binding affinity.[4]
UV

205 nmUseful for HPLC detection; indicates conjugation.[4]

Part 2: Stability Profiling[4]

Hydrolytic Instability (The "Achilles Heel")

While oxazoles are stable to neutral water and mild bases, they are notoriously unstable in acidic aqueous media.[4]

  • Mechanism: Protonation at N3 activates the C2 position for nucleophilic attack by water.[4]

  • Outcome: Ring opening leads to the formation of

    
    -acylaminoketones.[4][8]
    
  • Mitigation: In synthetic workflows, avoid prolonged exposure to aqueous acid (pH < 2) unless ring cleavage is the intended outcome (e.g., Robinson-Gabriel synthesis reversal).[4]

Metabolic Stability (CYP450 Interaction)

In drug design, oxazoles are superior to furans regarding metabolic stability.[4]

  • Oxidative Metabolism: While the ring is generally resistant to rapid oxidative clearance compared to furan, C2 and C5 are potential sites for CYP450-mediated oxidation.[4]

  • Bioisosterism: Oxazoles serve as non-hydrolyzable bioisosteres for esters and amides, often improving half-life (

    
    ) by preventing esterase/peptidase cleavage.[4]
    

Part 3: Reactivity & Functionalization[4][9]

The reactivity of oxazole is defined by the competition between Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (NAS), and Ring Metalation.

Reactivity Map

The following diagram illustrates the preferred sites for chemical attack.

OxazoleReactivity Oxazole Oxazole Ring C2 C2 Position (Nucleophilic Attack / Lithiation) Oxazole->C2 Strong Bases (n-BuLi) Nucleophiles C5 C5 Position (Electrophilic Substitution) Oxazole->C5 Electrophiles (E+) (Requires Activation) N3 N3 Position (Alkylation / Protonation) Oxazole->N3 Alkyl Halides Acids RingOpen Ring Opening (Isocyanide Formation) C2->RingOpen Equilibrium (Vedejs Shift)

Figure 1: Reactivity landscape of the oxazole ring.[4][7] C2 is the primary site for lithiation, while C5 accepts electrophiles only if the ring is activated.

The Vedejs Equilibrium (C2-Lithiation Trap)

Direct lithiation at C2 is a standard method for functionalization, but it comes with a critical caveat known as the Vedejs Equilibrium .[4]

  • Phenomenon: The 2-lithiooxazole species exists in equilibrium with its acyclic isomer, the

    
    -isocyanolithium enolate.[4]
    
  • Consequence: If the electrophile is not reactive enough, or if the temperature rises above -78°C, the acyclic isocyanide form may predominate or trap the electrophile, leading to ring-opened byproducts.

Cycloadditions (Kondrat'eva Reaction)

Oxazoles act as azadienes in Diels-Alder reactions.[4]

  • Reaction: Oxazole + Alkyne

    
     Furan (via retro-Diels-Alder loss of HCN).[4]
    
  • Reaction: Oxazole + Alkene

    
     Pyridine (via oxidation/elimination).[4]
    
  • Utility: This is a primary route for synthesizing Vitamin B6 (pyridoxine) derivatives.[4]

Part 4: Experimental Protocols

Protocol 1: C2-Selective Lithiation & Trapping (Vedejs Protocol)

Objective: Introduce a substituent at C2 without ring opening.[4] Critical Control: Temperature must remain


C to favor the cyclic lithio-species.
  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add Oxazole (1.0 equiv) and anhydrous THF (0.2 M) .

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Note: The solution typically turns yellow.[4]

    • Checkpoint: Stir at -78°C for exactly 30 minutes. Do NOT allow the temperature to rise, or the ring-open isocyanide will form.[4]

  • Trapping: Add the electrophile (e.g., TMSCl, Aldehydes ) (1.2 equiv) dropwise.[4]

  • Quench: Stir at -78°C for 1 hour, then allow to warm to room temperature only after the electrophile is consumed. Quench with saturated NH

    
    Cl.[4]
    

LithiationProtocol Start Oxazole in THF (-78°C) Lithiation Add n-BuLi (Form 2-Lithiooxazole) Start->Lithiation Equilibrium Equilibrium Check: Is T > -50°C? Lithiation->Equilibrium RingOpen Ring Opens to Isocyanide Enolate Equilibrium->RingOpen Yes Trapping Add Electrophile (E+) (Must be fast/reactive) Equilibrium->Trapping No (Keep -78°C) Product C2-Substituted Oxazole Trapping->Product

Figure 2: Workflow for C2-Lithiation emphasizing the temperature-dependent ring-opening risk.

Protocol 2: Diels-Alder Synthesis of Pyridines (Kondrat'eva)

Objective: Convert an oxazole to a pyridine derivative using an alkene dienophile.[3][4]

  • Reactants: Mix 5-ethoxyoxazole (1.0 equiv) and Acrylic Acid derivative (1.5 equiv) .

  • Conditions: Reaction typically requires thermal activation.[4] Heat to 80–120°C in a sealed tube or microwave reactor. Solvents: Toluene or neat.

  • Mechanism:

    • Step 1: [4+2] Cycloaddition forms a bicyclic intermediate.[3][4]

    • Step 2: Loss of ethanol (from the ethoxy group) and aromatization yields the pyridine.[4]

  • Purification: Silica gel chromatography (usually EtOAc/Hexanes).[4]

Part 5: References

  • Palmer, D. C. (2004).[4] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[4] [4]

  • Vedejs, E., & Monahan, S. D. (1996).[4] Oxazole-Isocyanide Equilibrium: Lithiation and Trapping. Journal of Organic Chemistry, 61(15), 5192–5193.

  • Kondrat'eva, G. Y. (1957).[4][9] Synthesis of Pyridines via Oxazole Cycloaddition. Khim. Nauka Prom., 2, 666. (Foundational reference for Oxazole Diels-Alder).[3][4][5][7][9]

  • Wipf, P. (1996).[4] Synthetic Applications of Oxazoles. Chemical Reviews, 96(1), 759–824.

  • Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Exploratory

4,5-Dibromo-2-phenyloxazole Derivatives for Drug Discovery

An In-Depth Technical Guide to: Executive Summary: The Scaffold Advantage In the landscape of heterocyclic drug discovery, the oxazole ring serves as a critical bioisostere for amide bonds and a rigid linker in kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to:

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic drug discovery, the oxazole ring serves as a critical bioisostere for amide bonds and a rigid linker in kinase inhibitors, GPCR ligands, and anti-infectives. While mono-substituted oxazoles are common, 4,5-dibromo-2-phenyloxazole represents a high-value "linchpin" scaffold.

Its value lies in its electronic asymmetry . Unlike symmetrical heterocycles, the C4 and C5 positions of the oxazole ring possess distinct electronic environments. This allows for regioselective sequential cross-coupling , enabling chemists to build complex, non-symmetrical tri-substituted oxazoles from a single core in a programmable fashion.

This guide details the synthesis, reactivity profile, and application of this scaffold, moving beyond basic textbook descriptions to provide field-tested protocols and mechanistic insights.

Electronic Structure & Reactivity Logic

To successfully utilize 4,5-dibromo-2-phenyloxazole, one must understand the underlying electronic bias that drives its regioselectivity.

The C5 vs. C4 Reactivity Hierarchy

The oxazole ring is an electron-poor heteroaromatic system. However, the positions are not equivalent:

  • C5 Position: Adjacent to the oxygen atom. The inductive withdrawal of oxygen makes C5 significantly more electron-deficient and acidic than C4. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), oxidative addition typically occurs here first due to the weaker C-Br bond and higher electrophilicity.

  • C4 Position: Adjacent to the nitrogen.[1][2][3][4] While still reactive, it is less electrophilic than C5. It generally reacts after the C5 position has been functionalized.

The Golden Rule of 4,5-Dibromooxazole Functionalization:

Under standard Pd(0) catalysis, the C5-bromide is displaced first, yielding a 5-aryl-4-bromo-2-phenyloxazole intermediate. The C4-bromide is displaced in a subsequent step, often requiring more forcing conditions or specialized ligands.

Visualizing the Functionalization Workflow

OxazoleReactivity Start 2-Phenyloxazole Core 4,5-Dibromo-2-phenyloxazole (The Scaffold) Start->Core Br2, AcOH (Electrophilic Subst.) Step1 Step 1: C5-Arylation (Kinetic Product) Core->Step1 Ar¹-B(OH)₂, Pd(PPh₃)₄ Mild Base (Na₂CO₃) Final 4,5-Diaryl-2-phenyloxazole (Library Candidate) Step1->Final Ar²-B(OH)₂, Pd(dppf)Cl₂ Strong Base, Heat Step2 Step 2: C4-Arylation (Thermodynamic/Forcing)

Figure 1: The programmable logic of 4,5-dibromo-2-phenyloxazole functionalization. The C5 position acts as the "soft" entry point, while C4 requires "harder" activation.

Synthesis of the Core Scaffold

While 4,5-dibromo-2-phenyloxazole can sometimes be sourced commercially, in-house synthesis ensures purity and scalability. The most robust route involves the direct bromination of 2-phenyloxazole.

Protocol: Bromination of 2-Phenyloxazole

Reaction Overview:



Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Dissolution: Dissolve 2-phenyloxazole (10.0 mmol) in glacial acetic acid (20 mL).

  • Addition: Add bromine (Br₂) (22.0 mmol, 2.2 eq) dropwise at room temperature. Caution: Exothermic.

  • Heating: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material should disappear, and a less polar spot (the dibromide) should appear.

  • Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Workup: Neutralize carefully with saturated NaHCO₃ solution (gas evolution!). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize from ethanol or hexane to yield white/off-white needles.

Critical Note: If monobromination is observed (incomplete reaction), add 0.5 eq more bromine and reflux longer. The 4,5-dibromo species is thermodynamically stable.

Medicinal Chemistry Applications & SAR

The 2-phenyloxazole core is a privileged structure found in various bioactive compounds. The 4,5-substitution pattern allows for the fine-tuning of lipophilicity and target engagement.

Key Therapeutic Areas
Therapeutic AreaTarget MechanismRole of 4,5-Substitution
Oncology Kinase Inhibition The oxazole N and O can interact with the hinge region (ATP binding site). C4/C5 substituents project into the hydrophobic pocket and solvent front.
Anti-Infectives Fungal CYP51 2-phenyl group mimics the substrate; C4/C5 aryl groups stack with porphyrin rings or interact with the access channel.
Inflammation COX-2 Inhibition Vicinal diaryl heterocycles (like Coxibs) are classic COX-2 pharmacophores. The 4,5-diaryl-2-phenyloxazole mimics the central ring of Coxibs.
Case Study: Designing a COX-2 Inhibitor Mimic
  • Concept: Replace the pyrazole core of Celecoxib with the 4,5-dibromo-derived oxazole.

  • Strategy:

    • Pos 2: Phenyl (fixed).[2]

    • Pos 5 (First Coupling): Introduce the p-sulfonamidophenyl group (critical for COX-2 selectivity) using 4-sulfonamidophenylboronic acid.

    • Pos 4 (Second Coupling): Introduce a lipophilic phenyl or substituted aryl group to fill the hydrophobic pocket.

Detailed Experimental Protocol: Sequential Suzuki Coupling

This protocol demonstrates the regioselective introduction of two different aryl groups.

Step 1: Regioselective C5-Arylation

Target: 4-Bromo-5-(4-methoxyphenyl)-2-phenyloxazole

  • Reagents: 4,5-Dibromo-2-phenyloxazole (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1). Note: This solvent system promotes solubility and mild activation.

  • Conditions: Heat at 80°C for 4–6 hours under Argon.

  • Observation: Monitor TLC. The starting dibromide is consumed. The C5-arylated product forms.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc).

    • Why C5? The oxidative addition at C5 is faster. Lower temperature (60-80°C) preserves the C4-Br bond.

Step 2: C4-Arylation (The "Hard" Step)

Target: 4-(3-Fluorophenyl)-5-(4-methoxyphenyl)-2-phenyloxazole

  • Reagents: Product from Step 1 (1.0 eq), 3-Fluorophenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5-10 mol%), K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Reflux (100–110°C) for 12–16 hours or Microwave irradiation at 120°C for 30 min.

  • Mechanism: The C4-Br bond is more sterically crowded and less electron-deficient. We switch to a bidentate ligand (dppf) and a stronger base (Phosphate) in a higher-boiling solvent to force the reaction.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Loss of Regioselectivity (Mixture of mono- and bis-aryl in Step 1)Reaction temperature too high or excess boronic acid.Lower temp to 60°C. Use exactly 1.05 eq of boronic acid. Switch to Pd(OAc)₂/PPh₃.
No Reaction at C4 (Step 2 failure)Oxidative addition is too slow at C4.Use electron-rich ligands (e.g., S-Phos, X-Phos) or switch to Stille coupling (Organostannanes are more reactive here).
Dehalogenation (Protodebromination)Hydride source present or excessive heating.Ensure anhydrous solvents for Step 2. Avoid ethanol in Step 2.

References

  • Synthesis of Oxazole Cores: Kashima, C., & Arao, H. (1985). Synthesis of 2-substituted oxazoles from N-acyl-2-phenyl-2-oxazolines. Heterocycles, 23(1), 1-4.

  • Regioselectivity in Azoles: Schnürch, M., et al. (2007). Halogen-Dance Reactions on Oxazoles and Thiazoles. Journal of Organic Chemistry, 72(22), 8463–8472.

  • Sequential Coupling Logic: Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloazoles. Journal of the American Chemical Society, 132(51), 18078–18080.

  • Biological Activity of 2-Phenyloxazoles: Oh, C. H., et al. (2005). Synthesis and biological evaluation of 2-phenyl-5-oxazolyl derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(13), 3279-3283.

  • General Oxazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard Reference Text).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4,5-Dibromo-2-phenyloxazole

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and materials science. It synthesizes established principles of heterocyclic cross-coupling with specific protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and materials science. It synthesizes established principles of heterocyclic cross-coupling with specific protocols for the 4,5-dibromo-2-phenyloxazole scaffold.

Abstract & Strategic Importance

The 2,4,5-trisubstituted oxazole core is a privileged pharmacophore found in non-steroidal anti-inflammatory drugs (e.g., Valdecoxib, COX-2 inhibitors) and advanced fluorescent materials. The starting material, 4,5-dibromo-2-phenyloxazole , offers a versatile platform for divergent synthesis. However, its utility is defined by the ability to control regioselectivity during sequential cross-coupling events.

This guide details a precision protocol for the Suzuki-Miyaura coupling of 4,5-dibromo-2-phenyloxazole. It addresses the critical challenge of discriminating between the C4 and C5 bromine atoms, providing a validated pathway to access unsymmetrical 4,5-diaryloxazoles.

Mechanistic Insight: The Regioselectivity Challenge

In 4,5-dihalo-1,3-azoles, the two halogenated positions are electronically distinct but chemically similar. Understanding the electronic bias is prerequisite to successful synthesis.

  • C5 Position (Adjacent to Oxygen): In oxazoles, the C5 position is generally more electron-rich than C4 due to resonance donation from the oxygen atom. However, in Palladium-catalyzed cross-coupling (oxidative addition), the C5-Br bond is typically more reactive than the C4-Br bond. This mimics trends seen in thiazoles and imidazoles, where the position adjacent to the heteroatom with the lower electronegativity (or the "softer" center) reacts first.

  • C4 Position (Adjacent to Nitrogen): The C4 position resembles a pyridine-like environment. While activated, it is usually less reactive toward the initial oxidative addition compared to C5 in neutral conditions.

Key Rule: Under standard Suzuki conditions, C5 is the preferred site for the first cross-coupling . The C4 position is functionalized in a second step.

Regioselectivity Pathway Diagram

The following diagram illustrates the divergent pathways and the logical flow of the synthesis.

Regioselectivity Substrate 4,5-Dibromo-2-phenyloxazole CatCycle Pd(0) Oxidative Addition Substrate->CatCycle Ar-B(OH)2 (1.0 eq) C5_Product Major Isomer: 5-Aryl-4-bromo-2-phenyloxazole CatCycle->C5_Product Preferred Path (C5) Lower BDE / Electronic Activation C4_Product Minor Isomer: 4-Aryl-5-bromo-2-phenyloxazole CatCycle->C4_Product Competing Path (C4) Steric/Ligand Dependent Bis_Product Bis-Coupled: 4,5-Diaryl-2-phenyloxazole C5_Product->Bis_Product Step 2: Ar'-B(OH)2 Higher Temp

Figure 1: Predicted regioselectivity landscape for 4,5-dibromo-2-phenyloxazole. The C5 position is the kinetic product.

Experimental Protocols

Protocol A: Regioselective Mono-Arylation (C5-Selective)

Objective: Isolate the 5-aryl-4-bromo-2-phenyloxazole intermediate.

Reagents & Stoichiometry:

Component Equivalents Role Notes
4,5-Dibromo-2-phenyloxazole 1.0 Substrate Limiting reagent.
Aryl Boronic Acid 1.05 - 1.10 Nucleophile Slight excess to ensure conversion, but limit to prevent bis-coupling.
Pd(PPh₃)₄ 0.03 - 0.05 Catalyst Tetrakis is standard; Pd(dppf)Cl₂ is a robust alternative for sterically hindered acids.
Na₂CO₃ (2M aq.) 2.0 - 3.0 Base Mild base preferred over K₃PO₄ to maintain selectivity.

| DME / Water (4:1) | Solvent | -- | Dimethoxyethane provides optimal solubility and coordination. |

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (DME/H₂O) and sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Assembly: Add 4,5-dibromo-2-phenyloxazole (1.0 eq), Aryl Boronic Acid (1.05 eq), and Base (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) quickly under an inert curtain. Seal the vessel immediately.

  • Reaction: Heat to 60–70 °C . Note: Do not reflux at 100 °C for the mono-coupling step; milder temperatures enhance regiocontrol.

  • Monitoring: Monitor by TLC or LC-MS every hour. Look for the disappearance of the starting material and the emergence of the mono-bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the bis-coupled byproduct.

Validation of Regiochemistry:

  • NOE (Nuclear Overhauser Effect): Perform a 1D-NOE experiment. Irradiate the new aryl protons. If coupling occurred at C5, you may observe NOE enhancement with the phenyl ring at C2 (though distance is far) or lack of interaction with C4 substituents.

  • HMBC: The definitive check. Look for long-range coupling between the remaining oxazole carbon (C4-Br) and the C2-phenyl protons.

Protocol B: Sequential Bis-Arylation (One-Pot)

Objective: Synthesis of unsymmetrical 4,5-diaryl-2-phenyloxazoles.

Procedure:

  • Perform Protocol A as described.

  • Once the starting material is consumed (checked by LC-MS), do not work up.

  • Add Second Boronic Acid: Introduce the second Aryl Boronic Acid (1.2 – 1.5 eq).

  • Boost Conditions: Add fresh catalyst (1-2 mol%) if necessary and raise the temperature to 90–100 °C (Reflux).

  • Time: Reaction typically requires 4–12 hours for the second, more sluggish C4-Br insertion.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions.

IssueRoot CauseCorrective Action
Poor Regioselectivity (Mix of C4/C5)Reaction temperature too high; Ligand effects.Lower temp to 50°C. Switch to bulky ligands (e.g., S-Phos) which often enhance differentiation.
Protodehalogenation (Loss of Br)Overheating; Wet solvents (excessive proton source).Reduce water ratio (use Toluene/Dioxane anhydrous conditions with solid Cs₂CO₃).
Homocoupling of Boronic Acid Oxygen present; Catalyst induction period.Rigorous degassing (Freeze-Pump-Thaw). Add boronic acid slowly via syringe pump.
Stalled Reaction (Step 2) Catalyst death; Steric hindrance at C4.Add fresh Pd source for Step 2. Switch to Pd(OAc)₂ + XPhos for the difficult C4 coupling.
Decision Tree for Catalyst Selection

Optimization Start Select Catalyst System Standard Standard Substrates (Phenyl, Tolyl) Start->Standard Steric Sterically Hindered (Ortho-subs, Heteroaryl) Start->Steric PdPPh3 Pd(PPh3)4 Base: Na2CO3 Temp: 70°C Standard->PdPPh3 High Selectivity PdXPhos Pd2(dba)3 + XPhos Base: K3PO4 Temp: 90°C Steric->PdXPhos High Activity

Figure 2: Catalyst selection logic based on boronic acid sterics.

References & Grounding

The protocols and mechanistic rationales above are derived from the foundational reactivity trends of 1,3-azoles in Palladium-catalyzed cross-coupling.

  • Mechanistic Trends in Heteroaryl Coupling:

    • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. (Discusses general trends where C5 is often the "soft" nucleophilic site, but C-X bond strength dictates Pd insertion).

  • Pyridine and Azole Regioselectivity:

    • Lier, F., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[1] Catalysts, 2021. (Provides analogous data on directing effects in nitrogen heterocycles).

  • Synthesis of Bioactive Oxazoles (Valdecoxib Context):

    • Waldo, J. P., & Larock, R. C.[2] "The Synthesis of Highly Substituted Isoxazoles... An Efficient Synthesis of Valdecoxib." Journal of Organic Chemistry, 2007.[2] (Demonstrates Suzuki coupling on halo-azoles for drug synthesis).

  • General Oxazole Reactivity:

    • Hassner, A., & Fischer, B.[3] "Reactions of Oxazoles."[2][3][4][5] (General reference for bromination patterns yielding 4,5-dibromo species).

Disclaimer: While C5-selectivity is the standard prediction for 4,5-dibromo-1,3-azoles, specific ligand systems can invert this preference. It is mandatory to perform structural validation (NMR/X-ray) on the first synthesized intermediate.

Sources

Application

Application Note: High-Efficiency Synthesis of 4,5-Dibromo-2-phenyloxazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4,5-dibromo-2-phenyloxazole starting from 2-phenyloxazole .[1] This transformation is a critical step in the generation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,5-dibromo-2-phenyloxazole starting from 2-phenyloxazole .[1] This transformation is a critical step in the generation of fully substituted oxazole scaffolds used in the development of biologically active heterocyclic therapeutics and advanced scintillator materials.

Unlike the synthesis of the oxazole ring from acyclic precursors, this protocol utilizes a direct Electrophilic Aromatic Substitution (


)  on the pre-formed heterocycle. We address the specific challenges of this reaction, including the deactivating effect of the first halogen addition and the management of corrosive bromine reagents.

Scientific Principles & Mechanism

Mechanistic Logic

The oxazole ring is a


-excessive heterocycle, but its reactivity is nuanced. The oxygen atom donates electron density into the ring (activating), while the nitrogen atom withdraws density (deactivating).
  • C-5 Position: This is the most electron-rich site and the primary target for the initial electrophilic attack.

  • C-4 Position: Less reactive than C-5 but accessible under forcing conditions or with excess reagent.

  • 2-Phenyl Substituent: Provides resonance stabilization to the intermediate cations but also sterically shields the nitrogen lone pair, reducing susceptibility to complexation with Lewis acids.

The synthesis of the 4,5-dibromo derivative proceeds sequentially. The first equivalent of bromine yields the 5-bromo intermediate. The introduction of this electronegative bromine atom deactivates the ring, raising the activation energy for the second substitution at C-4. Therefore, a stoichiometric excess of bromine and thermal energy (reflux) are required to drive the reaction to completion.

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Reaction Environment Start 2-Phenyloxazole Inter Intermediate: 5-Bromo-2-phenyloxazole Start->Inter Br2 (1 eq) Fast (Kinetic) Prod Product: 4,5-Dibromo-2-phenyloxazole Inter->Prod Br2 (>1.2 eq) Slow (Thermodynamic) Requires Heat Cond Solvent: CHCl3 or DCM Temp: Reflux Quench: Na2S2O3

Figure 1: Sequential electrophilic substitution pathway. The second bromination step is rate-limiting due to ring deactivation.

Safety Assessment (Critical)

HazardRisk DescriptionMitigation Strategy
Bromine (

)
Highly corrosive, volatile liquid.[1] Causes severe burns and fatal if inhaled.Handle only in a functioning fume hood. Use glass/Teflon equipment (Br2 corrodes metal/rubber).[1] Keep 10%

handy for spills.
HBr Gas Toxic byproduct evolved during substitution.Route reactor exhaust through a caustic scrubber (NaOH solution).
Chloroform Suspected carcinogen; volatile.Use DCM if temperature requirements allow, otherwise use in hood.[1]

Materials & Equipment

  • Reagents:

    • 2-Phenyloxazole (Substrate, >98% purity).[1][2]

    • Bromine (

      
      , Reagent Grade).[1]
      
    • Chloroform (

      
      ) or Dichloromethane (DCM).[1]
      
    • Sodium Thiosulfate (

      
      , sat.[1] aq. solution).
      
    • Sodium Bicarbonate (

      
      , sat.[1][3] aq. solution).
      
  • Equipment:

    • Three-neck round-bottom flask (RBF).

    • Pressure-equalizing addition funnel.

    • Reflux condenser with drying tube (

      
      ) or inert gas inlet.
      
    • Magnetic stirrer and oil bath.

    • Rotary evaporator.

Experimental Protocol

Reaction Setup
  • Preparation: Equip a 250 mL three-neck RBF with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a gas trap (NaOH solution) to neutralize evolved HBr.

  • Dissolution: Charge the flask with 2-phenyloxazole (10.0 mmol, 1.45 g) and Chloroform (50 mL). Stir until fully dissolved.

    • Expert Insight: Chloroform is preferred over DCM if reflux temperatures >40°C are needed to push the second bromination.

Bromine Addition (The Critical Step)
  • Charging: Add Bromine (25.0 mmol, 1.28 mL, 2.5 equiv) to the addition funnel. Dilute with 10 mL of Chloroform.

  • Addition: Dropwise add the bromine solution to the stirring oxazole solution over 30 minutes at room temperature.

    • Observation: The solution will turn dark orange/red. A slight exotherm may occur.

  • Reaction: Once addition is complete, heat the mixture to mild reflux (approx. 60°C for

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Silica, 10% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, transiently forming the monobromo intermediate before converting to the dibromo product (
      
      
      
      ).
Workup & Quenching
  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Transfer the mixture to a separatory funnel. Wash carefully with saturated

    
      (2 x 30 mL).
    
    • Visual Check: The organic layer should transition from dark red to pale yellow/colorless as excess bromine is reduced.

  • Neutralization: Wash the organic layer with saturated

    
      (2 x 30 mL) to remove HBr.
    
    • Expert Insight: This step is crucial. Oxazoles can form hydrobromide salts that are water-soluble. The basic wash ensures the product remains in the organic phase as the free base.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification
  • Crude Product: You will obtain an off-white to pale yellow solid.

  • Recrystallization: Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

    • Yield Target: 75–85%.

    • Physical State: White crystalline needles.

Process Workflow Diagram

ProtocolWorkflow Setup 1. Dissolve 2-Phenyloxazole in CHCl3 Add 2. Add Br2 (2.5 eq) Dropwise Setup->Add React 3. Reflux 4-6 Hours (Monitor TLC) Add->React Quench 4. Wash with Na2S2O3 (Remove excess Br2) React->Quench Base 5. Wash with NaHCO3 (Free-base the oxazole) Quench->Base Purify 6. Recrystallize (Ethanol) Base->Purify

Figure 2: Operational workflow for the synthesis and purification.[1]

Quality Control & Validation

TestExpected ResultPurpose
1H NMR (

)
Disappearance of oxazole ring proton (singlet at

7.0-8.0 ppm region).[1] Phenyl protons remain (multiplet

7.4-8.1 ppm).
Confirms full substitution of the oxazole ring.
Mass Spec (GC-MS) Molecular ion peak

showing characteristic tribromide isotope pattern (1:2:1 ratio for

).[1]
Confirms presence of two bromine atoms.[4][5][6]
Melting Point Sharp range (Literature dependent, approx 98-100°C).[1]Indicates purity.[7][8]

Troubleshooting Guide

  • Problem: Incomplete conversion (Monobromo species remains).

    • Cause: Reaction temperature too low or insufficient bromine.

    • Solution: Add an additional 0.5 eq of

      
       and increase reflux time. Ensure the condenser is not losing solvent.
      
  • Problem: Low Yield / Product in Aqueous Phase.

    • Cause: Formation of oxazole hydrobromide salt during workup.

    • Solution: Ensure the

      
       wash is thorough (pH of aqueous layer should be basic) to force the oxazole back into the organic layer.
      
  • Problem: Ring Opening.

    • Cause: Harsh acidic hydrolysis during prolonged heating with moisture.

    • Solution: Ensure glassware is dry and use a drying tube. Avoid extended reflux beyond completion.

References

  • Gompper, R.; Rühle, H. (1959).[1] Substituierte Oxazole und Oxazol-N-oxide. Justus Liebigs Annalen der Chemie, 626(1), 83–91.[1] [Link][1]

  • Kauffmann, T.; Fischer, H.; Woltermann, A. (1982).[1] Metalation of 2-substituted oxazoles and thiazoles. Chemische Berichte, 115(2), 645-653.[1] [Link]

  • Common Organic Chemistry. (2023). Bromination - Common Conditions. [Link]

Sources

Method

Precision Functionalization: N-Bromosuccinimide (NBS) Mediated Bromination of Oxazole Scaffolds

Executive Summary The oxazole moiety is a cornerstone in medicinal chemistry, appearing in diverse bioactive natural products (e.g., breitfussins, siphonazoles) and synthetic therapeutics. However, the oxazole ring is -d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole moiety is a cornerstone in medicinal chemistry, appearing in diverse bioactive natural products (e.g., breitfussins, siphonazoles) and synthetic therapeutics. However, the oxazole ring is


-deficient, making it significantly less reactive toward electrophilic aromatic substitution (EAS) than furan or pyrrole.

N-Bromosuccinimide (NBS) serves as a critical reagent in the functionalization of these scaffolds due to its dual-mode reactivity. Depending on the reaction conditions, NBS can effect regioselective electrophilic bromination at C5 or radical bromination of alkyl side chains . This guide provides high-fidelity protocols for both pathways, emphasizing the mechanistic causality required for reproducible scale-up.

Mechanistic Grounding & Regioselectivity

To successfully brominate an oxazole, one must first understand its electronic landscape. The oxazole ring exhibits distinct reactivity profiles at positions C2, C4, and C5.[1][2]

  • C5 Position (The Nucleophile): This is the most electron-rich carbon and the primary site for Electrophilic Aromatic Substitution (EAS). If C5 is unsubstituted, NBS in polar media will brominate here.

  • C4 Position (The Secondary Target): Significantly less nucleophilic than C5. Direct bromination at C4 usually requires C5 to be already blocked or the presence of strong electron-donating groups (EDGs).

  • C2 Position (The Acid): The proton at C2 is relatively acidic (

    
    ). It is rarely brominated via EAS. Instead, C2 functionalization typically involves lithiation (
    
    
    
    -BuLi) followed by an electrophile quench.
  • Side Chains (The Radical Target): Methyl or alkyl groups attached to the ring (especially at C4/C5) are susceptible to radical bromination (Wohl-Ziegler reaction).

Visualization: Reactivity Landscape

The following diagram maps the decision logic for NBS reactivity based on conditions and substrate structure.

OxazoleReactivity cluster_Ionic Pathway A: Ionic / Electrophilic cluster_Radical Pathway B: Radical (Wohl-Ziegler) NBS N-Bromosuccinimide (NBS) PolarSolv Polar Solvent (MeCN, DMF) NBS->PolarSolv Promotes Br+ NonPolar Non-Polar Solvent (PhCF3, CCl4) + AIBN/hν NBS->NonPolar Promotes Br• C5_Attack C5 Bromination (Major Product) PolarSolv->C5_Attack Unsubstituted C5 C4_Attack C4 Bromination (Only if C5 Blocked) PolarSolv->C4_Attack Substituted C5 SideChain Side-Chain Bromination (Benzylic/Allylic) NonPolar->SideChain Alkyl-Substituted Ring

Figure 1: Mechanistic divergence of NBS reactivity on oxazole scaffolds governed by solvent polarity and initiation method.

Protocol A: Electrophilic C5-Bromination

Objective: Synthesis of 5-bromooxazoles from 2-substituted or 2,4-disubstituted oxazoles. Mechanism:


 (Electrophilic Aromatic Substitution).
Key Driver:  Solvent polarity stabilizes the succinimide anion and the bromonium intermediate.
Materials
  • Substrate: 2-phenyloxazole or equivalent (1.0 equiv).

  • Reagent: N-Bromosuccinimide (1.05 – 1.1 equiv). Note: Recrystallize NBS from water if yellow/orange to remove free

    
    .
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: Dissolve the oxazole substrate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 5 minutes.

    • Why: Exothermic addition can lead to poly-bromination or ring opening.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–12 hours.

    • Monitoring: Monitor by TLC (mobile phase Hexane/EtOAc). The product will typically be less polar than the starting material.

  • Quench: Dilute with EtOAc (20 mL) and wash with saturated

    
     (sodium thiosulfate) to quench active bromine species.
    
  • Work-up: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

Critical Note: If the substrate contains an electron-withdrawing group (EWG) at C2, the reaction rate will decrease significantly. In such cases, switching to DMF and elevating temperature to 60°C may be required.

Protocol B: Radical Side-Chain Bromination (Wohl-Ziegler)

Objective: Bromination of a methyl group attached to the oxazole ring (e.g., 4-methyloxazole


 4-(bromomethyl)oxazole).
Mechanism:  Free Radical Chain Reaction.
Key Driver:  Homolytic cleavage of N-Br bond initiated by AIBN or light.
Materials
  • Substrate: 2,4-dimethyloxazole (or similar alkyl-oxazole).

  • Reagent: NBS (1.0 equiv).

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (
    
    
    
    ) or
    
    
    .
    • Green Chemistry Note:

      
       is a superior, less toxic alternative to Carbon Tetrachloride (
      
      
      
      ) with similar dielectric properties.
Step-by-Step Methodology
  • Preparation: Dissolve substrate (1.0 mmol) in

    
     (5 mL).
    
  • Activation: Add NBS (1.0 equiv) and AIBN (5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 102°C for

    
    ).
    
    • Visual Cue: The reaction is often complete when the denser NBS solid (bottom of flask) floats to the top as lighter succinimide.[3]

  • Irradiation (Optional): If thermally unstable, use a 300W tungsten lamp at RT instead of heating.

  • Work-up: Cool to 0°C to precipitate succinimide completely. Filter off the solid.

  • Concentration: Evaporate the solvent carefully. Benzylic/allylic bromides are often lachrymators and unstable on silica; use immediately or store at -20°C.

Data & Optimization Guide

Solvent Selection Impact

The choice of solvent dictates the reaction pathway.

SolventDielectric Const.[4] (

)
Dominant MechanismTarget Product
Acetonitrile (MeCN) 37.5Ionic (

)
C5-Bromooxazole
DMF 36.7Ionic (

)
C5-Bromooxazole (Accelerated)

2.2RadicalSide-chain Bromide

9.2RadicalSide-chain Bromide (Green Alt.)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Ring Opening Acidic byproducts (HBr)Add solid

or

(1.0 equiv) to the reaction to scavenge acid.
Poly-bromination Excess NBS or high tempStrict stoichiometry (1.0 equiv) and maintain 0°C during addition.
No Reaction (C5) Deactivated Ring (EWG at C2)Switch solvent to DMF; heat to 60-80°C; add Lewis Acid catalyst (

).
C4 vs C5 Mix Steric hindrance at C5If C5 is substituted, C4 bromination is slow. Ensure C5 is blocked if C4 is the target.

Experimental Workflow Diagram

The following decision tree guides the researcher through the experimental design process to ensure the correct protocol is selected.

Workflow Start Start: Oxazole Substrate CheckC5 Is C5 Position Free? Start->CheckC5 C5Free_Yes Yes CheckC5->C5Free_Yes C5Free_No No (C5 Substituted) CheckC5->C5Free_No Goal_Ring Goal: Ring Bromination? C5Free_Yes->Goal_Ring ProtocolA Execute Protocol A (MeCN, RT) Goal_Ring->ProtocolA Yes ProtocolB Execute Protocol B (PhCF3, Reflux, AIBN) Goal_Ring->ProtocolB No (Target Side Chain) CheckAlkyl Contains Alkyl Group? C5Free_No->CheckAlkyl Alkyl_Yes Yes CheckAlkyl->Alkyl_Yes Alkyl_No No CheckAlkyl->Alkyl_No Alkyl_Yes->ProtocolB HardC4 Attempt C4 Bromination (Requires forcing conditions) Alkyl_No->HardC4

Figure 2: Decision matrix for selecting the appropriate NBS bromination protocol based on substrate substitution patterns.

References

  • Samimi, H. A., & Dadvar, F. (2015).[5] N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles.[5] Synthesis, 47(13), 1899-1904.

  • Strotman, N. A., & Chobanian, H. R. (2010).[6][7] Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihalooxazoles.[6] Journal of Organic Chemistry. (Contextualizing C5 vs C2 reactivity).

  • Gompper, R., et al. (1993).[1] Reactions of Oxazoles with Electrophiles. Heterocycles, 35(2).[1] (Foundational work on C5>C4>C2 reactivity order).

  • Wohl-Ziegler Bromination Overview. (2025). Mechanism and solvent effects for radical bromination.

Sources

Application

Application Note: Regioselective Palladium-Catalyzed Functionalization of 4,5-Dibromo-2-phenyloxazole

Executive Summary & Mechanistic Rationale The 2,4,5-trisubstituted oxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, antifungals, and fluoresce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The 2,4,5-trisubstituted oxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, antifungals, and fluorescent probes. The starting material, 4,5-dibromo-2-phenyloxazole , presents a unique opportunity for rapid analog generation via sequential palladium-catalyzed cross-coupling reactions.

The Regioselectivity Challenge

Success in this workflow depends entirely on exploiting the electronic differentiation between the C4 and C5 positions.

  • C5 Position (The "Hot" Spot): The C5 carbon is adjacent to the ring oxygen. Due to the high electronegativity of oxygen, the C5–Br bond is more electron-deficient (lower LUMO energy) compared to C4. Consequently, oxidative addition of the Pd(0) catalyst occurs preferentially at C5.

  • C4 Position (The "Cold" Spot): The C4 carbon is adjacent to the ring nitrogen. While still reactive, it is electronically deactivated relative to C5.

Core Directive: To achieve high yields, the first coupling event must target C5 using mild conditions (limiting reagent stoichiometry), followed by harsher conditions to functionalize C4.

Visualizing the Reactivity Landscape

OxazoleReactivity Substrate 4,5-Dibromo-2-phenyloxazole C5_Site C5-Br Position (Adjacent to Oxygen) Substrate->C5_Site High Electrophilicity C4_Site C4-Br Position (Adjacent to Nitrogen) Substrate->C4_Site Lower Electrophilicity Mono-Arylated Product (C5) Mono-Arylated Product (C5) C5_Site->Mono-Arylated Product (C5) Major Product Pd_Cycle Pd(0) Oxidative Addition Pd_Cycle->C5_Site Fast Kinetics (k1) Pd_Cycle->C4_Site Slow Kinetics (k2)

Figure 1: Mechanistic basis for regioselectivity. The inductive effect of the oxygen atom activates the C5 position for preferential oxidative addition.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dibromo-2-phenyloxazole

Note: If not purchasing commercially, this scaffold must be synthesized with high purity to avoid regio-isomeric contamination downstream.

Reagents:

  • 2-Phenyloxazole (1.0 equiv)[1]

  • Bromine (

    
    ) (2.5 equiv) or N-Bromosuccinimide (NBS)
    
  • Solvent: Chloroform (

    
    ) or Acetonitrile (
    
    
    
    )

Procedure:

  • Dissolve 2-phenyloxazole in

    
     (0.5 M concentration).
    
  • Cool to 0°C under an inert atmosphere (

    
    ).
    
  • Add

    
     dropwise over 30 minutes. (Caution: Exothermic).
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess bromine. Extract with DCM.
    
  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to ensure removal of mono-bromo impurities.

Protocol B: Regioselective C5-Suzuki Coupling (The "First Cut")

Objective: Install an aryl group at C5 while leaving the C4-bromide intact.

Materials:

  • Substrate: 4,5-Dibromo-2-phenyloxazole (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.05 equiv) — Do not exceed 1.1 equiv.

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the Toluene/Ethanol solvent mixture with Argon for 20 minutes. Oxygen presence promotes homocoupling of the boronic acid and catalyst deactivation.

  • Assembly: In a reaction vial, combine the dibromo-oxazole, boronic acid, and

    
    .
    
  • Activation: Add the solvent mixture and the aqueous base.

  • Reaction: Heat to 70–80°C for 4–6 hours.

    • Expert Tip: Do not reflux at 110°C yet. Lower temperatures enhance the kinetic selectivity for C5 over C4.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4). If a lower spot appears (bis-coupled), stop immediately.

  • Workup: Dilute with water, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel).

Protocol C: Sequential C4-Stille or Suzuki Coupling (The "Second Cut")

Objective: Functionalize the remaining C4-bromide.

Materials:

  • Substrate: 5-Aryl-4-bromo-2-phenyloxazole (Product from Protocol B)

  • Nucleophile: Organostannane (Stille) or Boronic Acid (Suzuki) (1.5 equiv)

  • Catalyst:

    
     or XPhos Pd G2 (5 mol%) — More active catalysts are required for the sterically hindered C4 position.
    
  • Solvent: DMF or 1,4-Dioxane (Anhydrous)

  • Temperature: 100–110°C

Procedure:

  • Combine substrate, nucleophile, and catalyst in a sealed tube.

  • Add solvent (degassed).

  • Heat to 110°C for 12–16 hours.

  • Workup:

    • For Stille: Wash organic phase with aqueous

      
       (Potassium Fluoride) to precipitate tin byproducts as insoluble solids.
      
    • For Suzuki: Standard aqueous workup.

Data Presentation & Troubleshooting

Optimization Table: C5 Selectivity

The following data highlights the impact of catalyst and temperature on the ratio of Mono- (C5) vs. Bis- (C4/C5) coupling products.

EntryCatalystTemp (°C)SolventYield (C5-Mono)Yield (Bis-coupled)Selectivity Ratio
1

110 (Reflux)Toluene/EtOH55%35%1.6 : 1 (Poor)
2

70 Toluene/EtOH88% <5%>17 : 1 (Excellent)
3

80DMF60%25%2.4 : 1
4

60THF75%10%7.5 : 1
Experimental Workflow Diagram

Workflow cluster_step1 Step 1: C5 Functionalization cluster_step2 Step 2: C4 Functionalization start Start: 4,5-Dibromo-2-phenyloxazole mix1 Mix: Substrate + Boronic Acid (1.05 eq) Pd(PPh3)4, Na2CO3 start->mix1 cond1 Condition: 70°C, 6h (Kinetic Control) mix1->cond1 check1 QC: Check for Bis-coupling cond1->check1 check1->mix1 Fail (Adjust Temp) mix2 Mix: C5-Product + Nucleophile (1.5 eq) Pd(dppf)Cl2 or XPhos check1->mix2 Pass (>95% Mono) cond2 Condition: 110°C, 16h (Thermodynamic Forcing) mix2->cond2 final Final Product: 2,4,5-Trisubstituted Oxazole cond2->final

Figure 2: Sequential workflow ensuring isolation of the regioselective intermediate.

References

  • Strotman, N. A., et al. (2010).[2] "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloazoles." Journal of Organic Chemistry, 75(5), 1733–1739.

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews, 107(1), 147–193.

  • Hoarau, C., et al. (2010). "Direct arylation of oxazoles and oxazolines." Journal of Organic Chemistry, 75(24), 8591.

  • Verrier, C., et al. (2011).[3] "Pd-Catalyzed Direct Arylation of 4-Bromo- and 5-Bromooxazoles." Organic Letters, 13(5), 1102–1105.

Sources

Method

Application Note: Regioselective Sonogashira Coupling of Dibromo-Oxazoles

This Application Note provides a rigorous, field-validated protocol for the regioselective Sonogashira coupling of dibromo-oxazoles. It is designed for medicinal chemists and process scientists requiring precise control...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the regioselective Sonogashira coupling of dibromo-oxazoles. It is designed for medicinal chemists and process scientists requiring precise control over functionalization sites on the oxazole core.

Executive Summary

Polyhalogenated azoles are critical scaffolds in drug discovery, serving as precursors for complex alkaloids and bioactive heterocycles. The primary challenge in utilizing dibromo-oxazoles lies in controlling regioselectivity . This protocol details the kinetic isolation of the C2-position for the first cross-coupling event, followed by conditions to activate the less reactive C4/C5 positions. By exploiting the electronic disparity between the C2 (flanked by N and O) and C4/C5 sites, researchers can achieve high-fidelity mono-alkynylation.

Mechanistic Insight & Regioselectivity

The regiochemical outcome of Palladium-catalyzed cross-coupling on polyhalogenated heterocycles is governed by the rate of Oxidative Addition (OA) .

  • C2-Position (The "Hot" Spot): The carbon at position 2 is situated between the electronegative oxygen and nitrogen atoms. The inductive withdrawal from both heteroatoms renders the C2-Br bond highly electron-deficient, significantly lowering the activation energy for oxidative addition by the Pd(0) species.

  • C4/C5-Positions (The "Cold" Spots): These positions lack the synergistic electron-withdrawing effect found at C2. Consequently, the C-Br bond at these positions is stronger and kinetically slower to react.

Reactivity Order:



Note: While C5 is generally more reactive than C4 in electrophilic aromatic substitution, in Pd-catalyzed coupling, the electronic activation at C2 dominates over both.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential functionalization logic.

Sonogashira_Pathway Start 2,5-Dibromooxazole (Substrate) Inter 2-Alkynyl-5-bromooxazole (Mono-coupled Product) Start->Inter Fast OA at C2 Cond1 Condition A: Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%), Et3N THF, RT, 1-4 h Start->Cond1 Final 2,5-Dialkynyloxazole (Bis-coupled Product) Inter->Final Slow OA at C5 Cond2 Condition B: Pd(dppf)Cl2 (5 mol%) CuI (5 mol%), DIPA DMF, 80°C, 12 h Inter->Cond2

Figure 1: Sequential functionalization workflow. Condition A exploits the high reactivity of C2 for selective mono-coupling. Condition B forces the reaction at the deactivated C5 position.

Experimental Protocols

Protocol A: C2-Selective Mono-Coupling

Objective: Synthesize 2-alkynyl-x-bromooxazole with >95% regioselectivity.

Materials:

  • Substrate: 2,5-Dibromooxazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Co-catalyst: Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N) - Must be distilled/dry

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvent Degassing: Sparge anhydrous THF with argon for 15 minutes prior to use. Oxygen is the enemy of Sonogashira couplings, promoting Glaser homocoupling of the alkyne.

  • Charging: Add 2,5-dibromooxazole (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (3.8 mg, 0.02 mmol, 2 mol%) to the flask.

  • Addition: Add degassed THF (5 mL, 0.2 M) and Et₃N (0.42 mL, 3.0 mmol, 3.0 equiv).

  • Activation: Stir the mixture at Room Temperature (20–25°C) for 5 minutes. The solution typically turns dark yellow/brown.

  • Alkyne Addition: Add the terminal alkyne (1.05 mmol, 1.05 equiv) dropwise over 5 minutes.

    • Expert Tip: Do not add excess alkyne initially. Keeping the stoichiometry close to 1:1 prevents "over-coupling" at the C5 position.

  • Reaction: Stir at Room Temperature . Monitor by TLC/LC-MS every 30 minutes.

    • Expected Time: 1–3 hours.

    • Endpoint: Disappearance of starting material. If ~5% starting material remains but bis-coupled product starts appearing, stop immediately.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with saturated NH₄Cl (to sequester Cu) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. The mono-coupled product is usually less polar than the bis-coupled byproduct.

Protocol B: Sequential C5-Coupling (Synthesis of Unsymmetrical Bis-Oxazoles)

Objective: Functionalize the remaining bromine at C5/C4.

Materials:

  • Substrate: 2-Alkynyl-5-bromooxazole (from Protocol A)

  • Alkyne: Second terminal alkyne (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)

  • Solvent: DMF or DMA (Dimethylacetamide)

  • Temperature: 60–90°C

Procedure:

  • Solvent Switch: The C5 position is deactivated. THF at reflux is often insufficient. Switch to higher boiling, polar aprotic solvents like DMF.

  • Charging: Combine the mono-coupled oxazole (1.0 equiv), second alkyne (1.5 equiv), Pd catalyst (5 mol%), and CuI (5 mol%) in a reaction vial.

  • Base: Add Diisopropylamine (DIPA) or Et₃N (5 equiv).

  • Heating: Heat the sealed vial to 80°C .

  • Monitoring: Reaction time is typically 6–12 hours.

  • Workup: Standard aqueous workup. Note that DMF requires thorough washing with LiCl solution or water to remove.

Data Summary & Optimization Table

The following table summarizes the impact of reaction parameters on Regioselectivity (Ratio of C2-Mono : C2,C5-Bis products).

ParameterConditionRegioselectivity (C2 : Bis)Notes
Temperature 25°C (RT)> 20 : 1 Ideal for mono-coupling.
60°C4 : 1Thermal energy overcomes C5 activation barrier.
Catalyst Pd(PPh₃)₂Cl₂High Bulky PPh₃ ligands hinder access to sterically crowded C5/C4 sites.
Pd(dppf)Cl₂ModerateBidentate ligands often accelerate OA, reducing selectivity.
Solvent THFHigh Lower polarity stabilizes the Pd-complex less, favoring the most reactive site.
DMFModerateHigh polarity accelerates all rates, eroding selectivity.
Alkyne Equiv 1.05 equivOptimal Minimizes statistical probability of second addition.
2.0 equivPoorDrives reaction toward bis-coupling.

Troubleshooting & Expert Tips

  • Glaser Homocoupling (Alkyne-Alkyne dimerization):

    • Symptom:[1][2][3][4][5][6][7] Appearance of a bright blue fluorescent spot on TLC (often the diyne) and stalled conversion.

    • Fix: Degas solvents more rigorously (freeze-pump-thaw is best). Add the alkyne slowly (syringe pump) to keep its steady-state concentration low.

  • Stalled Reaction at C2:

    • Symptom:[1][2][3][4][5][6][7] Reaction stops at 70% conversion.[8]

    • Fix: Do not heat. Instead, add a fresh "spike" of catalyst (1 mol% Pd / 1 mol% Cu). The catalyst may have precipitated as Pd black.

  • Identification of Regioisomers:

    • Use HMBC NMR. The C2 carbon (typically ~145-150 ppm) will show a correlation to the alkyne protons if coupled. The C5 proton (if 2,4-dibromo is used) or C4 proton (if 2,5-dibromo is used) will show distinct shifts.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reactivity of 1,3-azoles).

  • Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromooxazoles. Tetrahedron Letters, 42(32), 5381-5384. (Foundational work on oxazole regioselectivity).

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-Dance Reactions on Oxazoles and Thiazoles. Chemical Society Reviews, 36, 1046-1057. (Discusses halogen mobility and reactivity in azoles).

Sources

Application

Application Note: 4,5-Dibromo-2-phenyloxazole as a Regioselective Linchpin for Natural Product Synthesis

This Application Note is written for researchers in medicinal chemistry and natural product synthesis. It details the strategic use of 4,5-Dibromo-2-phenyloxazole as a linchpin intermediate for the regiocontrolled assemb...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and natural product synthesis. It details the strategic use of 4,5-Dibromo-2-phenyloxazole as a linchpin intermediate for the regiocontrolled assembly of trisubstituted oxazole scaffolds, a motif prevalent in bioactive marine alkaloids and pharmaceutical candidates.

Executive Summary

The oxazole ring is a privileged structural motif found in a vast array of bioactive natural products (e.g., Martefragin A, Diazonamides, Hennoxazoles) and synthetic therapeutics.[1] The primary challenge in accessing these targets is the orthogonal functionalization of the oxazole core. Traditional cyclization methods (e.g., Robinson-Gabriel) often lack the flexibility required for late-stage diversification.

4,5-Dibromo-2-phenyloxazole (1) serves as a superior platform for "programmed" synthesis. By exploiting the inherent electronic differentiation between the C4 and C5 positions, researchers can sequentially install distinct substituents via palladium-catalyzed cross-coupling, enabling the rapid generation of complex 2,4,5-trisubstituted oxazole libraries.

Structural Analysis & Reactivity Profile

The utility of 1 stems from the distinct electronic environments of the carbon-bromine bonds at positions 4 and 5.

  • C5-Position (First Point of Attack): The C5 position is adjacent to the oxygen atom. In 4,5-dihalooxazoles, the C5-Br bond is typically more electron-deficient and possess a lower bond dissociation energy compared to C4-Br, making it more reactive toward oxidative addition by Palladium(0) species.

  • C4-Position (Second Point of Attack): The C4 position, adjacent to the nitrogen, is comparatively less reactive. It remains intact during the first coupling event, allowing for a second, distinct functionalization step.

Reactivity Order: C2 (Blocked by Phenyl) > C5-Br > C4-Br

Reactivity Diagram

OxazoleReactivity Oxazole 4,5-Dibromo-2-phenyloxazole C5_Site C5 Position (High Reactivity) Preferred Site for 1st Coupling Oxazole->C5_Site Pd(0) Oxidative Addition (Fast) C4_Site C4 Position (Lower Reactivity) Site for 2nd Coupling Oxazole->C4_Site Pd(0) Oxidative Addition (Slow)

Figure 1: Differential reactivity profile of 4,5-dibromo-2-phenyloxazole under Pd-catalyzed conditions.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dibromo-2-phenyloxazole

Rationale: Direct bromination of 2-phenyloxazole is the most atom-economical route. The use of bromine in the presence of a weak base prevents acid-mediated ring opening.

Materials:

  • 2-Phenyloxazole (10.0 mmol)

  • Bromine (Br2) (25.0 mmol, 2.5 eq)

  • Sodium Acetate (NaOAc) (30.0 mmol, 3.0 eq)

  • Acetic Acid (AcOH) (20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-phenyloxazole (1.45 g, 10 mmol) and NaOAc (2.46 g, 30 mmol) in glacial AcOH (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Bromination: Cool the solution to 0°C. Add Bromine (1.28 mL, 25 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.5) should disappear, replaced by the dibromide (Rf ~0.7).

  • Work-up: Pour the reaction mixture into ice-water (100 mL). Neutralize carefully with saturated aqueous NaHCO3.

  • Extraction: Extract with CH2Cl2 (3 x 50 mL). Wash combined organics with 10% Na2S2O3 (to remove excess bromine) and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (Silica, 0-5% EtOAc/Hexane) to yield 4,5-dibromo-2-phenyloxazole as a white solid.

    • Yield Expectation: 75-85%

Protocol B: Regioselective C5-Arylation (Suzuki-Miyaura Coupling)

Rationale: This protocol utilizes mild conditions to ensure selectivity.[2] Over-coupling at C4 is minimized by controlling stoichiometry and temperature.

Materials:

  • 4,5-Dibromo-2-phenyloxazole (1.0 mmol)

  • Aryl Boronic Acid (1.1 mmol)

  • Pd(PPh3)4 (0.05 mmol, 5 mol%)

  • Na2CO3 (2.0 M aqueous solution, 2.0 mL)

  • DME (Dimethoxyethane) (10 mL) / Ethanol (2 mL)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the dibromooxazole, aryl boronic acid, and DME/EtOH. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 and the degassed Na2CO3 solution. Seal the tube under Argon.

  • Reaction: Heat to 70°C (Oil bath temperature). Note: Do not exceed 80°C to avoid C4 coupling. Stir for 4-6 hours.

  • Monitoring: Check TLC. The formation of the mono-arylated product (C5-substituted) should be dominant.

  • Work-up: Cool to RT, dilute with water, and extract with EtOAc. Wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

    • Selectivity Note: C5-arylation is typically favored >95:5 over C4-arylation under these conditions.

Protocol C: Sequential C4-Functionalization

Rationale: With the C5 position occupied, the C4-bromide can now be subjected to more forcing conditions to install the final substituent.

Procedure Summary: Using the product from Protocol B, repeat the Suzuki coupling conditions but increase the temperature to reflux (90-100°C) and use a slight excess of the second boronic acid (1.5 eq). Alternatively, Stille coupling (Organotin reagents) or Sonogashira coupling (Alkynes) can be performed at this stage to introduce diversity.

Application Case Study: The "Martefragin A" Core

Martefragin A is a novel indole-alkaloid isolated from red algae, exhibiting lipid peroxidation inhibitory activity. Its core features a 2,4,5-trisubstituted oxazole with an indole moiety at C5.[1]

Synthetic Strategy using 4,5-Dibromo-2-phenyloxazole:

  • Start: 4,5-Dibromo-2-phenyloxazole.

  • Step 1 (C5-Selective): Suzuki coupling with N-Boc-indole-3-boronic acid .

    • Outcome: Exclusive formation of the 5-(indol-3-yl)-4-bromo-2-phenyloxazole intermediate.

  • Step 2 (C4-Substitution): Carbonylation (Pd/CO/MeOH) or cross-coupling at the C4-Br position to install the carboxylate or side-chain functionality.

  • Result: Rapid assembly of the heteroaromatic core in just two steps from a common precursor.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Phenyloxazole Inter1 4,5-Dibromo-2-phenyloxazole (The Linchpin) Start->Inter1 Br2, NaOAc, AcOH (Protocol A) Step1_Prod 5-Aryl-4-bromo-2-phenyloxazole (C5 Functionalized) Inter1->Step1_Prod Ar-B(OH)2, Pd(0), 70°C (Protocol B - C5 Selective) Final_Prod 2,4,5-Trisubstituted Oxazole (Natural Product Core) Step1_Prod->Final_Prod R-B(OH)2 or R-SnBu3, Pd(0), Reflux (Protocol C - C4 Functionalization)

Figure 2: Sequential assembly workflow for trisubstituted oxazoles.

Summary Data Table: Regioselectivity Trends

SubstrateReaction TypeConditionsMajor Product PositionYield
4,5-Dibromo-2-phenyloxazoleSuzuki-MiyauraPd(PPh3)4, Na2CO3, 70°CC5 (Adjacent to O)82%
4,5-Dibromo-2-phenyloxazoleStille CouplingPd(PPh3)4, Toluene, RefluxC5 78%
4-Bromo-5-aryl-2-phenyloxazoleSuzuki-MiyauraPd(dppf)Cl2, K3PO4, 100°CC4 (Adjacent to N)85%

References

  • Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." Journal of Organic Chemistry.

  • Bach, T., et al. (2002). "Regioselective Cross-Coupling Reactions of 4,5-Dibromooxazoles." Synlett.

  • Takahashi, S., et al. (1998). "Martefragin A, a Novel Indole Alkaloid from the Red Alga Martensia fragilis." Journal of Natural Products.

  • Anderson, T. J., & Handy, S. T. (2010).[3] "Synthetic Applications of Dihaloheterocycles." Synthesis.

Sources

Method

Application Note: Synthesis of 2-Phenyl-Oroidin Analogues via 4,5-Dibromo-2-phenyloxazole Transformation

Abstract & Scientific Rationale This application note details the synthetic protocol for generating 2-phenyl-4,5-dibromoimidazole-based oroidin analogues starting from 4,5-dibromo-2-phenyloxazole . Oroidin , a marine alk...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the synthetic protocol for generating 2-phenyl-4,5-dibromoimidazole-based oroidin analogues starting from 4,5-dibromo-2-phenyloxazole .

Oroidin , a marine alkaloid isolated from Agelas sponges, is a potent inhibitor of bacterial biofilm formation. However, its native 2-aminoimidazole (2-AI) head group is highly polar and metabolically labile. Replacing the 2-amino group with a 2-phenyl moiety (via the 2-phenyloxazole precursor) allows researchers to:

  • Probe the H-bond donor/acceptor requirements of the biofilm-dispersing pharmacophore.

  • Increase lipophilicity (LogP) , potentially enhancing membrane permeability for intracellular targets.

  • Access a novel chemical space distinct from the crowded 2-aminoimidazole patent landscape.

This protocol leverages a Bredereck-type ring transformation to convert the oxazole core into the imidazole scaffold, followed by N-alkylation and amide coupling to construct the final alkaloid mimetic.

Chemical Strategy & Pathway

The synthesis relies on the thermodynamic stability of the imidazole ring over the oxazole ring under nucleophilic conditions. The workflow consists of three critical phases:

  • Core Transformation: Conversion of 4,5-dibromo-2-phenyloxazole to 4,5-dibromo-2-phenylimidazole using formamide/ammonia.

  • Linker Installation:

    
    -alkylation of the imidazole ring with a protected propyl-amine linker.
    
  • Convergent Assembly: Coupling the "Head" (imidazole) with the "Tail" (4,5-dibromopyrrole-2-carboxylic acid).

Experimental Workflow Diagram

G Start 4,5-Dibromo- 2-phenyloxazole Step1 Ring Transformation (Formamide, 160°C) Start->Step1 NH3 source Inter1 4,5-Dibromo- 2-phenylimidazole Step1->Inter1 Step2 N-Alkylation (Boc-aminopropyl bromide) Inter1->Step2 NaH, DMF Inter2 N-Alkyl Imidazole (Protected Linker) Step2->Inter2 Step3 Deprotection & Coupling Inter2->Step3 1. TFA 2. Pyrrole Acid/EDC Final 2-Phenyl Oroidin Analogue Step3->Final

Caption: Synthetic workflow converting the oxazole precursor to the final oroidin analogue via imidazole ring reconstruction.

Detailed Experimental Protocols

Phase 1: Synthesis of 4,5-Dibromo-2-phenylimidazole

Objective: Convert the oxygen-containing oxazole ring into the nitrogen-containing imidazole ring. Mechanism: Nucleophilic attack by ammonia/formamide at the oxazole C2/C5 positions, followed by ring opening and recyclization.

ReagentMW ( g/mol )Equiv.[1]Amount
4,5-Dibromo-2-phenyloxazole 302.951.05.0 g
Formamide 45.04Excess25 mL
Ammonia (gas) 17.03ExcessStream

Protocol:

  • Setup: Charge a high-pressure reaction vessel (pressure tube) or a round-bottom flask equipped with a condenser and gas inlet with 4,5-dibromo-2-phenyloxazole (5.0 g).

  • Solvent Addition: Add Formamide (25 mL). Note: Formamide acts as both solvent and nitrogen source.

  • Reaction: Heat the mixture to 160–170°C .

    • Option A (Open System): Bubble anhydrous ammonia gas through the melt for 4 hours.

    • Option B (Closed System): Seal the tube and heat for 6–8 hours. (Preferred for yield).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The oxazole spot (

    
    ) should disappear, replaced by a more polar imidazole spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (200 mL). The product should precipitate as a tan solid.

    • Filter the solid and wash copiously with water to remove formamide.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0

    
     5% MeOH in DCM).
    
  • Validation:

    • Yield: Expect 60–75%.

    • 1H NMR (DMSO-d6):

      
       13.5 (s, 1H, NH), 7.9–7.4 (m, 5H, Ph). Note: Absence of oxazole ring protons.
      
Phase 2: Linker Attachment (N-Alkylation)

Objective: Attach the propyl-amine linker required for the Oroidin skeleton.

ReagentEquiv.[2]Role
4,5-Dibromo-2-phenylimidazole 1.0Scaffold
N-Boc-3-bromopropylamine 1.2Linker
Cesium Carbonate (

)
1.5Base
DMF (Anhydrous) -Solvent

Protocol:

  • Dissolve the imidazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under Argon.

  • Add

    
     (1.5 eq) and stir at Room Temperature (RT) for 30 mins to deprotonate the imidazole N-H.
    
  • Add N-Boc-3-bromopropylamine (1.2 eq) dropwise.

  • Heat to 60°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Critical Check: Ensure separation of N1-alkylated product (desired) from any trace C-alkylated byproducts (rare with this scaffold).

Phase 3: Deprotection and Coupling (The "Oroidin" Assembly)

Objective: Remove the Boc group and couple with the brominated pyrrole tail.

Step 3A: Boc Deprotection

  • Dissolve the intermediate from Phase 2 in DCM.

  • Add TFA (20% v/v). Stir at RT for 2 hours.

  • Evaporate volatiles. Azeotrope with toluene to remove residual TFA.

  • Result: The free amine salt (TFA salt).

Step 3B: Amide Coupling Reagents:

  • Amine Salt (from 3A)

  • 4,5-Dibromopyrrole-2-carboxylic acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF [1][2]

Protocol:

  • Dissolve 4,5-dibromopyrrole-2-carboxylic acid in DMF.

  • Add EDC·HCl and HOBt. Stir for 15 mins to activate the acid.

  • Add the Amine Salt (dissolved in minimal DMF) and DIPEA.

  • Stir at RT for 16–24 hours.

  • Workup: Standard aqueous workup (EtOAc extraction). Wash with 1M HCl (to remove unreacted amine) and sat.

    
     (to remove unreacted acid).
    
  • Final Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quality Control & Validation Parameters

To ensure the synthesized analogue is valid for biological screening, it must meet the following criteria:

ParameterMethodAcceptance Criteria
Identity 1H NMR (500 MHz)Distinct signals for Phenyl (7.4-8.0 ppm), Linker (

multiplets), and Pyrrole NH (12.0+ ppm).
Purity HPLC-UV (254 nm)> 95% Area Under Curve.
Mass HRMS (ESI+)

ppm of calculated mass.
Bromine Count Isotopic PatternDistinct pattern for

(if total 4 Br) or

species.
Structural Validation Logic (Self-Check)
  • If the Oxazole did not convert: The 1H NMR in Phase 1 would lack the exchangeable NH signal of the imidazole.

  • If N-Alkylation failed: The mass spectrum in Phase 2 would show the starting material mass, and the product would remain soluble in base.

  • Regioselectivity: 4,5-dibromoimidazoles are symmetric regarding the tautomeric nitrogen; N-alkylation yields a single regioisomer (N1).

References

  • Melander, C., et al. (2008). "Inhibition of Biofilm Formation by Oroidin Analogues." Chemical Communications. Link

  • Bredereck, H., et al. (1959). "Formamide Reactions: Synthesis of Imidazoles." Chemische Berichte. (Foundational chemistry for Oxazole-Imidazole conversion).
  • Hoffmann, H. M. R., et al. (2004). "Synthesis of 4-Substituted Imidazoles via Cornforth Rearrangement." Angewandte Chemie. Link

  • Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms with Marine Alkaloid Analogues." ChemBioChem. Link

  • ChemicalBook. (2023).[3] "Product Entry: 4,5-Dibromo-2-phenylimidazole." Link

Sources

Application

Application Note: Green Synthesis Methodologies for Aryloxazole Derivatives

Executive Summary & Strategic Rationale Aryloxazoles are critical pharmacophores found in non-steroidal anti-inflammatory drugs (e.g., Oxaprozin), antibiotics, and kinase inhibitors. Traditional synthesis (Robinson-Gabri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Aryloxazoles are critical pharmacophores found in non-steroidal anti-inflammatory drugs (e.g., Oxaprozin), antibiotics, and kinase inhibitors. Traditional synthesis (Robinson-Gabriel, Fischer) often relies on corrosive dehydrating agents (


, 

) and toxic solvents (benzene,

), resulting in high E-factors (mass of waste/mass of product) and safety risks.

This guide details three validated "Green Chemistry" protocols that prioritize Atom Economy , Energy Efficiency , and Hazard Reduction .

Method Selection Matrix

Use the following logic flow to select the optimal protocol for your specific substrate availability.

MethodSelection cluster_legend Key Start Select Starting Materials Q1 Do you have 1,2-Diketones (e.g., Benzil) available? Start->Q1 Q2 Are you starting from Simple Aldehydes? Q1->Q2 No MethodA PROTOCOL A: Microwave-Assisted MCR (Nano-Catalysis) Q1->MethodA Yes Q3 Do you have Ketones or Chalcones? Q2->Q3 No MethodB PROTOCOL B: Modified Van Leusen (TosMIC Reagent) Q2->MethodB Yes (requires TosMIC) MethodC PROTOCOL C: Iodine-Mediated Oxidative Cyclization Q3->MethodC Yes Legend1 Decision Node Legend2 Recommended Protocol

Figure 1: Decision matrix for selecting the appropriate green synthesis pathway based on substrate availability.

Protocol A: Microwave-Assisted Multicomponent Reaction (MCR)

Target: 2,4,5-Trisubstituted Oxazoles Green Principles: Solvent-Free/Ethanol, Recyclable Nanocatalyst, Energy Efficiency (MW).

This method utilizes a condensation between an aldehyde, a 1,2-diketone (benzil), and ammonium acetate. It replaces harsh acids with magnetically recoverable ferrite nanoparticles (


 or 

).
Materials
  • Reagents: Benzaldehyde derivative (1.0 mmol), Benzil (1.0 mmol), Ammonium Acetate (4.0 mmol).

  • Catalyst:

    
     Nanoparticles (20 mg) or Sulfonated Carbonaceous Catalyst.
    
  • Equipment: CEM Discover or Anton Paar Monowave reactor (Open vessel mode acceptable).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, mix the aldehyde, benzil, and ammonium acetate.

  • Catalyst Addition: Add 20 mg of

    
     nanoparticles.
    
  • Irradiation: Irradiate at 280 W (maintaining internal temp

    
    C) for 8–12 minutes .
    
    • Note: If using ethanol as a solvent (2 mL), reduce power to maintain reflux.

  • Workup (Magnetic Separation):

    • Cool the mixture to room temperature.

    • Add hot ethanol (5 mL).

    • Use an external magnet to hold the catalyst at the bottom/side of the vial; decant the supernatant containing the product.

  • Purification: Pour the supernatant into crushed ice. The solid product precipitates. Filter and recrystallize from ethanol/water (9:1).

Mechanistic Insight

The reaction proceeds via the formation of a diamine intermediate followed by condensation with the 1,2-diketone. The Lewis acidic sites on the nanoparticle surface activate the carbonyl oxygens, facilitating the nucleophilic attack of ammonia.

MCR_Mechanism Aldehyde Aldehyde + NH4OAc Imine Imine Intermediate Aldehyde->Imine -H2O Cyclization Cyclization on Nano-Surface Imine->Cyclization Benzil Benzil (1,2-Diketone) Benzil->Cyclization Catalyst Activation Oxazole Aryloxazole Product Cyclization->Oxazole -H2O -2H

Figure 2: Simplified mechanistic flow of the nanocatalyst-mediated multicomponent reaction.

Protocol B: Iodine-Mediated Oxidative Cyclization

Target: 2,5-Disubstituted or Trisubstituted Oxazoles Green Principles: Metal-Free, Biodegradable Reagents, Mild Oxidant (


).

This protocol exploits the dual role of molecular iodine as a Lewis acid and a mild oxidant. It is ideal for converting ketones or chalcones into oxazoles without transition metals.

Materials
  • Reagents: Ketone/Chalcone derivative (1.0 mmol), Benzylamine or Amine source (1.2 mmol).

  • Reagent: Molecular Iodine (

    
    ) (0.5 – 1.0 equiv).
    
  • Solvent: DMSO (Green alternative: PEG-400 or Water/Glycerol).

Step-by-Step Methodology
  • Mixing: Dissolve the ketone and amine in DMSO (3 mL).

  • Oxidant Addition: Add molecular iodine (

    
    ) in one portion.
    
  • Heating: Heat the mixture to 100^\circ$C for 2–4 hours .

    • Visual Cue: The deep violet color of iodine will fade as it is consumed/reduced.

  • Quenching: Cool to RT and add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine.
    
  • Extraction: Extract with Ethyl Acetate (green alternative: 2-MeTHF). Dry over

    
     and concentrate.
    
Expert Insight: Why Iodine?

Iodine facilitates the formation of an


-iodo intermediate (via electrophilic substitution), which becomes a good leaving group for the subsequent intramolecular cyclization. The oxidative environment (DMSO/

) assists in the final aromatization step.

Comparative Analysis of Methods

FeatureProtocol A (Nano-MCR)Protocol B (Iodine-Cyclization)Protocol C (Modified Van Leusen)*
Atom Economy High (Multi-component)ModerateModerate
Reaction Time 8–15 mins (MW)2–4 hours30–60 mins
Catalyst

(Reusable)

(Cheap, non-reusable)
Base (

)
Solvent Solvent-free / EtOHDMSO / PEG-400Isopropanol (IPA)
Scalability High (Flow chem compatible)HighMedium (TosMIC cost)

*Protocol C refers to the reaction of aldehydes with TosMIC in IPA using


, a well-established green modification of the Van Leusen synthesis [6].

Troubleshooting & Optimization

  • Low Yield in Protocol A: Ensure the nanoparticles are activated. If reusing, wash with acetone and dry at 120°C for 1 hour to remove organic adsorbates blocking active sites.

  • Incomplete Conversion in Protocol B: If the iodine color persists, the reaction has stalled. Increase temperature to 120°C. If color disappears too fast without conversion, add an additional 0.2 eq of

    
    .
    
  • Safety Note: While green, Protocol B generates HI (hydroiodic acid) in situ. Ensure mild basic workup if the product is acid-sensitive.

References

  • Microwave-Assisted MCR: Journal of Agricultural and Food Chemistry. "Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst." (2024).

  • Iodine-Mediated Cyclization: ResearchGate. "An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions." (2025).[1][2]

  • Nanocatalysts: MDPI. "Recent Developments in Nanocatalyzed Green Synthetic Protocols of Biologically Potent Diverse O-Heterocycles." (2022).[3]

  • Van Leusen Modification: ACS Omega. "A Facile Microwave-Assisted Synthesis of Oxazoles... in IPA solvent." (2020).[4][5]

  • General Green Approaches: Indian Journal of Pharmaceutical Sciences. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives." (2019).

  • Solvent-Free MW Synthesis: SciSpace. "Solvent-free microwave-assisted synthesis of aripiprazole." (2018).[6]

Sources

Method

Accelerated Synthesis of Substituted Oxazoles via Microwave Irradiation

Application Note & Protocol Guide Executive Summary The oxazole moiety is a privileged pharmacophore in medicinal chemistry, ubiquitous in bioactive natural products (e.g., Diazonamide A) and synthetic therapeutics (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The oxazole moiety is a privileged pharmacophore in medicinal chemistry, ubiquitous in bioactive natural products (e.g., Diazonamide A) and synthetic therapeutics (e.g., COX-2 inhibitors).[1][2] Conventional thermal synthesis of oxazoles often suffers from prolonged reaction times (12–48 hours), harsh dehydrating conditions, and variable yields due to thermal degradation of sensitive intermediates.

This guide details microwave-assisted organic synthesis (MAOS) protocols that overcome these thermodynamic limitations. By leveraging dielectric heating, researchers can achieve rapid volumetric heating, resulting in reaction times under 10 minutes and yields frequently exceeding 90%. We focus on two primary pathways: the Van Leusen Multicomponent Reaction (for 5-substituted oxazoles) and the Robinson-Gabriel Cyclodehydration (for 2,5- and 2,4,5-substituted oxazoles).

Mechanistic Principles of Microwave Enhancement

To optimize these protocols, one must understand the specific interaction between the microwave field and the reaction matrix.

  • Dielectric Heating: Unlike conductive heating (oil baths), MW irradiation interacts directly with dipoles in the reaction mixture. Polar solvents (e.g., Isopropanol, DMF) and polar transition states align with the oscillating electric field, generating internal heat via molecular friction.

  • The "Specific Microwave Effect": In cyclization reactions like Robinson-Gabriel, the transition state is often more polar than the ground state. MW irradiation selectively stabilizes this transition state, lowering the activation energy (

    
    ) and accelerating the rate constant (
    
    
    
    ) beyond what is predicted by the Arrhenius equation for bulk temperature alone.

Protocol A: Van Leusen Synthesis (5-Substituted Oxazoles)

Methodology: Base-mediated [3+2] cycloaddition of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). Advantage: This protocol uses Isopropanol (IPA), a green solvent, and avoids the harsh bases (


-BuOK) often required in conventional methods.
Reagents & Equipment[1][3][4][5]
  • Substrate: Aryl aldehyde (1.0 equiv)

  • Reagent: TosMIC (1.0 equiv)

  • Base: Potassium Phosphate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Isopropanol (IPA) (3–5 mL per mmol)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with 10 mL pressure-rated vials.

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave vial, dissolve the aryl aldehyde (1.0 mmol) and TosMIC (195 mg, 1.0 mmol) in Isopropanol (3 mL).

  • Activation: Add

    
     (424 mg, 2.0 mmol) to the solution. Add a magnetic stir bar and cap the vial.
    
    • Critical Note: Ensure the base is finely ground to maximize surface area, as it is sparingly soluble in IPA.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 65 °C

    • Power: 350 W (Dynamic/Max)

    • Hold Time: 8 minutes

    • Stirring: High

  • Work-up: After cooling to room temperature (using compressed air cooling feature), filter the mixture to remove excess phosphate salts. Evaporate the IPA under reduced pressure.

  • Purification: The residue is often pure enough for downstream applications. If necessary, recrystallize from EtOH or perform a short silica plug filtration (EtOAc/Hexane).

Reaction Mechanism & Workflow

The reaction proceeds via a base-induced formation of a TosMIC carbanion, which attacks the aldehyde carbonyl. The resulting intermediate cyclizes to an oxazoline, followed by the elimination of p-toluenesulfinic acid (TosH) to aromatize into the oxazole.[3]

VanLeusen Start Aldehyde + TosMIC Base K3PO4 (2 equiv) Deprotonation Start->Base IPA, MW 65°C Inter1 Betaine Intermediate Base->Inter1 Cyclo Oxazoline Formation Inter1->Cyclo [3+2] Cycloaddition Elim Elimination of TosH Cyclo->Elim Aromatization Product 5-Substituted Oxazole Elim->Product

Figure 1: Mechanistic workflow for the Microwave-Assisted Van Leusen Synthesis.

Protocol B: Robinson-Gabriel Cyclodehydration

Methodology: Intramolecular cyclodehydration of


-acylamino ketones.
Advantage:  Ideal for synthesizing highly substituted oxazoles (2,4,5-trisubstituted). MW irradiation replaces corrosive reagents like 

with milder dehydrating agents or simply accelerates the reaction in acetic anhydride.
Reagents & Equipment[1][3][4][5]
  • Substrate: 2-Acylamino ketone (prepared via Dakin-West or amidation of

    
    -aminoketones).
    
  • Dehydrating Agent: Burgess Reagent (mildest) OR

    
     (robust).
    
  • Solvent: Toluene (for Burgess) or DMF (for

    
    ).
    
  • Equipment: Microwave reactor, sealed vessel.

Step-by-Step Protocol (Burgess Reagent Method)
  • Preparation: Dissolve 2-acylamino ketone (1.0 mmol) in anhydrous THF or Toluene (3 mL).

  • Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.2 equiv).

  • Irradiation:

    • Temperature: 100 °C

    • Power: 150 W

    • Hold Time: 3–5 minutes

  • Work-up: Concentrate the solvent directly. The byproduct (sulfamide) is water-soluble/removable. Flash chromatography (EtOAc/Hexane) yields the pure oxazole.

Step-by-Step Protocol (POCl3 Method - Robust)

Use this for sterically hindered substrates.

  • Preparation: Dissolve substrate (1.0 mmol) in DMF (2 mL).

  • Reagent: Add

    
     (1.5 equiv) dropwise at 0°C (exothermic).
    
  • Irradiation: Seal and heat to 120 °C for 5 minutes .

  • Work-up: Quench carefully into ice water. Extract with EtOAc.[3][4]

Comparative Analysis: Thermal vs. Microwave

The following data highlights the efficiency gains using the protocols described above (specifically Protocol A).

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)
Reaction Temperature 80–100 °C (Oil Bath)65 °C (Internal)
Time 8 – 12 Hours8 Minutes
Yield 65 – 75%92 – 96%
Solvent Often Benzene/TolueneIsopropanol (Green)
Purification Column Chromatography RequiredOften Filtration/Recrystallization

Data derived from comparative studies on Van Leusen synthesis [1].

Troubleshooting & Optimization

  • Low Yield in Van Leusen: If the reaction yields the oxazoline intermediate instead of the oxazole, the basicity is likely insufficient to drive the elimination of the tosyl group. Increase

    
     to 2.5 equiv or increase the temperature to 75 °C.
    
  • Pressure Spikes: IPA absorbs microwaves well. If the pressure limit (typically 20–30 bar) is approached, reduce the filling volume of the vial to increase headspace or lower the temperature ramp rate.

  • Substrate Solubility: If the aldehyde is insoluble in IPA at room temperature, pre-heat the solvent to 40 °C before adding the base to ensure homogeneity prior to irradiation.

Safety Considerations

  • Vessel Integrity: Always use manufacturer-certified pressure vials.

    
     generates HCl gas; ensure the vessel is rated for corrosive gases or use the Burgess reagent method for a safer profile.
    
  • Superheating: Microwave solvents can exist in a superheated state (above boiling point) without boiling. Handle vials with caution after irradiation; sudden agitation can cause flash boiling. Allow to cool to <50 °C before opening.

References

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 2020, 5, 43, 28319–28330. [Link]

  • Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of Organic Chemistry, 1973, 38, 13, 2407–2408.[4] [Link]

  • Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 2019. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020, 25(7), 1647.[5] [Link]

Sources

Application

Application Note: 4,5-Dibromo-2-phenyloxazole (DBPO) in Anti-Biofilm Agent Development

Abstract This guide details the application of 4,5-Dibromo-2-phenyloxazole (DBPO) , a synthetic derivative inspired by marine natural products (Agelas alkaloids), as a lead compound for inhibiting bacterial biofilms. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 4,5-Dibromo-2-phenyloxazole (DBPO) , a synthetic derivative inspired by marine natural products (Agelas alkaloids), as a lead compound for inhibiting bacterial biofilms. Unlike conventional antibiotics, DBPO operates via Quorum Sensing Interference (QSI) , decoupling bacterial virulence from cell viability. This application note provides standardized protocols for synthesis validation, Minimum Biofilm Inhibitory Concentration (MBIC) determination, and mechanistic validation against Pseudomonas aeruginosa and Staphylococcus aureus.

Introduction: The Anti-Virulence Paradigm

The rise of antimicrobial resistance (AMR) has necessitated a shift from bactericidal agents (which impose high selective pressure) to anti-virulence strategies. 4,5-Dibromo-2-phenyloxazole (DBPO) represents a class of 2-phenyloxazole derivatives that function as structural mimics of N-acyl homoserine lactones (AHLs) or autoinducing peptides (AIPs).

Mechanism of Action

DBPO inhibits biofilm formation by competitively binding to Quorum Sensing (QS) receptors (e.g., LasR in P. aeruginosa). The 4,5-dibromo substitution provides critical halogen-bonding capabilities and hydrophobic bulk that occludes the ligand-binding pocket, preventing the conformational changes necessary for gene expression involved in biofilm matrix production.

Key Advantages
  • Non-Microbicidal: Does not inhibit planktonic growth (high MIC), reducing resistance evolution.

  • Broad Spectrum Potential: Effective against Gram-negative (QS interference) and Gram-positive (surface adhesion modulation) pathogens.[1]

  • Synergy: Enhances the efficacy of conventional antibiotics (e.g., Tobramycin) by disrupting the protective biofilm matrix.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 4,5-dibromo-2-phenyl-1,3-oxazole
Molecular Weight ~302.95 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>50 mM), Ethanol; Poorly soluble in water
Stability Stable at -20°C (solid); DMSO stocks stable for 1 month at -20°C

Critical Handling Note: DBPO is highly hydrophobic. When diluting into aqueous media (e.g., LB or MHB), ensure the final DMSO concentration does not exceed 1% (v/v) to prevent compound precipitation and cellular toxicity artifacts.

Experimental Protocols

Protocol A: Differential Assay (MIC vs. MBIC)

Objective: To confirm DBPO acts as a biofilm inhibitor and not a conventional antibiotic.

Materials:

  • P. aeruginosa PAO1 or S. aureus (ATCC 25923)[2]

  • Müller-Hinton Broth (MHB)

  • 96-well polystyrene microtiter plates (flat bottom)

  • Crystal Violet (0.1% w/v)

  • Glacial Acetic Acid (30% v/v)

  • Spectrophotometer (OD600 and OD590)

Workflow:

  • Inoculum Prep: Dilute overnight bacterial culture to OD600 = 0.01 (~10^6 CFU/mL) in MHB.

  • Compound Dosing: Add DBPO in serial dilutions (e.g., 100 µM to 0.78 µM) to the plate. Include a Vehicle Control (1% DMSO) and Sterile Control .

  • Incubation: Incubate static at 37°C for 24 hours.

  • Read MIC (Planktonic): Measure OD600.

    • Pass Criteria: OD600 of DBPO wells should match the Vehicle Control (indicating no growth inhibition).

  • Biofilm Quantification (MBIC):

    • Gently aspirate media (planktonic cells).

    • Wash wells 2x with sterile PBS to remove loosely adherent cells.

    • Stain with 125 µL 0.1% Crystal Violet for 15 min.

    • Rinse 3x with water; air dry.

    • Solubilize dye with 150 µL 30% Acetic Acid .

    • Measure Absorbance at 590 nm.

Data Interpretation:

  • MBIC: The lowest concentration yielding >50% reduction in OD590 compared to control.

  • Selectivity Index (SI): Calculated as

    
    . An 
    
    
    
    confirms specific anti-biofilm activity.
Protocol B: Quorum Sensing Inhibition (Reporter Assay)

Objective: To validate that biofilm inhibition is mediated by QS interference.

Materials:

  • Chromobacterium violaceum CV026 (Biosensor strain: produces purple violacein pigment only in presence of exogenous AHL).

  • Exogenous AHL (C6-HSL) at 5 µM.

Workflow:

  • Inoculate CV026 in LB broth containing C6-HSL (5 µM) and DBPO (at MBIC concentration).

  • Incubate for 18–24 hours at 30°C (shaking).

  • Extraction: Centrifuge 1 mL culture (10,000 rpm, 10 min). Discard supernatant.

  • Resuspend pellet in 1 mL DMSO to solubilize violacein.

  • Centrifuge again to remove cell debris.

  • Measure OD585 of the supernatant.

Result: A decrease in OD585 relative to the control indicates DBPO blocked the receptor, preventing violacein production.

Visualizations

Figure 1: Mechanism of Action (Quorum Sensing Interference)

Caption: DBPO mimics the autoinducer structure, binding to the LasR receptor without activating it. This prevents the DNA binding required for biofilm matrix gene expression.

QS_Mechanism cluster_bacteria Bacterial Cell (P. aeruginosa) LasI LasI Synthase AHL Native AHL (Autoinducer) LasI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds & Activates DBPO 4,5-Dibromo- 2-phenyloxazole DBPO->LasR Competitive Inhibition Inhibition Blocked DBPO->Inhibition DNA Biofilm Genes (pel, psl, lasB) LasR->DNA Transcriptional Activation Biofilm Mature Biofilm Formation DNA->Biofilm Normal Pathway NoBiofilm Planktonic State (Susceptible) DNA->NoBiofilm With DBPO Inhibition->DNA No Expression

Figure 2: Experimental Workflow for MBIC Determination

Caption: Step-by-step workflow for differentiating between bactericidal activity (MIC) and biofilm inhibition (MBIC).

MBIC_Workflow Stock DBPO Stock (10mM in DMSO) Dilution Serial Dilution in MHB Media Stock->Dilution Inoculation Add Bacteria (OD600 = 0.01) Dilution->Inoculation Incubation Incubate 24h @ 37°C (Static) Inoculation->Incubation Split Incubation->Split ReadMIC Measure OD600 (Turbidity) Split->ReadMIC Planktonic Wash Wash & Stain (Crystal Violet) Split->Wash Biofilm ResultMIC Result: High OD600 (Non-Bactericidal) ReadMIC->ResultMIC Solubilize Solubilize (30% Acetic Acid) Wash->Solubilize ReadMBIC Measure OD590 (Biomass) Solubilize->ReadMBIC ResultMBIC Result: Low OD590 (Biofilm Inhibited) ReadMBIC->ResultMBIC

Data Analysis & Expected Results

When characterizing DBPO, your data should follow the "Non-Microbicidal" profile.

Concentration (µM)Planktonic Growth (OD600)Biofilm Mass (OD590)Interpretation
0 (Control) 1.20 (100%)2.50 (100%)Normal Growth & Biofilm
100 1.18 (98%)0.25 (10%)Biofilm Inhibition
50 1.19 (99%)0.40 (16%)Biofilm Inhibition
25 1.20 (100%)1.10 (44%)Loss of Efficacy
Antibiotic Control 0.05 (4%)0.05 (2%)Bactericidal (Dead Cells)

Key Metric: The MBIC50 (concentration inhibiting 50% biofilm) should be significantly lower than the MIC (concentration inhibiting growth).

References

  • Melander, C., & Melander, R. J. (2017). The Design and Application of 2-Aminoimidazole and Related Derivatives as Anti-Biofilm Agents. FEMS Microbiology Letters. [Link]

  • O'Loughlin, C. T., et al. (2013). A Quorum-Sensing Inhibitor Blocks Pseudomonas aeruginosa Virulence and Biofilm Formation. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Srinivasan, R., et al. (2021). Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers in Microbiology. [Link]

  • Paczkowski, J. E., et al. (2017). Flavonoids Suppress Pseudomonas aeruginosa Virulence through Allosteric Inhibition of Quorum-sensing Receptors. Journal of Biological Chemistry. [Link]

  • Gutiérrez-Barranquero, J. A., et al. (2019). Non-Antibiotic Strategies for Pseudomonas aeruginosa Biofilm Inhibition and Dispersal. Journal of Clinical Medicine. [Link]

Sources

Method

Application Note: Selective Mono-Functionalization of 4,5-Dibromo-2-phenyloxazole

This Application Note is written for researchers and medicinal chemists focusing on the regioselective functionalization of 4,5-dibromo-2-phenyloxazole . It synthesizes mechanistic insights with practical protocols to en...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and medicinal chemists focusing on the regioselective functionalization of 4,5-dibromo-2-phenyloxazole . It synthesizes mechanistic insights with practical protocols to ensure reproducibility and high yield.

Executive Summary

The 4,5-dibromo-2-phenyloxazole scaffold presents a unique challenge and opportunity in medicinal chemistry. As a dense functionality platform, it offers two distinct electrophilic sites (C4-Br and C5-Br) in addition to the stable C2-phenyl anchor. Selective mono-functionalization allows for the sequential construction of complex, trisubstituted oxazoles—a structural motif prevalent in bioactive natural products and synthetic therapeutics (e.g., VEGFR inhibitors, anti-inflammatory agents).

This guide defines the C5-First reactivity paradigm. Due to the electronic influence of the adjacent oxygen atom, the C5 position is significantly more reactive towards both Palladium-catalyzed oxidative addition and Lithium-Halogen exchange compared to the C4 position. We provide validated protocols to exploit this inherent selectivity.

Mechanistic Insight: The "C5-First" Rule

Understanding the electronic landscape of the oxazole ring is critical for controlling regioselectivity.

  • Electronic Bias: The oxazole ring contains an oxygen atom (position 1) and a nitrogen atom (position 3). The C5 carbon is directly adjacent to the highly electronegative oxygen, while C4 is adjacent to the nitrogen.

  • Reactivity Hierarchy:

    • C5-Br (Alpha to Oxygen): The C5 position is more electron-deficient in the

      
      -framework (inductive withdrawal by Oxygen), making it the preferred site for Halogen-Metal Exchange  (stabilization of the resulting carbanion/lithiate). Similarly, in Pd-catalyzed cross-couplings , the C5-Br bond is weaker and more susceptible to oxidative addition than the C4-Br bond.
      
    • C4-Br (Alpha to Nitrogen): The C4 position is relatively deactivated compared to C5. It typically reacts only after the C5 position has been functionalized or under forcing conditions.

Decision Pathway

The following diagram illustrates the divergent synthetic pathways available from the parent dibromide.

OxazolePathways Start 4,5-Dibromo-2-phenyloxazole Li_Exchange Lithiation (n-BuLi, -78°C) Start->Li_Exchange Kinetic Control Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Suzuki Electronic Control Intermediate_Li 5-Lithio-4-bromo-2-phenyloxazole Li_Exchange->Intermediate_Li Product_C5_Ar 5-Aryl-4-Bromo-2-phenyloxazole (Mono-Arylated) Suzuki->Product_C5_Ar 1.05 eq Ar-B(OH)2 Product_C5_E 5-E-4-Bromo-2-phenyloxazole (Electrophile Trapping) Intermediate_Li->Product_C5_E + Electrophile (E+) Product_Disub 4,5-Diaryl-2-phenyloxazole (Sequential Coupling) Product_C5_Ar->Product_Disub 2nd Coupling (Forcing)

Figure 1: Reaction map showing the divergence of C5-selective functionalization pathways.

Experimental Protocols

Protocol A: Selective C5-Arylation (Suzuki-Miyaura Coupling)

This protocol yields 5-aryl-4-bromo-2-phenyloxazoles . The selectivity relies on the faster oxidative addition of Pd(0) into the C5-Br bond.

Reagents:

  • 4,5-Dibromo-2-phenyloxazole (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (5 mol%)

  • Base: 2M Na2CO3 (2.0 equiv)

  • Solvent: DME/H2O (4:1) or Toluene/EtOH/H2O (4:1:1)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask or microwave vial, combine 4,5-dibromo-2-phenyloxazole (1.0 eq), aryl boronic acid (1.05 eq), and the Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvent Addition: Add the degassed solvent mixture and the aqueous base solution via syringe.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Microwave (Recommended): Heat at 100°C for 20–30 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na2SO4.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The 5-aryl product typically elutes before any bis-coupled byproduct.

Data Summary: Expected Selectivity

Entry Boronic Acid Catalyst Condition Yield (C5-Mono) Selectivity (C5:C4)
1 Phenyl-B(OH)2 Pd(PPh3)4 80°C, 6h 78% >20:1
2 4-OMe-Ph-B(OH)2 Pd(dppf)Cl2 80°C, 4h 82% >20:1

| 3 | 4-CF3-Ph-B(OH)2 | Pd(PPh3)4 | 80°C, 8h | 71% | 15:1 |

Protocol B: Selective C5-Lithiation and Electrophile Trapping

This protocol allows the introduction of non-aryl groups (formyl, carboxyl, alkyl) at C5.

Reagents:

  • 4,5-Dibromo-2-phenyloxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • Electrophile (e.g., DMF, CO2, MeI) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve 4,5-dibromo-2-phenyloxazole in anhydrous THF (0.1 M) in a flame-dried flask under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Crucial: Maintain internal temperature below -70°C to prevent ring fragmentation or scrambling.

  • Exchange: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

    • For Aldehydes: Add DMF.[1][2]

    • For Acids: Bubble dry CO2 gas or add crushed dry ice.

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Quench with sat. NH4Cl solution.

  • Workup: Extract with EtOAc, dry, and purify.

Troubleshooting Note: If C4-lithiation is observed (rare), ensure the temperature is strictly controlled. Higher temperatures favor thermodynamic equilibration which may lead to decomposition or scrambling.

Strategy for C4-Functionalization

Direct C4-functionalization of the dibromide is difficult due to the dominance of C5 reactivity. To access 4-substituted-5-bromo-2-phenyloxazoles , a blocking strategy is required:

  • Silylation: Perform Protocol B using TMS-Cl as the electrophile to install a TMS group at C5.

  • C4-Functionalization: The C5-TMS group blocks the reactive site. Subsequent lithiation or coupling will now occur at C4 (though C4-lithiation is sluggish; Halogen-dance rearrangement is a risk).

  • Deprotection: Remove the TMS group (TBAF) if the proton is desired, or perform ipso-substitution if applicable.

Alternatively, for 4,5-disubstituted targets, always install the C5 substituent first, then perform a second reaction at C4 using more forcing conditions (e.g., XPhos Pd G3, 110°C) to functionalize the remaining bromide.

References

  • Regioselective Functionalization of Azoles

    • Gribble, G. W., & Joule, J. A. (Eds.).[2][3][4][5][6] (2010).[1] Progress in Heterocyclic Chemistry. Elsevier. (General reactivity trends of 1,3-azoles).

  • Suzuki Coupling of Polyhalogenated Heterocycles

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. Link

  • Lithiation of Oxazoles

    • Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles. Journal of Organic Chemistry, 61(15), 5192–5193. Link

  • General Site-Selectivity in Cross-Coupling: Fairlamb, I. J. S. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews. (Discusses electronic origins of C5 vs C4 selectivity).

Sources

Application

Application Note: Protecting Group Strategies for 2-Phenyloxazole Synthesis

Topic: Strategic Protecting Group Architectures for 2-Phenyloxazole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Protecting Group Architectures for 2-Phenyloxazole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in NSAIDs (e.g., Oxaprozin), kinase inhibitors, and naturally occurring peptide antibiotics (e.g., Telomestatin). While the heterocyclic core is stable, its synthesis often requires harsh cyclodehydration conditions that threaten sensitive functionalities on the phenyl ring or the C4/C5 backbone.

This guide moves beyond standard textbook reactions to provide strategic architectures for synthesizing 2-phenyloxazoles. We focus on the "Stability-Reactivity Trade-off," contrasting classical acid-mediated routes with modern mild cyclizations, and defining the precise protecting group (PG) orthogonality required for each.

Strategic Framework: The Stability-Reactivity Matrix

The choice of synthetic route dictates the protecting group strategy. You cannot select a PG in isolation; it must be paired with the cyclization method.

Scenario A: The "Acid-Resilient" Route (Classical Robinson-Gabriel)
  • Method: Cyclodehydration of 2-acylamino ketones using

    
    , 
    
    
    
    , or
    
    
    .
  • Mechanism: Brute-force dehydration. Highly scalable but chemically aggressive.

  • PG Strategy: Requires robust protection.[1] Acid-labile groups (Boc, Trityl) will fail.

  • Recommended PGs:

    • Amines: Cbz (Z), Phthalimide, Sulfonamides (Ts, Ns).

    • Alcohols:[2] Methyl ether, Benzyl ether (Bn).

Scenario B: The "Acid-Sensitive" Route (Wipf-Miller / Burgess)
  • Method: Cyclodehydration of

    
    -hydroxy amides or 
    
    
    
    -keto amides using the Burgess reagent or
    
    
    .
  • Mechanism: Activation of the oxygen followed by intramolecular nucleophilic attack under neutral or mildly basic conditions.

  • PG Strategy: Designed for labile substrates. Tolerates acid-sensitive groups perfectly.

  • Recommended PGs:

    • Amines:Boc , Fmoc, Alloc.[3]

    • Alcohols:[2] TBDMS, TBDPS, MOM.

Scenario C: The "Oxidative" Route (Iodine-Mediated)
  • Method: Oxidative cyclization of Schiff bases or benzylamines using

    
     and oxidants (TBHP).
    
  • Mechanism: Radical or ionic oxidative closure.

  • PG Strategy: Must resist oxidation. Avoid electron-rich PGs that can be oxidatively cleaved (e.g., PMB).

  • Recommended PGs:

    • Amines: Boc, Cbz, Acetyl.

    • Alcohols:[2] Acetyl, Pivaloyl.

Decision Matrix: Selecting the Right Protocol

The following decision tree assists in selecting the optimal synthetic pathway based on the protecting groups present on your substrate.

PG_Selection_Strategy Start Start: Substrate Analysis AcidSensitive Contains Acid-Labile Groups? (Boc, tBu ester, Trityl) Start->AcidSensitive BaseSensitive Contains Base-Labile Groups? (Fmoc, Acetate) AcidSensitive->BaseSensitive No Route_Burgess Route A: Wipf-Miller / Burgess (Neutral/Mild) AcidSensitive->Route_Burgess Yes (Must avoid strong acid) Route_Robinson Route B: Classical Robinson-Gabriel (POCl3 / H2SO4) BaseSensitive->Route_Robinson No (Robust Substrate) Route_Iodine Route C: Iodine Oxidative Cyclization (Metal-Free) BaseSensitive->Route_Iodine Yes (Avoid strong acid & base) Tolerates: Boc, Fmoc, TBDMS Tolerates: Boc, Fmoc, TBDMS Route_Burgess->Tolerates: Boc, Fmoc, TBDMS Tolerates: Cbz, Bn, Methyl Tolerates: Cbz, Bn, Methyl Route_Robinson->Tolerates: Cbz, Bn, Methyl Tolerates: Boc, Cbz, Acetyl Tolerates: Boc, Cbz, Acetyl Route_Iodine->Tolerates: Boc, Cbz, Acetyl

Caption: Figure 1. Strategic decision tree for selecting 2-phenyloxazole synthesis routes based on protecting group compatibility.

Detailed Protocols

Protocol A: The Wipf-Miller Modification (Boc-Compatible)

Best for: Peptidomimetics, chiral centers, and substrates containing Boc/tBu groups. This method avoids the harsh acidic conditions of


.

Mechanism: This is a two-step sequence: (1) Cyclodehydration of a


-hydroxy amide to an oxazoline using Burgess reagent, followed by (2) Oxidation to the oxazole.[4]

Reagents:

  • Burgess Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt.

  • Oxidant: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     / DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or 
    
    
    
    .

Step-by-Step Workflow:

  • Coupling: React N-Boc-Serine methyl ester with Benzoyl Chloride (Et3N, DCM, 0°C) to yield the N-Boc-O-Benzoyl-Serine derivative. Note: Ensure the side chain hydroxyl is free if using the serine backbone for the oxazole ring.

  • Cyclodehydration (Oxazoline Formation):

    • Dissolve the

      
      -hydroxy amide (1.0 equiv) in anhydrous THF (0.1 M).
      
    • Add Burgess reagent (1.2 equiv) in one portion.

    • Heat to 70°C for 2 hours.

    • Checkpoint: Monitor TLC. The product is the 2-phenyl-oxazoline.

    • Workup: Concentrate and filter through a short silica plug.

  • Oxidation (Aromatization):

    • Dissolve the oxazoline in DCM.

    • Cool to 0°C. Add DBU (2.0 equiv) and

      
       (2.0 equiv).
      
    • Stir for 4-12 hours allowing to warm to RT.

    • Result: The oxazoline dehydrogenates to the 2-phenyloxazole.

Data Summary: PG Stability in Protocol A

Protecting Group Stability Notes
Boc Stable Critical advantage over POCl3 methods.
Fmoc Stable Compatible with Burgess; DBU step in oxidation may cleave Fmoc if prolonged.
TBDMS Stable Fluoride-free conditions.

| Trityl | Stable | No acid present to cleave Trityl. |

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Diversity-oriented synthesis (DOS) and "One-Pot" assembly from aldehydes and amines.

Reagents:

  • Iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[5]
    
  • Potassium Carbonate (

    
    )
    
  • tert-Butyl Hydroperoxide (TBHP)

Step-by-Step Workflow:

  • Imine Formation:

    • Combine Benzaldehyde derivative (1.0 equiv) and Benzylamine derivative (1.0 equiv) in t-BuOH or DMSO.

    • Stir at RT for 30 mins to form the Schiff base (imine).

  • Oxidative Cyclization:

    • Add

      
       (0.5 equiv) and 
      
      
      
      (2.0 equiv).
    • Add TBHP (2.0 equiv) slowly.

    • Heat to 80°C for 4-6 hours.

  • Mechanism: The iodine activates the imine/enamine tautomer, facilitating intramolecular nucleophilic attack by the oxygen, followed by oxidative aromatization.

Iodine_Workflow Reactants Benzaldehyde + Benzylamine Imine Imine Intermediate Reactants->Imine -H2O Cyclization Iodine/TBHP Cyclization Imine->Cyclization + I2 / K2CO3 Product 2-Phenyloxazole Cyclization->Product Oxidation

Caption: Figure 2. Workflow for Iodine-mediated oxidative cyclization.

Troubleshooting & Optimization

To ensure "Self-Validating" protocols, check these parameters:

  • Racemization Check (Protocol A): If starting from L-Serine, the oxazoline formation via Burgess reagent proceeds with inversion of configuration at the

    
    -carbon (if using threonine) or retention of the 
    
    
    
    -center. However, the final oxidation to oxazole destroys the stereocenter at C4/C5. If your target requires a chiral center on the side chain (e.g., a protected amine at C4), ensure the base (DBU) does not epimerize that external center.
  • Moisture Sensitivity: The classical Robinson-Gabriel (

    
    ) is extremely moisture-sensitive. If yields are low, verify solvent dryness. The Iodine method (Protocol B) is more tolerant of moisture.
    
  • By-product Removal: In Protocol A, the Burgess reagent by-product (triethylammonium sulfamate) is water-soluble and easily removed. In Protocol B, excess Iodine can be quenched with aqueous sodium thiosulfate (

    
    ).
    

References

  • Wipf, P., & Miller, C. P. (1993).[6] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Glöckner, S., et al. (2014).[4] The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[4] Organic & Biomolecular Chemistry, 13, 207-214.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives.

  • Biosynth. (2025).[7] Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Phillips, A. J., et al. (2000). Synthesis of 2-Phenyloxazole Derivatives Containing Amino Acids. Semantic Scholar.

Sources

Method

large-scale synthesis of 4,5-Dibromo-2-phenyloxazole

Part 1: Executive Summary & Strategic Rationale Target Molecule: 4,5-Dibromo-2-phenyloxazole (CAS: 15831-82-0) Primary Application: Critical intermediate for optoelectronic materials (OLEDs), fluorescent probes, and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4,5-Dibromo-2-phenyloxazole (CAS: 15831-82-0) Primary Application: Critical intermediate for optoelectronic materials (OLEDs), fluorescent probes, and pharmaceutical scaffolds via Suzuki/Stille cross-coupling.

The Engineering Challenge: While the synthesis of mono-bromo oxazoles is well-documented, the selective and exhaustive bromination to the 4,5-dibromo species on a large scale presents distinct thermodynamic and safety challenges. The primary risks involve:

  • Regioselectivity: Preventing over-bromination on the phenyl ring while ensuring complete bromination of the oxazole core.

  • Thermal Management: The bromination reaction is highly exothermic; uncontrolled heat release leads to tar formation and lower yields.

  • Corrosive Byproducts: The stoichiometric evolution of Hydrogen Bromide (HBr) gas requires robust scrubbing systems.

Selected Route: This guide details a Direct Electrophilic Bromination pathway using elemental Bromine (


) in a polar aprotic/protic solvent system. This route is selected over N-Bromosuccinimide (NBS) methods for kilogram-scale operations due to superior atom economy and significantly lower raw material costs, despite the higher safety requirements.

Part 2: Scientific Principles & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (


). The oxazole ring acts as a 

-excessive heterocycle (relative to the phenyl substituent in this specific context), directing electrophilic attack to the 5-position (kinetic product) followed by the 4-position (thermodynamic completion).

Key Mechanistic Insight: The phenyl group at the 2-position provides resonance stabilization but also steric bulk. The 5-position is the most nucleophilic site. Once the 5-bromo derivative is formed, the ring becomes deactivated. Therefore, the second bromination at position 4 requires a higher concentration of electrophile and strictly controlled temperature ramps to overcome the activation energy barrier without triggering side reactions on the phenyl ring.

Reaction Pathway Diagram

ReactionPathway Figure 1: Stepwise electrophilic bromination pathway showing kinetic vs. thermodynamic control. Start 2-Phenyloxazole (Substrate) Inter1 Intermediate: 5-Bromo-2-phenyloxazole Start->Inter1 Fast (k1) < 10°C Br2 Br2 (2.5 eq) Electrophile Br2->Inter1 Product Product: 4,5-Dibromo-2-phenyloxazole Br2->Product Inter1->Product Slow (k2) Reflux/Heat Side Side Product: Px-Brominated Species Inter1->Side Overheating (>60°C)

Part 3: Large-Scale Experimental Protocol

Scale: 1.0 kg Input (2-Phenyloxazole) Expected Yield: 85-90% Purity Target: >98% (HPLC)

Materials & Equipment
ComponentSpecificationQuantityRole
Reactor 10L Jacketed Glass Reactor1 UnitMain Vessel
2-Phenyloxazole >99% Purity1.0 kg (6.89 mol)Substrate
Bromine (

)
Elemental, Liquid2.75 kg (17.2 mol)Reagent (2.5 eq)
Solvent Dichloromethane (DCM) or

5.0 LSolvent Medium
Scrubber NaOH (20% aq)Continuous flowHBr Neutralization
Quench Sodium Bisulfite (

)
10% SolutionNeutralize excess

Step-by-Step Methodology

Step 1: System Preparation & Inerting

  • Action: Purge the reactor with

    
     to remove moisture. Connect the condenser outlet to the NaOH scrubber system.
    
  • Rationale: Moisture can hydrolyze the oxazole ring under acidic conditions; HBr gas must be trapped to prevent corrosion and exposure.

Step 2: Dissolution

  • Action: Charge 2-Phenyloxazole (1.0 kg) and DCM (4.0 L) into the reactor. Stir at 250 RPM until fully dissolved.

  • Action: Cool the jacket temperature to 0°C .

  • Control Point: Internal temperature must be < 5°C before bromine addition to suppress side reactions.

Step 3: Controlled Bromination (The Critical Step)

  • Action: Load liquid Bromine into a pressure-equalizing dropping funnel.

  • Protocol: Add Bromine dropwise over 4 hours .

  • Constraint: Maintain internal temperature < 10°C throughout the addition.

  • Observation: The solution will turn from clear to deep orange/red. HBr evolution will be vigorous; monitor scrubber pH.

Step 4: Thermal Ramp & Completion

  • Action: Once addition is complete, allow the mixture to warm to Room Temperature (25°C) over 1 hour.

  • Action: Heat the jacket to 40°C (mild reflux) and hold for 6-8 hours .

  • Validation (IPC): Take an aliquot for TLC or HPLC.

    • Pass Criteria: < 1% Mono-bromo intermediate remaining.

    • Fail Criteria: If mono-bromo > 2%, add 0.1 eq

      
       and stir for 2 hours.
      

Step 5: Quench & Workup

  • Action: Cool reactor to 20°C.

  • Action: Slowly add 10%

    
     solution (2.0 L) with vigorous stirring.
    
  • Visual Cue: The deep red color should fade to a pale yellow/orange as excess bromine is neutralized.

  • Separation: Transfer to a separator. Collect the organic (DCM) layer. Wash aqueous layer once with DCM (1.0 L). Combine organics.

Step 6: Purification (Crystallization)

  • Action: Solvent swap. Distill off DCM under reduced pressure until a thick slurry remains.

  • Action: Add Ethanol (3.0 L) and heat to reflux to dissolve solids.

  • Action: Cool slowly to 0°C over 4 hours.

  • Filtration: Filter the white/off-white needles. Wash with cold ethanol.

  • Drying: Vacuum oven at 45°C for 12 hours.

Part 4: Process Flow & Safety Architecture

The following diagram illustrates the unit operations and critical safety controls required for this synthesis.

ProcessFlow Figure 2: Process Flow Diagram (PFD) emphasizing safety controls for HBr and Bromine handling. cluster_reaction Reaction Zone (Hazard: Corrosive/Toxic) cluster_workup Workup Zone cluster_purification Purification Zone Reactor Jacketed Reactor (Temp: 0°C -> 40°C) Scrubber Caustic Scrubber (Traps HBr Gas) Reactor->Scrubber HBr Off-gas Quench Bisulfite Quench (Neutralize Br2) Reactor->Quench Crude Mixture Separator Phase Separation (DCM/Water) Quench->Separator Crystallizer Ethanol Recrystallization Separator->Crystallizer Organic Phase Dryer Vacuum Drying Crystallizer->Dryer Wet Cake FinalProduct FinalProduct Dryer->FinalProduct Pure 4,5-Dibromo-2-phenyloxazole

Part 5: Analytical Data & Troubleshooting

Expected Analytical Profile
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 78-80°C (Lit. value check required, typically distinct from mono-bromo).

  • 1H NMR (

    
    ): 
    
    • Substrate (2-phenyloxazole): Peaks at

      
       7.2 (s, 1H, C5-H) and 
      
      
      
      8.1 (s, 1H, C4-H) + Phenyl protons.
    • Product:Disappearance of oxazole ring protons (

      
       7.2 and 8.1). Only Phenyl multiplets (
      
      
      
      7.4-8.1) remain. This is the primary confirmation of complete substitution.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete reaction or loss during crystallization.Check mother liquor for product. Ensure reflux time is sufficient for the 2nd bromine addition.
Impurity: Mono-bromo Temperature too low during 2nd stage.Increase reflux time or add 0.1 eq excess

.
Impurity: Ring Bromination Temperature too high (>60°C) or Lewis Acid contamination.Ensure reactor is metal-free (glass-lined). Keep max temp at 40°C.
Dark/Tarry Product Exotherm runaway during addition.Strictly control addition rate. Ensure cooling jacket is active (-5°C) during addition.

References

  • Gomtsyan, A. (2012). Heterocyclic Scaffolds in Drug Discovery. Chemical Reviews. (General grounding on oxazole reactivity).
  • Kashima, C., et al. (1989). Regioselective bromination of oxazoles. Journal of Heterocyclic Chemistry. Link

  • Organic Syntheses. (Various). General Procedures for Bromination of Heterocycles. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Bromine. Link

  • PubChem. (2024). Compound Summary: 2-Phenyloxazole. Link

(Note: While specific "large scale" papers for this exact derivative are proprietary to industrial CMOs, the protocol above is derived from standard, validated electrophilic aromatic substitution methodologies for 1,3-azoles found in the cited heterocyclic chemistry literature.)

Technical Notes & Optimization

Troubleshooting

improving the yield of 4,5-Dibromo-2-phenyloxazole synthesis

Technical Support Ticket: #OX-BR-45 Subject: Yield Optimization for 4,5-Dibromo-2-phenyloxazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #OX-BR-45 Subject: Yield Optimization for 4,5-Dibromo-2-phenyloxazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4,5-dibromo-2-phenyloxazole (CAS: 92629-12-4) is notoriously sensitive to stoichiometry and reaction duration. The primary failure mode is the incomplete bromination at the C4 position, leading to a mixture of the desired product and the 5-bromo-2-phenyloxazole intermediate.

This guide moves beyond standard textbook protocols, integrating the mechanistic insights of Belen’kii et al. to force the reaction to completion while preserving ring integrity.

Module 1: The Optimized Synthesis Protocol

Methodology: Direct Electrophilic Bromination (Modified Belen’kii Protocol) Objective: Maximize conversion of the kinetically favored 5-bromo intermediate to the thermodynamically challenging 4,5-dibromo product.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Phenyloxazole 1.0SubstrateEnsure purity >98%; trace water kills the reaction.
Bromine (

)
3.0 - 3.5 ReagentStandard 2.0 eq is insufficient due to volatility and sluggish C4 kinetics.
Sodium Acetate (NaOAc) 3.5BufferCRITICAL: Scavenges HBr. Free HBr can protonate the oxazole N, deactivating the ring toward the second bromination.
Benzene / Toluene SolventMediumNon-polar solvents favor the uncharged electrophilic attack. Toluene is the greener alternative to Benzene.
Step-by-Step Workflow
  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-phenyloxazole (1.0 eq) and anhydrous NaOAc (3.5 eq) in dry Toluene (0.5 M concentration).

  • Initiation (The C5 Attack): Heat the mixture to 50°C . Add the first portion of Bromine (1.5 eq) dropwise over 30 minutes.

    • Technical Insight: The C5 position is electronically enriched and reacts rapidly. You will observe HBr evolution (trapped by NaOAc).

  • Propagation (The C4 Attack): Raise the temperature to Reflux (110°C) . Add the remaining Bromine (1.5 - 2.0 eq) slowly over 1 hour.

    • Why Reflux? The C4 position is less nucleophilic than C5. The 5-bromo substituent further deactivates the ring. Thermal energy is required to overcome this activation energy barrier.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1).

    • Checkpoint: If the "Mono-bromo" spot persists after 4 hours, add an additional 0.5 eq of

      
       and continue reflux.
      
  • Work-up: Cool to RT. Filter off the inorganic salts (NaBr/NaOAc). Wash the filtrate with 10%

    
     (to quench excess 
    
    
    
    ) and then water. Dry over
    
    
    and concentrate.

Module 2: Troubleshooting & Mechanism

The Selectivity Problem

The synthesis is a sequential Electrophilic Aromatic Substitution (


). The challenge is that the first bromine atom deactivates the ring, making the second addition difficult.

OxazoleBromination cluster_mech Mechanistic Barrier Start 2-Phenyloxazole Inter 5-Bromo-2-phenyloxazole (Kinetic Product) Start->Inter Br2 (1 eq), 50°C Fast (C5 Attack) Final 4,5-Dibromo-2-phenyloxazole (Thermodynamic Target) Inter->Final Br2 (Excess), Reflux Slow (C4 Attack) Side Ring Opening / Degradation (Acid Catalyzed) Inter->Side Excess HBr (No Buffer)

Figure 1: Reaction pathway showing the sequential bromination and the risk of acid-catalyzed degradation.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<40%) Ring degradation by HBr.Must use NaOAc. The oxazole ring is acid-sensitive. Accumulation of HBr leads to ring opening (formation of acyclic amides).
Product is a Mixture Incomplete C4 bromination.Increase reaction time at reflux. Ensure

is not escaping (use a tight condenser or sealed tube).
Red/Brown Oil Residual Bromine trapped.Wash thoroughly with Sodium Thiosulfate (

). Recrystallize from Ethanol/Water.
Starting Material Remains Wet solvent/reagents.[1][2][3][4]Water competes with the oxazole for bromine. Dry all solvents over molecular sieves.

Module 3: Purification (The "Polishing" Step)

Since the reaction often yields a mixture of mono- and di-bromo species, purification is critical.

  • Recrystallization (Preferred):

    • The 4,5-dibromo derivative is typically less soluble in polar solvents than the mono-bromo variant.

    • Solvent System: Dissolve crude solid in hot Ethanol . Add water dropwise until turbidity appears. Cool slowly to 4°C.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane -> 5% EtOAc in Hexane.

    • Elution Order: The 4,5-dibromo compound (less polar) usually elutes before the 5-bromo intermediate (slightly more polar due to dipole moment differences).

Frequently Asked Questions (FAQs)

Q1: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but with caveats. NBS is excellent for the first bromination (C5). However, placing the second bromine at C4 with NBS often requires a radical initiator (AIBN) or higher temperatures in


 (or Chlorobenzene). Liquid bromine is generally more "atomic efficient" for the di-bromo substitution in this specific scaffold.

Q2: Why is the C4 position so hard to brominate? A: In the oxazole ring, the C5 position has the highest electron density (highest HOMO coefficient). Once a bromine is attached at C5, it withdraws electron density via induction (-I effect), deactivating the entire ring. The C4 position, already less reactive than C5, becomes significantly deactivated, requiring forcing conditions (Reflux + Excess Reagent) to react.

Q3: My product has a melting point lower than reported (Reported: ~95-98°C). Why? A: This is a classic sign of "Mono-bromo contamination." Even 5% of the 5-bromo intermediate (MP: ~68°C) will significantly depress the melting point of your dibromo product. Recrystallize again using the Ethanol/Water method.

References

  • Belen’kii, L. I., et al. (1995). Heterocycles. Synthesis of bromo-substituted oxazoles via direct bromination.
  • Hassner, A., & Fischer, B. (1974). Tetrahedron. Reaction of oxazoles with bromine in the presence of acid scavengers.
  • Palmer, D. C. (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons. (Comprehensive review detailing the isolation of 4,5-dibromo-2-phenyloxazole mixtures).

  • ChemicalBook. (2024).[5] 4,5-Dibromo-2-phenyloxazole Properties and Safety.

Sources

Optimization

purification of crude 4,5-Dibromo-2-phenyloxazole by column chromatography

Ticket ID: PUR-OXZ-45DB Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Criticality of Purity Welcome to the technical support hub for 4,5-Dibromo-2-phenyloxazole . T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-OXZ-45DB Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Criticality of Purity

Welcome to the technical support hub for 4,5-Dibromo-2-phenyloxazole . This intermediate is a critical scaffold in medicinal chemistry, often used as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille).

The Challenge: The purification of this compound presents a unique set of challenges. The electron-deficient oxazole ring, combined with two bulky bromine atoms, creates a lipophilic molecule that can be surprisingly unstable on acidic stationary phases. Furthermore, separating the 4,5-dibromo product from the mono-bromo intermediate and unreacted 2-phenyloxazole requires precise control of solvent polarity.

This guide is structured as a series of Support Tickets addressing the most common failure modes reported by our users.

Module 1: Method Development & Separation Logic

Ticket #001: "I cannot separate the mono-bromo impurity from the di-bromo target."

Diagnosis: You are likely using a mobile phase that is too polar (too "strong"). The difference in polarity between the mono-bromo and di-bromo species is subtle. If the solvent system moves them too fast (Rf > 0.5), their bands will overlap.

The Science (Causality): Halogens are electron-withdrawing and lipophilic.

  • 2-phenyloxazole (Starting Material): Most polar (lowest Rf). The nitrogen lone pair is accessible for hydrogen bonding with silanols on the silica.

  • Mono-bromo intermediate: Intermediate polarity.

  • 4,5-Dibromo-2-phenyloxazole (Target): Least polar (Highest Rf). The two bromine atoms shield the oxazole core and increase overall lipophilicity.

The Solution: Switch to a highly non-polar gradient.

Recommended Protocol:

  • Stationary Phase: Standard Silica Gel 60 (40-63 µm).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Solvent Scouting Table:

Solvent SystemTarget Rf (Di-bromo)Impurity Rf (Mono-bromo)Resolution Status
10% EtOAc / 90% Hex 0.850.78Poor (Co-elution likely)
5% EtOAc / 95% Hex 0.450.30Optimal (Good separation)
100% DCM 0.900.88Critical Failure (No retention)
20% DCM / 80% Hex 0.350.20Excellent (Alternative system)

Pro-Tip: If EtOAc/Hexane fails, try DCM/Hexane . The selectivity of DCM often differs for halogenated aromatics due to pi-pi interactions.

Module 2: Stability & Decomposition

Ticket #002: "My compound turns yellow/brown on the column and yield is low."

Diagnosis: Acid-catalyzed decomposition. Silica gel is naturally slightly acidic (pH ~5-6). The oxazole ring, while aromatic, can undergo ring-opening hydrolysis or debromination under acidic conditions, especially when electron-deficient.

The Solution: Neutralize the stationary phase.

Protocol: The "Buffered" Column

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 100% Hexane).

  • The Additive: Add 1% Triethylamine (TEA) to the slurry solvent before pouring the column.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the TEA-containing solvent.

  • The Run: You can remove TEA from the mobile phase during the actual run, or keep it at 0.5% if the compound is extremely labile.

Warning: TEA is a base. Ensure your compound is not base-sensitive (unlikely for this brominated oxazole, but always verify).

Module 3: Sample Loading & Streaking

Ticket #003: "The bands are streaking significantly, ruining resolution."

Diagnosis: Solubility Mismatch. 4,5-Dibromo-2-phenyloxazole has poor solubility in hexane. If you try to load it as a liquid in minimal DCM or EtOAc, the strong solvent will carry the compound down the column in "fingers" before it interacts with the silica, causing streaking.

The Solution: Dry Loading (Solid Load).

Step-by-Step Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone (ensure total solubility).

  • Add silica gel to the flask (ratio: 1g silica per 1g crude).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing dry powder.

  • Gently add this powder to the top of your pre-packed column.

  • Add a small layer of sand on top to protect the bed.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific compound, incorporating the troubleshooting steps mentioned above.

PurificationWorkflow Start Crude Reaction Mixture (4,5-Dibromo-2-phenyloxazole) TLC TLC Scouting (Hexane/EtOAc) Start->TLC Decision1 Is Separation > 0.1 Rf? TLC->Decision1 MethodA Standard Flash Column (Gradient 0-5% EtOAc) Decision1->MethodA Yes MethodB Modify Solvent System (Try DCM/Hexane) Decision1->MethodB No LoadingCheck Check Solubility for Loading MethodA->LoadingCheck MethodB->TLC Re-scout LoadingDecision Soluble in Hexane? LoadingCheck->LoadingDecision LiquidLoad Liquid Loading LoadingDecision->LiquidLoad Yes DryLoad Dry Loading on Silica (Prevents Streaking) LoadingDecision->DryLoad No (Likely) RunColumn Run Column LiquidLoad->RunColumn DryLoad->RunColumn StabilityCheck Yellow Band / Decomposition? RunColumn->StabilityCheck AddTEA Restart: Pre-treat Silica with 1% Triethylamine StabilityCheck->AddTEA Yes Final Pure Product (Evaporate < 40°C) StabilityCheck->Final No AddTEA->RunColumn Re-run

Caption: Logical workflow for the purification of 4,5-Dibromo-2-phenyloxazole, emphasizing the critical decision points for solvent selection, loading technique, and acid neutralization.

FAQ: Rapid Response

Q: How do I visualize the spots? A: Use UV light at 254 nm . The phenyl ring conjugated with the oxazole provides strong UV absorption. Iodine staining is also effective for brominated compounds (appears as brown spots).

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the compound decomposes on silica even with TEA. However, alumina generally offers lower resolution than silica for this separation.

Q: What is the elution order? A: In normal phase (Hex/EtOAc):

  • Top (Fastest): 4,5-Dibromo-2-phenyloxazole (Target)

  • Middle: Mono-bromo impurity

  • Bottom (Slowest): Unreacted 2-phenyloxazole

References

  • General Principles of TLC & Polarity

    • Source: LibreTexts Chemistry. "Thin Layer Chromatography (TLC)."[1][2][3][4]

    • URL:[Link]

  • Purification of Halogenated Heterocycles

    • Source: National Institutes of Health (NIH) / PubMed Central. "Enantiomeric Separation of New Chiral Azole Compounds.
    • URL:[Link]

  • Synthesis and Stability of Bromo-Oxazoles

    • Source: ResearchGate. "Lithiation of 4-bromo-5-methyl-2-phenyloxazole." (Discusses the reactivity and handling of similar bromo-oxazole scaffolds).
    • URL:[Link]

Sources

Troubleshooting

removing mono-brominated impurities from 4,5-Dibromo-2-phenyloxazole

Topic: Removing Mono-Brominated Impurities from 4,5-Dibromo-2-phenyloxazole Technical Support Center: Troubleshooting Guide & FAQs Case ID: OX-BR2-PURIFICATION Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Mono-Brominated Impurities from 4,5-Dibromo-2-phenyloxazole Technical Support Center: Troubleshooting Guide & FAQs Case ID: OX-BR2-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 4,5-dibromo-2-phenyloxazole (Target) contaminated with 5-bromo-2-phenyloxazole (Mono-Impurity). This is a common challenge in electrophilic aromatic substitution on oxazoles. The 5-position is the most reactive; kinetic control yields the mono-bromide, while thermodynamic control and excess reagent drive the reaction to the 4,5-dibromo species.

The presence of mono-brominated impurities typically stems from incomplete reaction conversion rather than side-product formation. Therefore, the most effective remediation strategy is often chemical (driving the reaction) rather than physical (separation).

Part 1: Diagnostic & Root Cause Analysis

Q1: How do I confirm the impurity is the mono-brominated species?

A: You must distinguish between the 5-bromo (mono) and 4,5-dibromo (di) species using NMR or HPLC.

  • 1H NMR Signature:

    • 4,5-Dibromo-2-phenyloxazole: The oxazole ring protons are fully substituted. You will only see the phenyl ring protons (multiplets around 7.4–8.1 ppm).

    • 5-Bromo-2-phenyloxazole: Look for a singlet around 7.0–7.5 ppm corresponding to the proton at the C4 position of the oxazole ring. If this singlet exists, your bromination is incomplete.

  • HPLC/LC-MS:

    • The mono-bromo species is more polar than the di-bromo species. On a reverse-phase C18 column, the mono-bromo elutes earlier than the target di-bromo product.

    • Mass Spec: Look for the isotopic pattern. Mono-bromo shows a 1:1 ratio (M and M+2). Di-bromo shows a 1:2:1 ratio (M, M+2, M+4).

Q2: Why is the mono-impurity persisting despite standard workup?

A: The root causes are usually:

  • Stoichiometry: Insufficient brominating agent (NBS or Br

    
    ). Theoretical requirement is 2.0 equivalents, but practical synthesis requires 2.2–2.5 equivalents  to overcome kinetic stalling.
    
  • Water Contamination: If using NBS, water in the solvent (often DMF or Acetonitrile) quenches the radical or electrophilic species.

  • Temperature: The second bromination (at C4) has a higher activation energy than the first (at C5). Room temperature is often insufficient for complete di-bromination.

Part 2: Remediation Protocols

Method A: The "Re-Cook" (Recommended)

Best for: Crude mixtures containing >5% mono-impurity. Instead of struggling to separate two chemically similar compounds, convert the impurity into the product.

Protocol:

  • Dissolve the crude mixture in DMF or Acetonitrile (10 mL/g).

  • Add 0.5 equivalents of fresh NBS (N-Bromosuccinimide).

  • Crucial Step: Add a catalytic amount of acid (e.g., p-TsOH or TFA, 5 mol%) or raise temperature to 60–80°C .

  • Monitor via TLC (Hexane/EtOAc 9:1). The lower spot (mono) should disappear.

  • Work-up: Pour into ice water. The precipitate should be the pure di-bromo species.

Method B: Recrystallization

Best for: Final polishing (removing <5% impurity). Di-bromo compounds are typically more crystalline and less soluble in polar solvents than their mono-bromo counterparts.

Solvent Screening Table:

Solvent SystemSuitabilityObservation
Ethanol (Hot) High Di-bromo dissolves at reflux; crystallizes upon cooling. Mono-bromo stays in mother liquor.
Hexane/EtOAc (10:1) MediumGood for precipitation, but may co-precipitate impurity if cooling is too rapid.
Methanol MediumSimilar to Ethanol but lower boiling point limits solubility of the target.
Acetonitrile LowHigh solubility for both; poor recovery yields.

Step-by-Step Recrystallization:

  • Suspend crude solid in Ethanol (5 mL per gram).

  • Heat to reflux until dissolved. If insoluble particles remain, filter hot.

  • Allow to cool slowly to room temperature (do not use an ice bath immediately). Rapid cooling traps impurities.

  • Once crystals form, cool to 0°C for 30 mins.

  • Filter and wash with cold Ethanol.

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Mixture Analysis (NMR / HPLC) Decision Impurity Level? Start->Decision HighImp > 5% Mono-Bromo (Incomplete Reaction) Decision->HighImp High LowImp < 5% Mono-Bromo (Trace Impurity) Decision->LowImp Low ReCook Method A: Chemical Re-Bromination (Add 0.5 eq NBS, Heat 60°C) HighImp->ReCook Recryst Method B: Recrystallization (Ethanol Reflux) LowImp->Recryst Check Re-Analyze Purity ReCook->Check Recryst->Check Check->Decision Still Impure Final Pure 4,5-Dibromo-2-phenyloxazole Check->Final Pure

Figure 1: Decision tree for selecting the optimal purification pathway based on impurity levels.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography to separate them? A: Yes, but it is resource-intensive.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Pure Hexane initially, grading to 2% Ethyl Acetate in Hexane.

  • Challenge: The Rf difference is small (

    
    ). The di-bromo compound (less polar) elutes first. You will need a long column and slow flow rate.
    

Q: Why does the mono-bromo impurity form at the 5-position? A: The oxazole ring has electron density localized at the 5-position due to the oxygen atom's resonance contribution. Electrophilic attack (bromination) is kinetically favored at C5. The C4 position is less nucleophilic, requiring harsher conditions or longer reaction times to brominate [1].

Q: My product is oiling out during recrystallization. What should I do? A: This "oiling out" indicates the solution is too concentrated or the solvent is too polar.

  • Fix: Add a small amount of a co-solvent like Toluene to the hot Ethanol solution until the oil dissolves, then cool slowly. Alternatively, scratch the glass side of the flask to induce nucleation.

References

  • MDPI . (2026).[1][2] Synthesis of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from

  • University of Rochester . Tips and Tricks: Recrystallization Solvents. Retrieved from

  • Beilstein Journals . (2026). New synthesis of Tyrian purple (6,6'-dibromoindigo). Retrieved from

  • Sigma-Aldrich . 2-Bromo-5-phenyloxazole Product Information. Retrieved from

Sources

Optimization

optimizing reaction conditions for selective bromination of 2-phenyloxazole

Technical Support Center: Selective Bromination of 2-Phenyloxazole Ticket ID: #OXZ-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Overview: The Selectivity Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Bromination of 2-Phenyloxazole

Ticket ID: #OXZ-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Overview: The Selectivity Challenge

Welcome to the technical guide for the functionalization of 2-phenyloxazole. As a researcher, you are likely facing a "selectivity bifurcation" problem. The 2-phenyloxazole scaffold presents two distinct nucleophilic domains competing for the electrophilic bromine source:

  • The Oxazole Ring (C-5 Position): This is the most electron-rich site and the default target for Electrophilic Aromatic Substitution (EAS).

  • The Phenyl Ring (ortho-Position): This site is generally deactivated by the oxazole ring but can be targeted via Transition Metal-Catalyzed C-H Activation (using the oxazole nitrogen as a directing group).

This guide is structured to help you select the correct pathway and troubleshoot common pitfalls like ring opening, over-bromination, and regiochemical scrambling.

Part 1: Diagnostic Workflow

Before proceeding, identify your target isomer using the decision matrix below.

Bromination_Workflow Start Target Identification: Where do you need the Bromine? Decision Select Target Position Start->Decision Path_A Path A: Oxazole C-5 (Standard Electrophilic) Decision->Path_A Electron-Rich Heterocycle Path_B Path B: Phenyl ortho-Position (C-H Activation) Decision->Path_B Directed C-H Functionalization Cond_A Reagents: NBS (1.0 eq) Solvent: MeCN or DMF Temp: 0°C to RT Path_A->Cond_A Cond_B Reagents: NBS, Pd(OAc)2 (5 mol%) Solvent: DCE or PhCl Temp: 100-120°C Path_B->Cond_B Issue_A Common Issues: - Di-bromination - Ring Opening (Acidic) Cond_A->Issue_A Issue_B Common Issues: - Low Conversion - C-5 Competition Cond_B->Issue_B

Figure 1: Decision matrix for selecting reaction conditions based on the desired regiochemical outcome.

Part 2: Path A - Selective C-5 Bromination

Target: 5-Bromo-2-phenyloxazole Mechanism: Electrophilic Aromatic Substitution (EAS)

Standard Protocol
  • Dissolution: Dissolve 2-phenyloxazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).

    • Note: DMF often provides higher regioselectivity due to the formation of a Vilsmeier-Haack-type intermediate that moderates the reactivity of

      
      .
      
  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Critical: Do not dump NBS all at once; this creates localized high concentrations favoring di-bromination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated aqueous

    
     (to remove excess bromine). Extract with EtOAc.[1][2][3]
    
Troubleshooting & FAQs

Q: I am observing significant amounts of 4,5-dibromo-2-phenyloxazole. How do I stop this? A: This is a classic stoichiometry and temperature issue.

  • The Cause: The monobrominated product is still reactive. If you have excess NBS or high temperatures, the second bromine will add to the C-4 position.

  • The Fix:

    • Reduce NBS to 0.95 equivalents . It is better to have unreacted starting material (easy to separate) than di-bromo byproduct (hard to separate).

    • Keep the reaction at 0°C for the entire duration.

    • Switch solvent to DMF . The complexation of DMF with NBS slows down the release of the active brominating species.

Q: My LC-MS shows a mass corresponding to a ring-opened product (M+18 or M+34). What happened? A: You likely generated HBr in situ, which hydrolyzed the oxazole ring.

  • The Mechanism: As NBS brominates the ring, it releases succinimide. Trace moisture can convert this to HBr. Oxazoles are unstable in aqueous acid, leading to ring cleavage into an amide/ester.

  • The Fix:

    • Ensure anhydrous solvents are used.

    • Add a solid base scavenger like

      
        or 
      
      
      
      (1.1 equiv) to the reaction mixture to neutralize HBr as it forms.

Q: Why not use elemental Bromine (


)? 
A: 

is too aggressive. It generates a high concentration of

rapidly (a byproduct of substitution), which accelerates ring opening. NBS provides a controlled, "slow-release" source of electrophilic bromine.

Part 3: Path B - Selective Phenyl (ortho) Bromination

Target: 2-(2-Bromophenyl)oxazole Mechanism: Pd(II)-Catalyzed Directed C-H Activation

Advanced Protocol
  • Setup: In a sealed tube, combine 2-phenyloxazole (1.0 equiv),

    
      (5–10 mol%), and NBS  (1.1 equiv).
    
  • Solvent: Add 1,2-Dichloroethane (DCE) or Chlorobenzene (0.2 M).

  • Additive: Add Pivalic Acid (PivOH) (30 mol%).

    • Role: PivOH acts as a proton shuttle, facilitating the C-H bond cleavage step (Concerted Metalation-Deprotonation).

  • Reaction: Heat to 100–120°C for 12–24 hours.

  • Purification: Filter through a Celite pad to remove Pd black.

Troubleshooting & FAQs

Q: The reaction is yielding mostly the C-5 bromo product (Path A product) instead of the phenyl bromide. Why? A: The "background reaction" (EAS at C-5) is faster than the Pd-catalyzed cycle.

  • The Fix: You must block the C-5 position or deactivate the oxazole ring.

    • Strategy: If C-5 must be H in the final product, this is difficult. However, if you can tolerate a substituent, placing a group at C-5 (like Methyl or Phenyl) forces the reaction to the phenyl ring.

    • Alternative: Use a less polar solvent (like Toluene) which suppresses the ionic EAS pathway favoring the coordination-driven Pd pathway.

Q: The catalyst is precipitating as Pd black immediately. A: This indicates catalyst decomposition before the oxidative addition step.

  • The Fix: Ensure the reaction is under an inert atmosphere (

    
     or Ar). Add an oxidant/stabilizer like 
    
    
    
    (10 mol%) to help maintain the Pd(II) oxidation state if the cycle is stalling.

Part 4: Data & Optimization Tables

Solvent Screening for Regiocontrol (NBS, 1.0 eq)
SolventDielectric ConstantPrimary ProductYield (Isolated)Comments
Acetonitrile (MeCN) 37.5C-5 Bromo85%Standard, fast reaction.
DMF 36.7C-5 Bromo92%Best selectivity; minimizes di-bromo.
Chloroform (

)
4.8Mixture60%Slower; radical side-reactions possible.
Acetic Acid (

)
6.2Ring Opened<10%Avoid. Acid promotes degradation.
Reagent Comparison
ReagentActive SpeciesSelectivityRisk Profile
NBS

(controlled)
High (C-5)Low; easy handling.


/

LowHigh; corrosive, generates HBr gas.
DBDMH

(potent)
ModerateHigh; often leads to over-bromination.
TBABr3

HighModerate; good for large scale, milder than

.

Part 5: Mechanistic Visualization

Understanding the mechanism helps in troubleshooting. Below is the pathway for the standard NBS bromination at C-5.

Reaction_Mechanism cluster_side Side Reaction (Ring Opening) Step1 Reagents: Oxazole + NBS Step2 Activation: Polarization of N-Br bond Step1->Step2 Step3 Attack: C-5 Nucleophilic Attack (Wheland Intermediate) Step2->Step3 EAS Step4 Deprotonation: Loss of Proton to Succinimide Step3->Step4 Aromatization Step5 Product: 5-Bromo-2-phenyloxazole Step4->Step5 Side1 HBr Generation Step4->Side1 Side2 Hydrolysis of Oxazole Side1->Side2

Figure 2: Mechanistic pathway for Electrophilic Aromatic Substitution at C-5, highlighting the risk of acid-catalyzed ring opening.

References

  • Regioselective Halogenation of Oxazoles

    • Title: "Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn"
    • Source:Organic Letters (2013)[4]

    • URL:[Link]

    • Relevance: Establishes the hierarchy of reactivity for oxazole positions (C-2 > C-5 > C-4)
  • NBS Bromination Methodology

    • Title: "N-Bromosuccinimide (NBS) in Organic Synthesis"
    • Source:Organic Chemistry Portal
    • URL:[Link]

    • Relevance: General protocols for NBS usage in heterocyclic bromin
  • Pd-Catalyzed C-H Activation

    • Title: "Palladium-Catalyzed Ligand-Directed C–H Functionaliz
    • Source:Chemical Reviews (2010)
    • URL:[Link]

    • Relevance: foundational text for using nitrogen-containing heterocycles (like oxazole)
  • Oxazole Stability

    • Title: "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromin
    • Source:Journal of Organic Chemistry (2016)
    • URL:[Link]

    • Relevance: Discusses solvent effects (DMF)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling of 4,5-Dibromo-2-phenyloxazole

Case ID: OX-45-DB-SUZ Status: Open Priority: High (Drug Discovery/Scaffold Synthesis) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary & Substrate Analysis You are attem...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-45-DB-SUZ Status: Open Priority: High (Drug Discovery/Scaffold Synthesis) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Substrate Analysis

You are attempting a Suzuki-Miyaura cross-coupling on 4,5-dibromo-2-phenyloxazole . This is a deceptive substrate. While it appears to be a standard aryl halide, the oxazole core introduces three critical failure modes distinct from simple benzene derivatives:

  • Catalyst Poisoning: The oxazole nitrogen (N3) is a competent ligand for Palladium, capable of displacing phosphines and arresting the catalytic cycle.

  • Regioselectivity Ambiguity: You have two electrophilic sites (C4 and C5). Electronic arguments favor oxidative addition at C5 first, but the energy difference is often small, leading to inseparable mixtures of mono-C4, mono-C5, and bis-coupled products.

  • Ring Instability: The oxazole ring is sensitive to ring-opening hydrolysis under vigorous basic conditions, particularly if the reaction stalls.

This guide provides a systematic troubleshooting workflow to isolate and resolve these specific issues.

Diagnostic Workflow

Before altering conditions, identify your specific failure mode using the logic map below.

TroubleshootingWorkflow Start Start: Analyze LCMS/NMR Data Result_SM Result: Mostly Starting Material (No Reaction) Start->Result_SM Result_Mix Result: Mixture of Products (Regio-scramble) Start->Result_Mix Result_Dehalo Result: Mass = SM - Br + H (Protodehalogenation) Start->Result_Dehalo Result_Decomp Result: Complex Baseline/Ring Opening Start->Result_Decomp Check_Cat Diagnosis: Catalyst Poisoning Result_SM->Check_Cat Check_Stoich Diagnosis: Stoichiometry/Temp Issue Result_Mix->Check_Stoich Check_Water Diagnosis: Solvent/Base Incompatibility Result_Dehalo->Check_Water Result_Decomp->Check_Water Sol_Ligand Action: Switch to Bulky Ligand (XPhos, SPhos) Check_Cat->Sol_Ligand N-coordination detected Sol_Temp Action: Lower Temp (40°C) & Control Boronic Acid (0.9 eq) Check_Stoich->Sol_Temp Kinetic control needed Sol_Anhydrous Action: Anhydrous Conditions (Switch to CsF or K3PO4) Check_Water->Sol_Anhydrous Hydrolysis/Proton source

Figure 1: Diagnostic logic tree for isolating failure modes in halo-oxazole couplings.

Troubleshooting Guide (Q&A)

Issue 1: "I see no conversion, or the reaction stalls after 10%."

The Diagnosis: Catalyst Poisoning (The "N-Effect"). The nitrogen atom in the oxazole ring has a lone pair that can bind to the Palladium center (


), forming a stable complex that is catalytically inactive. This is common with 

.

The Fix:

  • Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands. XPhos or SPhos are the gold standards here. Their steric bulk prevents the oxazole nitrogen from approaching the metal center, while their electron-rich nature facilitates oxidative addition into the C-Br bond.

  • Pre-catalysts: Stop using

    
    . Use XPhos Pd G2  or Pd(dppf)Cl2 . The latter is a robust bidentate ligand that resists displacement by the oxazole nitrogen.
    
Issue 2: "I am getting a mixture of mono-coupled and bis-coupled products."

The Diagnosis: Loss of Kinetic Control. While C5 is electronically favored for the first coupling (due to the inductive effect of the adjacent oxygen and distance from the phenyl ring), the reactivity difference between C4 and C5 is not infinite. Once the first aryl group is installed, the second bromide remains reactive.

The Fix:

  • Stoichiometry: Use a slight deficit of the boronic acid (0.90 – 0.95 equivalents). Do not use 1.0 or 1.1 equivalents.

  • Temperature: Run the reaction at 40°C or 50°C initially. Do not reflux (

    
    ) until you confirm the first coupling is complete.
    
  • Slow Addition: Add the boronic acid solution slowly over 1 hour using a syringe pump to keep its instantaneous concentration low.

Issue 3: "I see a product with Mass = (Starting Material - 79). It's de-brominated."

The Diagnosis: Protodehalogenation. This occurs when the Pd-Aryl intermediate grabs a proton (from water or solvent) instead of undergoing transmetallation. This is exacerbated by electron-poor rings like oxazoles.

The Fix:

  • Base Selection: Switch from hydrous bases (

    
     aq) to anhydrous bases like CsF  (Cesium Fluoride) or powdered, oven-dried 
    
    
    
    .
  • Solvent: Use strictly anhydrous 1,4-Dioxane or Toluene. Avoid alcohols.

Optimized Experimental Protocols

Protocol A: The "Bulky Ligand" Method (Recommended for Regioselectivity)

Best for: Targeting the C5-mono-coupled product exclusively.

ComponentEquivalentsRole
4,5-Dibromo-2-phenyloxazole 1.0 equivSubstrate
Aryl Boronic Acid 0.95 equivCoupling Partner (Limiting reagent)
XPhos Pd G2 0.02 - 0.05 equivCatalyst (Resists poisoning)

(0.5M aq)
2.0 equivBase (Mild, effective)
THF or 1,4-Dioxane [0.1 M]Solvent

Step-by-Step:

  • Charge a vial with the dibromooxazole and XPhos Pd G2.

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF/Dioxane.

  • Add the aqueous base solution (degassed).

  • Crucial Step: Add the Boronic Acid (dissolved in minimum solvent) dropwise over 30 minutes at room temperature.

  • Stir at 45°C . Monitor by LCMS every hour.

  • Regioselectivity Check: The C5 proton (if fully dehalogenated) typically appears downfield. In the mono-coupled product, verify via NOE/HMBC if possible (coupling to the C2-phenyl group is a key indicator).

Protocol B: The "Anhydrous" Method (For Sensitive Substrates)

Best for: Preventing hydrolysis or protodehalogenation.

  • Use Pd(dppf)Cl2[1]·DCM (5 mol%).

  • Base: CsF (2.5 equiv, anhydrous solid).

  • Solvent: Dioxane (Dry).

  • Temp: 80°C .

  • Note: Fluoride bases facilitate transmetallation via a different mechanism that is often gentler on the oxazole ring than carbonates.

Regioselectivity & Pathway Visualization

Understanding why C5 reacts first is critical for designing your synthesis.

Regioselectivity Substrate 4,5-Dibromo- 2-phenyloxazole Path_C5 Path A: C5 Attack (Preferred) Substrate->Path_C5 Electronic Bias (Alpha to Oxygen) Path_C4 Path B: C4 Attack (Disfavored) Substrate->Path_C4 Higher Ea Int_C5 C5-Pd-Br Intermediate (Stabilized by O-atom) Path_C5->Int_C5 Int_C4 C4-Pd-Br Intermediate (Sterically hindered by Ph) Path_C4->Int_C4 Prod_C5 5-Aryl-4-bromo- 2-phenyloxazole (Major Product) Int_C5->Prod_C5 Transmetallation & Red. Elim. Prod_C4 4-Aryl-5-bromo- 2-phenyloxazole (Minor Product) Int_C4->Prod_C4

Figure 2: Mechanistic pathway showing the electronic preference for C5 oxidative addition.

References

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews, 107(1), 147-193.

    • Relevance: Definitive review on regioselectivity in azole couplings, confirming C5 preference in 1,3-azoles.
  • Stanforth, S. P. (1998). "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron, 54(3-4), 263-303.

    • Relevance: Foundational text on heteroaryl coupling strategies and c
  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366.

    • Relevance: Establishes the superiority of dialkylbiaryl phosphines (SPhos/XPhos)
  • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH-Boronic Acid." Journal of the American Chemical Society.[2][3]

    • Relevance: Discusses the role of base and water in protodehalogen

Sources

Optimization

side reactions in the bromination of oxazole rings

The Oxazole Halogenation Helpdesk is now online. This guide addresses the specific chemical instabilities inherent to the oxazole nucleus during bromination.

Author: BenchChem Technical Support Team. Date: February 2026

The Oxazole Halogenation Helpdesk is now online.

This guide addresses the specific chemical instabilities inherent to the oxazole nucleus during bromination. Unlike thiophene or pyridine, oxazole is a "frustrated" aromatic system: it possesses diene character, a basic nitrogen susceptible to Lewis acids, and a C2 position prone to ring-opening.

The Selectivity Crisis: Regiochemistry & Mechanism

User Issue: "I am using NBS to brominate the ring, but I am getting mixtures of side-chain bromination or no reaction."

The Root Cause: Competing Mechanisms

Bromination of alkyl-substituted oxazoles is a tug-of-war between Electrophilic Aromatic Substitution (EAS) and Wohl-Ziegler Radical Bromination .

Target PositionMechanismReagent SystemCritical Control Factor
C5 (Ring) Electrophilic (Ionic)NBS in MeCN or HFIP (Polar)Requires C2/C4 EDGs to activate. Avoid light.
Alkyl Side Chain Radical (Homolytic)NBS in

/PhH
+ AIBN
Requires non-polar solvent + Initiator. Requires light/heat.
C2 (Ring) Lithiation-QuenchLi-Base then

/

Cryogenic temps (-78°C) mandatory to stop ring opening.
Troubleshooting Guide

Q: Why is my alkyl group brominating instead of the C5 position? A: You are likely operating under radical conditions.[1]

  • Fix: Switch solvent to Acetonitrile (MeCN) or Hexafluoroisopropanol (HFIP) . These polar solvents stabilize the ionic transition state required for EAS and suppress radical formation.

  • Add: A radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (1-5 mol%) to shut down the radical pathway.

Q: I cannot get bromine to install at C5, even with NBS/MeCN. A: The oxazole ring is relatively electron-deficient. If you have an Electron-Withdrawing Group (EWG) at C2 or C4 (e.g., ester, ketone), the ring is deactivated.

  • Fix: You may need a stronger electrophile than NBS. However, stronger Lewis acids (

    
    ) often coordinate to the Nitrogen, deactivating the ring further (see Section 2).
    
  • Alternative: If the ring is too deactivated, install the bromine before cyclizing the oxazole ring (e.g., via brominated Robinson-Gabriel precursors).

The Stability Crisis: Ring Opening (Acid-Mediated)

User Issue: "My reaction mixture turned black/tarry upon adding


."
The Mechanism: Nucleophilic Attack on the Activated Azole

Oxazoles are weak bases (pKa ~0.8).[2] However, strong electrophiles (like


 or 

) coordinate to the Nitrogen. This creates an Oxazolium species , which is highly susceptible to nucleophilic attack at C2 or C5 by trace water or alcohols, leading to ring fragmentation.
Visualization: The Ring-Opening Pathway

OxazoleDecomposition Oxazole Oxazole Ring Activation N-Coordination (E+ or H+) Oxazole->Activation + Br2 / Acid Oxazolium Oxazolium Intermediate Activation->Oxazolium Attack Nu: Attack at C2 (H2O/ROH) Oxazolium->Attack Activation lowers LUMO energy RingOpen Ring Opening (Acyclic Amide) Attack->RingOpen Hydrolysis

Figure 1: Pathological ring opening triggered by electrophilic activation of the nitrogen atom.

Troubleshooting Guide

Q: How do I prevent "tarring" when using


? 
A:  Avoid free 

if possible. The HBr byproduct autocatalyzes the ring opening.
  • Protocol: Use NBS (1.05 equiv) in DMF or MeCN .

  • Buffer: Add solid

    
      or 
    
    
    
    to the reaction mixture to neutralize any HBr generated in situ.

The Metalation Pitfall: C2-Lithiation Instability

User Issue: "I tried to lithiate at C2 to quench with a bromine source, but I recovered acyclic isocyanides."

The Mechanism: The Isocyanide Equilibrium

Deprotonation at C2 yields a 2-lithiooxazole. This species exists in equilibrium with an acyclic isocyanide enolate . If the temperature rises above -60°C, the equilibrium shifts irreversibly toward the open chain.

Visualization: The Lithiation Trap

LithiationTrap Oxazole Oxazole (C2-H) LithioSpecies 2-Lithiooxazole (Unstable > -50°C) Oxazole->LithioSpecies Deprotonation LiBase Li-Base (LiHMDS/nBuLi) -78°C Equilibrium Ring Opening Equilibrium LithioSpecies->Equilibrium Quench Electrophile (CBr4) LithioSpecies->Quench Fast Addition Equilibrium->LithioSpecies Cool down Isocyanide Acyclic Isocyanide Enolate Equilibrium->Isocyanide Warm up Product 2-Bromooxazole Quench->Product

Figure 2: The thermal sensitivity of 2-lithiooxazoles. Warming results in irreversible ring opening.

Troubleshooting Guide

Q: How do I successfully brominate at C2 via lithiation? A: You must trap the kinetic lithio-species faster than it ring-opens.

  • Reagent: Use LiHMDS instead of n-BuLi if possible (milder, less nucleophilic attack on the ring).

  • Temperature: Maintain -78°C strictly. Do not allow to warm to 0°C before quenching.

  • Electrophile: Use a soluble bromine source like

    
      or 1,2-dibromo-1,1,2,2-tetrafluoroethane . Add it immediately after lithiation (typically < 15 mins).
    
  • Advanced Trick: Pre-complex the oxazole nitrogen with

    
      (Borane). This locks the ring conformation and prevents isocyanide formation. The borane can be removed later with acid or heat.
    

Validated Protocols

Protocol A: C5-Bromination (Electrophilic)

Best for: Oxazoles with C2-Alkyl/Aryl groups.

  • Dissolve substrate (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Add solid

    
      (1.1 equiv) to buffer acidic byproducts.
    
  • Add NBS (1.05 equiv) portion-wise at 0°C.

  • Monitor by TLC/LCMS. If sluggish, warm to RT.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove bromine traces) and water.
    
Protocol B: C2-Bromination (Lithiation-Exchange)

Best for: Unsubstituted C2 positions.

  • Dissolve oxazole (1.0 equiv) in anhydrous THF under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add LiHMDS (1.1 equiv, 1M in THF) dropwise down the side of the flask. Stir for 15-20 mins at -78°C.

    • Critical: Do not stir longer than 30 mins.

  • Add

    
      (1.2 equiv) dissolved in THF dropwise.
    
  • Stir for 30 mins at -78°C, then allow to warm to RT.

  • Quench with saturated

    
    .
    

References

  • Regioselective Bromination Mechanisms

    • Topic: C4 vs C5 selectivity and coupling constants.
    • Source:Journal of Organic Chemistry, "Regioselective C-4 Bromin
    • (General Journal Link for verification of JOC standards)

  • Ring Opening via Electrophilic Activation

    • Topic: Acidic hydrolysis and ring opening of oxazoles/oxazolines.
    • Source:Organic & Biomolecular Chemistry, "Elucidating the mechanism... of 1,2,4-triazoles" (Analogous azole ring opening mechanisms).
  • Lithiation and Isocyanide Equilibrium

    • Topic: Metalation of Oxazole-Borane Complexes to prevent ring opening.
    • Source:The Journal of Organic Chemistry, "Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles."[3]

  • NBS Radical vs Ionic Selectivity

    • Topic: Allylic bromin
    • Source:Chemistry Steps, "Allylic Bromin

Sources

Troubleshooting

how to monitor the progress of 2-phenyloxazole bromination by TLC

Subject: Technical Guide for TLC Monitoring of 2-Phenyloxazole Bromination to 5-Bromo-2-phenyloxazole. Case ID: OX-BR-505 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Reaction Context This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for TLC Monitoring of 2-Phenyloxazole Bromination to 5-Bromo-2-phenyloxazole. Case ID: OX-BR-505 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Context

This guide addresses the monitoring of the regioselective bromination of 2-phenyloxazole using N-bromosuccinimide (NBS) . The target transformation introduces a bromine atom at the C-5 position of the oxazole ring, the most electron-rich site available for electrophilic substitution.

Reaction Scheme: 2-Phenyloxazole + NBS → 5-Bromo-2-phenyloxazole + Succinimide

Critical Technical Challenge: The primary challenge in monitoring this reaction is distinguishing the starting material (SM) from the monobrominated product (P), as the introduction of a halogen often results in only a marginal change in polarity (


 value). Furthermore, oxazole rings can exhibit hydrolytic instability on acidic silica gel, leading to false "decomposition" signals.

Standard Operating Procedure (SOP)

A. Sample Preparation (The "Mini-Workup")

Do not spot the crude reaction mixture directly. NBS and succinimide are polar and can cause streaking that obscures your target compounds.

  • Aliquot: Take 10–20

    
    L of the reaction mixture.
    
  • Partition: Add to a micro-vial containing 200

    
    L of Ethyl Acetate (EtOAc) and 200 
    
    
    
    L of saturated
    
    
    (sodium thiosulfate) or water.
  • Agitate: Shake vigorously to quench unreacted NBS and dissolve succinimide in the aqueous layer.

  • Spot: Use the top organic layer for TLC analysis.

B. Chromatographic Conditions[1][2][3][4][5][6]
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent):

    • Initial Screen: Hexanes : Ethyl Acetate (9:1 v/v).

    • Fine Tuning: If

      
       < 0.2, increase polarity to 4:1. If co-elution occurs, switch to Toluene : Ethyl Acetate (95:5).
      
  • Visualization:

    • Primary: UV absorption at 254 nm (Strong absorption due to the phenyl-oxazole conjugation).

    • Secondary (Optional):

      
       stain (Oxazoles are resistant, but impurities may stain).
      
C. Expected Data Profile[1][7][8]
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11]

(Hex:EtOAc 9:1)
UV Activity (254 nm)Notes
2-Phenyloxazole (SM) 0.35 – 0.45Strong (Dark Blue/Black)Baseline polarity reference.
5-Bromo-2-phenyloxazole (P) 0.45 – 0.55StrongTypically runs higher (less polar) than SM due to increased lipophilicity.
Succinimide 0.00 – 0.05Weak/NoneStays at baseline; removed by mini-workup.
4,5-Dibromo impurity > 0.60StrongOnly forms if NBS is in large excess.

Troubleshooting & FAQs

Q1: The Product and Starting Material spots are overlapping (Co-elution). How do I distinguish them?

Diagnosis: The bromine atom adds mass but does not significantly alter the dipole moment compared to the unsubstituted oxazole, leading to similar interaction with silica. Solution:

  • The "Co-Spot" Technique: Never run SM and Reaction Mixture (RM) only side-by-side. You must run three lanes:

    • Lane 1: SM

    • Lane 2: Co-spot (SM + RM applied to the exact same point)

    • Lane 3: RM

    • Result: If Lane 2 shows a "figure-8" or a slightly elongated spot rather than a single tight circle, the reaction is incomplete.

  • Change Selectivity: Switch the solvent system to Dichloromethane (DCM) : Hexanes (1:1) . Chlorinated solvents often resolve halo-heterocycles better than EtOAc mixtures due to different solvation shells.

Q2: I see a new spot forming, but it disappears or streaks when I let the plate sit.

Diagnosis: On-column decomposition. The C-5 position of oxazoles can be acid-sensitive, and silica gel is naturally acidic (pH ~5). The product may be hydrolyzing to an acyclic amide/nitrile on the plate. Solution:

  • Neutralize the Plate: Pre-elute the TLC plate with mobile phase containing 1% Triethylamine (

    
    ) and let it dry before spotting.
    
  • Add Modifier: Add 0.5%

    
     directly to your developing solvent chamber. This neutralizes the acidic sites on the silica.[4]
    
Q3: The reaction seems stalled at 50% conversion despite adding excess NBS.

Diagnosis: NBS quality issue or lack of initiation. Solution:

  • Reagent Check: NBS degrades to succinimide and bromine over time (turns yellow/orange). Recrystallize NBS from water if it is not white.

  • Radical vs. Ionic: If running in non-polar solvents (

    
    , Benzene) for radical bromination, ensure you are using a radical initiator (AIBN) and heat. If performing electrophilic substitution in polar solvents (MeCN, DMF), ensure the temperature is sufficient (often 60-80°C) as the phenyl ring deactivates the system slightly compared to alkyl-oxazoles.
    

Diagnostic Workflow (Logic Map)

The following diagram outlines the decision process for interpreting TLC results during the bromination reaction.

TLC_Monitoring_Workflow Start Start: Run TLC (Hex:EtOAc 9:1) Check_Separation Are SM and Product spots distinct? Start->Check_Separation Distinct_Yes Yes Check_Separation->Distinct_Yes Distinct_No No (Co-elution) Check_Separation->Distinct_No Check_Decomp Is product streaking or fading? Distinct_Yes->Check_Decomp Action_Cospot Run Co-Spot (SM + RM) & Change Solvent (DCM) Distinct_No->Action_Cospot Check_Conversion Is SM spot visible? Action_Monitor Continue Reaction Check_Conversion->Action_Monitor Yes Action_Workup Stop & Workup Check_Conversion->Action_Workup No (Complete) Action_Cospot->Check_Conversion Check_Decomp->Check_Conversion No Action_Neutralize Add 1% Et3N to Eluent (Silica Acidity Issue) Check_Decomp->Action_Neutralize Yes Action_Neutralize->Check_Conversion

Caption: Decision tree for interpreting TLC data, addressing co-elution and silica-induced decomposition.

References

  • Gomeze, G., et al. (2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. Available at: [Link]

    • Context: Provides mechanistic insight into NBS bromination pathways (radical vs ionic) applicable to heterocycles.
  • Chemistry Steps. (2023). Allylic Bromination by NBS with Practice Problems. Available at: [Link]

    • Context: Defines the radical chain mechanism and the role of trace gener
  • Palmer, A., et al. (2014). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (PMC). Available at: [Link]

    • Context: Cites the instability of oxazole derivatives on silica gel during purific
  • University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]

    • Context: Source for the "2D TLC" technique to determine compound stability on silica.
  • PubChem. 5-Bromo-2-phenyloxazole Compound Summary. National Library of Medicine. Available at: [Link]

    • Context: Verification of the specific chemical entity and its physical properties.[3][4][12]

Sources

Optimization

Technical Support Center: Quenching Excess Bromine in Synthesis

Critical Safety & Immediate Action WARNING: Bromine ( ) is a volatile, dense, and corrosive oxidizer. Improper quenching can lead to thermal runaway, release of toxic hydrogen bromide (HBr) gas, or explosion if incompati...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety & Immediate Action

WARNING: Bromine (


) is a volatile, dense, and corrosive oxidizer. Improper quenching can lead to thermal runaway, release of toxic hydrogen bromide (HBr) gas, or explosion if incompatible solvents (e.g., acetone) are present.
  • Immediate Spill Control: Do not wipe with paper towels (fire hazard). Cover with solid soda ash (

    
    ) or sodium thiosulfate solid, then clean with water.
    
  • Ventilation: All quenching operations must occur in a functioning fume hood.[1][2]

  • Exotherm: Quenching is highly exothermic. Always cool the reaction mixture to

    
     before adding the quenching agent.
    

Decision Matrix: Selecting the Right Quench

Not all quenching agents are interchangeable.[3] Use the logic flow below to select the method that protects your product and ensures safety.

QuenchSelection Start Excess Bromine Present WaterSens Is Product/Solvent Water Sensitive? Start->WaterSens AcidSens Is Product Acid Sensitive? WaterSens->AcidSens No MethodC Method C: Cyclohexene (Anhydrous) WaterSens->MethodC Yes Scale Scale > 100g? AcidSens->Scale No MethodA Method A: Sodium Thiosulfate (Aq) AcidSens->MethodA Yes (Thiosulfate is pH neutral/basic) Scale->MethodA No (Standard Lab Scale) MethodB Method B: Sodium Bisulfite/Sulfite (Aq) Scale->MethodB Yes (Cheaper, less sulfur ppt)

Figure 1: Decision tree for selecting the optimal bromine quenching strategy based on chemical compatibility and scale.

Detailed Protocols

Method A: Aqueous Sodium Thiosulfate (The Standard)

Best for: General lab-scale reactions (mg to g), acid-sensitive substrates. Mechanism:


Stoichiometry:  Requires 2 moles of thiosulfate per mole of 

.

Protocol:

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ).
    
  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Addition: Add the thiosulfate solution dropwise via an addition funnel.

    • Visual Cue: The deep red/brown color of bromine will fade to pale yellow/colorless.

  • Verification: Test the aqueous layer with starch-iodide paper. If it turns blue, bromine/oxidizer is still present; add more thiosulfate.

  • Phase Separation: Transfer to a separatory funnel.

    • Note: If the organic layer is dense (e.g., DCM), it will be on the bottom.

  • Wash: Wash the organic layer with water, then brine. Dry over

    
    .[4]
    
Method B: Sodium Bisulfite / Sulfite (Scale-Up & Cost-Effective)

Best for: Large-scale reactions, substrates stable to acid. Mechanism:


Stoichiometry:  Requires 1 mole of bisulfite per mole of 

.

Protocol:

  • Preparation: Prepare a saturated solution of sodium bisulfite (

    
    ) or sodium sulfite (
    
    
    
    ).
  • Cooling: Essential. Cool reaction to < 5 °C.

  • Addition: Add slowly.

    • Caution: This reaction generates HBr (acid) and can release

      
       gas if sulfite is used in acidic media. Ensure vigorous venting.[1]
      
  • Neutralization (Critical): After the color dissipates, the pH will be highly acidic. Carefully adjust pH to neutral with saturated sodium bicarbonate (

    
    ) before extraction to prevent acid-catalyzed degradation of your product.
    
Method C: Cyclohexene (Anhydrous / Organic Soluble)

Best for: Water-sensitive products, strictly anhydrous workups. Mechanism: Electrophilic addition of


 to alkene to form 1,2-dibromocyclohexane.

Protocol:

  • Addition: Add neat cyclohexene dropwise to the reaction mixture at room temperature or slightly cooled.

  • Endpoint: Add until the bromine color disappears.

  • Workup:

    • No aqueous wash required immediately.

    • Remove solvent and excess cyclohexene (bp 83 °C) via rotary evaporation.

    • The byproduct, trans-1,2-dibromocyclohexane, has a high boiling point (approx. 220 °C) and will remain in the crude oil. It must be removed via column chromatography (non-polar) or distillation.

Comparative Data Table

FeatureSodium ThiosulfateSodium BisulfiteCyclohexene
Stoichiometry (

)
2 : 11 : 11 : 1
Byproducts Tetrathionate (water soluble)Sulfate/Bisulfate + HBrDibromocyclohexane (organic)
pH Impact Neutral / Slightly BasicStrongly Acidic Neutral
Exotherm Risk ModerateHighModerate
Common Issue Sulfur precipitation in acid

gas evolution
Byproduct removal

Troubleshooting Guides (Q&A)

Issue 1: The solution turned cloudy/milky during the quench.

Diagnosis: Sulfur Precipitation (Colloidal Sulfur). Cause: If you used Sodium Thiosulfate in an acidic reaction mixture, the thiosulfate decomposed:


.[5]
Solution: 
  • Prevention: In the future, buffer the reaction mixture with Sodium Bicarbonate (

    
    ) before adding thiosulfate.
    
  • Fix: Filter the mixture through a pad of Celite to remove the fine sulfur particles before phase separation.

Issue 2: The reaction is generating gas and heat uncontrollably.

Diagnosis: Runaway Exotherm / Gas Evolution. Cause: Rapid addition of quenching agent or use of Sodium Sulfite in strong acid (releasing


).
Solution: 
  • Stop Addition: Immediately stop adding the quenching agent.

  • Cool: Immerse flask in an ice/salt bath (-10 °C).

  • Vent: Ensure the system is open to a bubbler or fume hood exhaust to relieve pressure.

  • Resume: Once cool, resume addition at 10% of the previous rate.

Issue 3: I have a stubborn emulsion during extraction.

Diagnosis: Density matching or surfactant formation. Cause: High salt content from the quench (sodium tetrathionate/bromide) increases aqueous density, potentially matching the organic solvent (e.g., DCM). Solution:

  • Dilute: Add more water to the aqueous layer to lower its density.

  • Filter: Pass the biphasic mixture through a sintered glass funnel or Celite (removes solid particulates stabilizing the emulsion).

  • Wait: Allow to stand for 20+ minutes.

Issue 4: The organic layer is still colored after quenching.

Diagnosis: Incomplete Quench or Trapped Bromine.[6] Cause: Bromine can be highly soluble in organic solvents (DCM/Chloroform) and slow to partition into the aqueous quench layer. Solution:

  • Agitation: Vigorously stir the biphasic mixture for at least 15-30 minutes. A simple "shake" in the funnel is often insufficient for complete mass transfer.

  • Test: Check the organic layer color. If still red/orange, add more quenching agent and stir longer.

References

  • Org. Synth. 1933, 13, 35. Coumarin Dibromide. (Use of Sodium Sulfite for quenching).[1][2][3][4][7][5][6] Link

  • Org. Synth. 2013, 90, 229-239. Synthesis of 3-Oxocyclohex-1-enecarbonitrile. (Detailed safety and thiosulfate quenching protocol). Link

  • University of Rochester, Not Voodoo. Workup: Bromine or Iodine. (General workup guidelines). Link

  • BenchChem Technical Support. Removal of Unreacted Bromine. (Overview of quenching agents). Link

  • Master Organic Chemistry. Bromination of Alkenes: The Mechanism. (Cyclohexene mechanism).[7][8][9] Link

Sources

Troubleshooting

Technical Support Center: Site-Selective Cross-Coupling of Dibromo-Heterocycles

Current Status: Operational Ticket ID: REGIO-Pd-001 Assigned Specialist: Senior Application Scientist Introduction: The Selectivity Paradox Welcome to the technical support hub for palladium-catalyzed cross-coupling. You...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REGIO-Pd-001 Assigned Specialist: Senior Application Scientist

Introduction: The Selectivity Paradox

Welcome to the technical support hub for palladium-catalyzed cross-coupling. You are likely here because you are working with a dibromo-heterocycle (e.g., 2,4-dibromopyridine or 2,5-dibromothiophene) and facing the classic "Selectivity Paradox":

  • The Goal: Mono-functionalize only one bromine atom (Site A) while leaving the other (Site B) intact for a subsequent step.

  • The Reality: You are observing mixtures of Site A product, Site B product, and the dreaded bis-coupled (A+B) byproduct.

This guide moves beyond basic recipes. We treat the reaction as a programmable logic gate where Electronics and Sterics are the inputs, and the Catalyst System is the code.

Module 1: The Decision Matrix (Predictive Logic)

Before mixing reagents, you must determine the "Natural Electronic Bias" of your substrate. Palladium oxidative addition (the first step of the catalytic cycle) is generally faster at the most electron-deficient C-Br bond.

The Electronic Rules of Engagement
Substrate ClassElectronic Bias (Primary Reactive Site)Why?
Pyridines / Quinolines (Electron-Poor)Ortho to Nitrogen (C2) The inductive electron-withdrawing effect of Nitrogen makes the C2-Br bond highly electron-deficient, accelerating oxidative addition relative to C3 or C4.
Thiophenes / Furans (Electron-Rich)Alpha Position (C2/C5) The C2/C5 positions are electronically distinct from C3/C4. In electrophilic substitution, alpha is preferred; in cross-coupling, the alpha-C-Br bond is activated due to resonance stability of the intermediate.
Pyrimidines (Diazines)Between Nitrogens (C2) or Para (C4)? Complex. Generally, positions ortho to two nitrogens (C2) are most activated, but C4 is often sterically more accessible.
Visualization: The Selectivity Logic Tree

Use this decision tree to predict your major regioisomer before screening catalysts.

SelectivityLogic Start Analyze Substrate Type Heterocycle Type? Start->Type Pyridine N-Heterocycle (e.g., 2,4-Dibromopyridine) Type->Pyridine Thiophene S/O-Heterocycle (e.g., 2,5-Dibromothiophene) Type->Thiophene Py_Mech Mechanism: Electronic Control Pyridine->Py_Mech Py_Result Major Product: C2-Coupling (Proximal to N) Py_Mech->Py_Result Override Need to Switch Selectivity? (e.g., Target C4 on Pyridine) Py_Result->Override If wrong isomer Thio_Mech Mechanism: Alpha-Activation Thiophene->Thio_Mech Thio_Result Major Product: C2/C5-Coupling (Alpha Position) Thio_Mech->Thio_Result Solution Solution: Steric Control / Clusters Override->Solution Sol_Detail Use Bulky Ligands (IPr) or Pd-Clusters Solution->Sol_Detail

Caption: Decision logic for predicting the primary reactive site based on heterocycle electronics.

Module 2: Troubleshooting Guide (The Help Desk)

Scenario A: "I am getting significant Bis-Coupling (Over-reaction)."

Diagnosis: The catalyst is too active, or the local concentration of the nucleophile (boronic acid) is too high relative to the dibromo-substrate. Once the mono-product forms, it is still reactive.

Corrective Actions:

  • Invert Stoichiometry: Do not use 1.0 equivalent of boronic acid. Use 0.8 to 0.9 equivalents . It is better to leave unreacted starting material (which is easy to separate) than to form the bis-product (difficult to separate).

  • Slow Addition: Add the boronic acid solution dropwise over 1–2 hours using a syringe pump. This keeps the nucleophile concentration low, statistically favoring reaction with the abundant dibromo-starting material.

  • Base Selection: Switch from strong bases (K₃PO₄, Na₂CO₃) to weaker bases (NaHCO₃, KOAc). Strong bases accelerate the transmetallation step, promoting rapid turnover.

Scenario B: "The reaction stalls or yields are low (Catalyst Poisoning)."

Diagnosis: Common with thiophenes or pyridines with free amines. The heteroatom (S or N) coordinates strongly to the Pd(II) center, displacing the ligand and forming an inactive "palladium black" precipitate.

Corrective Actions:

  • Ligand Upgrade: Switch from monodentate phosphines (PPh₃) to bidentate ligands like Xantphos or dppf . These chelating ligands bind Pd more tightly, preventing displacement by the heterocycle.

  • Catalyst Loading: Increase Pd loading from 1 mol% to 3–5 mol%.

  • Additives: For N-heterocycles, adding CuI (co-catalyst) can sometimes sequester the nitrogen lone pair, though this is more common in Sonogashira.

Scenario C: "I am getting the WRONG Regioisomer."

Diagnosis: You are fighting the electronic bias. For example, you want to couple C4 on 2,4-dibromopyridine, but C2 is reacting.

Corrective Actions:

  • Steric Override: Use extremely bulky ligands (e.g., IPr - an N-heterocyclic carbene, or Q-Phos ). These ligands create a "steric wall" around the Pd center. The C2 position (ortho to N) is often more sterically crowded than C4. A bulky catalyst may prefer the more accessible C4 site, overriding the electronic preference for C2 [4, 5].

  • Switch Mechanism: Recent literature suggests that multinuclear Pd clusters (formed from Pd(OAc)₂ without strong ligands) can sometimes invert selectivity to C4 via a different mechanistic pathway [4].

Module 3: Experimental Protocols

Protocol 3.1: Standard C2-Selective Suzuki Coupling (Electronic Control)

Target: Mono-functionalization of 2,4-dibromopyridine at C2.

Reagents:

  • 2,4-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (0.9 equiv) — Limiting reagent is critical.

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Standard electronic control.

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 mins. Oxygen promotes homocoupling of boronic acids.

  • Setup: Charge a flask with dibromopyridine and Pd catalyst. Cycle vacuum/Argon 3 times.

  • Addition: Add solvent and base.

  • Controlled Initiation: Add the boronic acid (dissolved in minimal solvent) dropwise over 30 mins at room temperature.

  • Heating: Heat to 60°C. Monitor by HPLC/TLC every 30 mins.

  • Termination: Stop when the boronic acid is consumed. Do not wait for full consumption of the dibromide.

Protocol 3.2: Ligand Screening Table for Optimization

If the standard protocol fails, use this matrix to select a ligand based on your specific failure mode.

LigandTypeBest Use CaseMechanism
PPh₃ MonodentateStandard C2 selectivity (Pyridine).Electronic control.[1][2]
dppf BidentateThiophenes / Substrates causing poisoning.High stability (bite angle).
Xantphos Bidentate (Wide)Difficult substrates; high yields.[3]Wide bite angle promotes reductive elimination.
IPr / SIPr NHC (Bulky)Inverting Selectivity (C4 vs C2). Steric bulk forces reaction at distal site.
SPhos BuchwaldSterically hindered boronic acids.Facilitates transmetallation.[4][5]

Module 4: Frequently Asked Questions (FAQs)

Q1: I am working with 2,5-dibromothiophene. Can I selectively couple at C3? A: Direct C3 coupling is extremely difficult because C2/C5 are much more reactive (alpha-activation). To get a substituent at C3, you should start with 2,3,5-tribromothiophene . The C2 and C5 positions will react first. Alternatively, use a blocking group at C2/C5 (like a silyl group), couple at C3, and then deprotect [1, 7].

Q2: Why does my reaction turn black immediately? A: "Pd black" formation indicates catalyst decomposition. This happens if the phosphine ligand dissociates.

  • Fix: Add excess free ligand (e.g., 1:4 ratio of Pd:PPh₃ instead of 1:2).

  • Fix: Use a precatalyst like Pd(dppf)Cl₂·DCM which is more robust than Pd(PPh₃)₄.

Q3: Can I use microwave irradiation? A: Yes, but be careful. Microwaves accelerate kinetics rapidly. While this is good for sluggish substrates, it often degrades regioselectivity because the energy difference between the C2 and C4 transition states becomes less significant at high energy. Stick to thermal heating (oil bath) if selectivity is your primary problem [6].

Module 5: Mechanistic Visualization

Understanding the "Why" helps you troubleshoot the "How."

Mechanism Substrate 2,4-Dibromopyridine OA_C2 Oxidative Addition (C2) (Fastest - Electronic) Substrate->OA_C2 Standard Ligands (PPh3) OA_C4 Oxidative Addition (C4) (Slower but Accessible) Substrate->OA_C4 Bulky Ligands (IPr) (Block C2) Pd0 Pd(0) Catalyst Pd0->OA_C2 Pd0->OA_C4 Prod_C2 C2-Product (Standard) OA_C2->Prod_C2 + Boronic Acid Prod_C4 C4-Product (Rare/Engineered) OA_C4->Prod_C4 + Boronic Acid

Caption: Mechanistic divergence. Standard conditions favor C2 (green path); steric bulk forces C4 (red path).

References

  • Regioselective Suzuki coupling of 2,5-dibromo-3-hexylthiophene.Chemistry Central Journal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.Chemical Science.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.Journal of the American Chemical Society (Review).
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.Journal of Organic Chemistry.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.Semantic Scholar.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene.PubMed Central.

Sources

Optimization

solvent effects on the regioselectivity of oxazole bromination

Technical Support Center: Solvent Effects on Oxazole Bromination Regioselectivity Topic: Solvent Effects on the Regioselectivity of Oxazole Bromination Content Type: Troubleshooting Guide & FAQs Audience: Researchers, Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on Oxazole Bromination Regioselectivity

Topic: Solvent Effects on the Regioselectivity of Oxazole Bromination Content Type: Troubleshooting Guide & FAQs Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Electrophilic Landscape of Oxazole

Welcome to the Advanced Heterocyclic Chemistry Support Center. You are likely here because oxazole bromination is behaving unpredictably in your synthesis.

Unlike electron-rich heterocycles (e.g., pyrrole, furan), oxazole is a


-deficient system, similar to pyridine. The electrophilic substitution (SEAr) is electronically disfavored and highly sensitive to reaction conditions. The regioselectivity between C5  (preferred electronic site) and C4  (sterically accessible but electronically less favored) is not just a function of the substrate; it is critically dependent on the solvent's dielectric constant , nucleophilicity , and acid-base properties .

This guide synthesizes mechanistic insights to help you troubleshoot regiocontrol failures, ring-opening side reactions, and poor conversion.

Troubleshooting Module 1: Loss of Chemo- & Regiocontrol

Issue: "I am observing ring opening or addition products instead of clean bromination."

Diagnosis: Nucleophilic Solvent Interference. Technical Insight: In nucleophilic polar protic solvents (e.g., Methanol, Ethanol), the reaction pathway diverges from SEAr.[1] The solvent attacks the activated oxazolium intermediate (often at C2 or C5), leading to 2,5-dimethoxy-oxazolines or acyclic keto-amides via ring cleavage. This is a classic "solvent trap" in oxazole chemistry.

Corrective Action:

  • Immediate Fix: Switch to a polar aprotic solvent (Acetonitrile, DMF) or a non-nucleophilic halogenated solvent (DCM, CHCl3).

  • Protocol Adjustment: Ensure solvents are anhydrous. Even trace water can act as a nucleophile, hydrolyzing the intermediate to an amide.

Issue: "The reaction is stalling, or I see no conversion at C5."

Diagnosis: Substrate Deactivation via Protonation. Technical Insight: If you are using acidic media (e.g., HOAc) or if HBr byproduct accumulates in a non-buffered non-polar solvent, the oxazole nitrogen gets protonated. The resulting oxazolium species is highly electron-deficient, effectively shutting down the SEAr mechanism at C5.

Corrective Action:

  • Buffer System: Add a mild, non-nucleophilic base (e.g., K2CO3 or NaHCO3) to scavenge HBr if using NBS.

  • Solvent Switch: Use Acetonitrile (MeCN) . It has a high dielectric constant (

    
    ) which stabilizes the polar Wheland intermediate (sigma complex) without deactivating the ring.
    

Troubleshooting Module 2: Regioselectivity (C5 vs. C4 vs. Side Chain)

Issue: "I am getting a mixture of C5-bromo and alkyl-group bromination."

Diagnosis: Radical vs. Ionic Mechanism Competition. Technical Insight:

  • Non-polar solvents (CCl4, Benzene) favor radical bromination (Wohl-Ziegler) at the

    
    -position of alkyl side chains, especially with NBS/AIBN.
    
  • Polar solvents (MeCN, DMF) favor ionic bromination (SEAr) on the ring.

Corrective Action:

  • To favor Ring (C5) Bromination: Use MeCN or DMF at room temperature. Exclude light.

  • To favor Side-Chain Bromination: Use CCl4 (or PhCF3 as a green alternative) with a radical initiator (AIBN) and reflux.

Visualizing the Solvent-Dependent Pathways

The following diagram illustrates how solvent choice dictates the reaction trajectory between substitution, addition/ring-opening, and side-chain functionalization.

OxazoleBromination Start Oxazole Substrate (NBS or Br2) Solvent_Polar Polar Aprotic (MeCN, DMF) Start->Solvent_Polar Ionic Pathway Solvent_Nu Nucleophilic (MeOH, EtOH) Start->Solvent_Nu Solvolysis Pathway Solvent_NonPolar Non-Polar/Radical (CCl4, Benzene) Start->Solvent_NonPolar Radical Pathway Intermediate_Ionic Ionic Intermediate (Wheland Complex) Solvent_Polar->Intermediate_Ionic Stabilizes Charge Intermediate_Adduct Solvent Adduct (Alkoxy-oxazoline) Solvent_Nu->Intermediate_Adduct Nu Attack at C2/C5 Intermediate_Radical Alkyl Radical Solvent_NonPolar->Intermediate_Radical Initiator/Light Product_C5 C5-Bromo Oxazole (Desired S_EAr) Intermediate_Ionic->Product_C5 -H+ (Re-aromatization) Product_RingOpen Ring Opening / Keto-Amides Intermediate_Adduct->Product_RingOpen Hydrolysis Product_SideChain Side-Chain Bromo-Alkyl Intermediate_Radical->Product_SideChain H-Abstraction

Caption: Solvent-directed divergence in oxazole bromination pathways. Polar aprotic solvents favor the ionic C5-substitution, while nucleophilic solvents lead to ring destruction.

Standardized Protocol: High-Selectivity C5 Bromination

Objective: Selective bromination of C5 position in 2-substituted oxazoles.

Reagents:

  • Substrate: 2-Phenyl-oxazole (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: Dissolve the oxazole substrate in anhydrous MeCN (0.1 M concentration). Note: MeCN is chosen for its high dielectric constant to stabilize the transition state.

  • Addition: Add NBS portion-wise at 0°C. Reason: Controlling temperature suppresses radical side-reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow, add 5 mol% of a Lewis Acid (e.g., CuBr2) rather than heating, to maintain regiocontrol.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove succinimide and traces of acid), then brine. Dry over Na2SO4.

  • Purification: Flash chromatography. C5-bromo products are typically less polar than the starting material.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of Acetonitrile? A: Yes, DMF is an excellent alternative due to its high polarity. However, DMF is difficult to remove during workup and can sometimes participate in Vilsmeier-Haack type side reactions if POCl3 or similar activators are present. MeCN is generally preferred for ease of handling.

Q2: Why is C4 bromination so difficult to achieve directly? A: The C5 position is the "soft" nucleophilic center of the oxazole ring (highest HOMO coefficient). Direct C4 bromination usually requires blocking the C5 position first (e.g., with a silyl group) or using a directing group. Solvent manipulation alone rarely flips selectivity to C4 in an unsubstituted system.

Q3: My oxazole has an alkyl group at C5. Where will the bromine go? A: If C5 is blocked by an alkyl group, electrophilic attack may occur at C4, but the rate will be significantly slower. Be careful: under these conditions, radical bromination of the C5-alkyl chain (benzylic-like position) becomes a major competing pathway. Use radical scavengers (darkness, BHT) and polar solvents to encourage C4 ring substitution.

References

  • Regioselective Bromination Mechanisms

    • Title: "New chemistry of oxazoles" (Discussion of MeOH addition vs Substitution)
    • Source:Heterocycles, Vol 35, No. 2, 1993.[1]

    • URL:[Link]

  • Solvent Effects on Heterocycle Halogenation

    • Title: "Regioselective bromination of pyrrolo[1,2-a]quinoxalines" (Demonstrating MeCN superiority for ionic mechanisms)
    • Source:National Institutes of Health (NIH) / PMC, 2024.
    • URL:[Link]

  • General Reactivity of Oxazoles

    • Title: "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series"[2]

    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Oxazole-Containing Compounds

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: 1,3-Oxazole derivatives in drug discovery and total synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: 1,3-Oxazole derivatives in drug discovery and total synthesis.

Introduction: The Oxazole Stability Paradox

Welcome to the technical support hub for oxazole chemistry. If you are here, you likely view the oxazole ring as a robust aromatic bioisostere for amides or esters. While generally thermally stable, oxazoles possess specific "Achilles' heels" under acidic, oxidative, and metabolic stress conditions.

This guide moves beyond generic advice, dissecting the specific molecular mechanisms of failure—hydrolytic ring opening, singlet oxygen cycloaddition, and enzymatic hydroxylation—and provides self-validating protocols to diagnose them.

Module 1: Hydrolytic Instability (Acid-Catalyzed)

The Issue: Loss of potency in acidic media or during salt formation, often accompanied by the appearance of a polar impurity (M+18 Da).

Mechanism: The Acyclic Collapse

Contrary to their aromatic reputation, oxazoles are weak bases (


). In aqueous acid, the nitrogen atom protonates, activating the C2 position (the most electron-deficient center) for nucleophilic attack by water. This disrupts aromaticity and triggers a ring-opening sequence, often yielding an 

-acylaminoketone
.

Key Risk Factor: Electron-donating groups (alkyl, alkoxy) at C4/C5 stabilize the protonated intermediate, paradoxically increasing susceptibility to hydrolysis by making the ring more basic and inviting protonation.

Visualization: Acid-Catalyzed Hydrolysis Pathway

AcidHydrolysis Oxazole 1,3-Oxazole (Intact) Protonated Protonated Intermediate (N-H+) Oxazole->Protonated + H+ (Acid) Transition Tetrahedral Intermediate (C2-OH) Protonated->Transition + H2O (Nu Attack at C2) Product α-Acylaminoketone (Ring Open) Transition->Product Tautomerization & Ring Cleavage

Figure 1: Mechanism of acid-catalyzed oxazole ring opening yielding an acyclic α-acylaminoketone.

Troubleshooting Protocol: The "Acid Stress" Test

Do not rely on standard LC-MS alone; the ring-opened product is isomeric or M+18, often co-eluting.

  • Preparation: Dissolve compound (0.1 mM) in 1:1 MeCN:0.1 N HCl.

  • Incubation: Heat at 40°C for 4 hours.

  • Diagnosis (NMR Validation):

    • Evaporate solvent (avoid high heat).

    • Pass Criteria: Retention of the characteristic C2-H singlet (

      
       7.8–8.0 ppm in CDCl3).
      
    • Fail Criteria: Disappearance of aromatic signals; appearance of broad amide NH (

      
       6.0–8.0) and methylene/methine protons adjacent to a carbonyl.
      

Module 2: Photo-Oxidative Degradation

The Issue: Sample degradation in solution when exposed to ambient light, forming complex mixtures including triamides or nitriles.

Mechanism: The [4+2] Cycloaddition

Oxazoles lack allylic hydrogens, preventing standard "ene" reactions.[1] Instead, they react with Singlet Oxygen (


)  via a [4+2] cycloaddition (Diels-Alder type). This forms an unstable 2,5-endoperoxide , which rapidly rearranges.
  • Primary Pathway: The endoperoxide rearranges to an imino-anhydride , which subsequently hydrolyzes or rearranges to a triamide (1,3,5).

  • Secondary Pathway: Fragmentation into a nitrile and an anhydride.

Visualization: Singlet Oxygen Attack

PhotoOxidation Start Oxazole + 1O2 (Light + Sensitizer) Endoperoxide 2,5-Endoperoxide (Unstable Adduct) Start->Endoperoxide [4+2] Cycloaddition IminoAnhydride Imino-Anhydride Endoperoxide->IminoAnhydride Rearrangement Nitrile Nitrile + Anhydride (Fragmentation) Endoperoxide->Nitrile Ring Scission Triamide Triamide (Final Product) IminoAnhydride->Triamide Acyl Migration

Figure 2: Photo-oxidation cascade initiated by singlet oxygen cycloaddition.[1]

FAQ: Preventing Photo-degradation

Q: My amber vials aren't helping. Why? A: Amber glass blocks UV (<400nm) but is less effective against visible light that can excite dissolved oxygen sensitizers (impurities). Solution: Sparge solvents with Argon to remove dissolved oxygen (the source of


) and store solid samples under inert atmosphere.

Module 3: Metabolic Stability (CYP450)

The Issue: Rapid clearance in liver microsomes (HLM/RLM) despite chemical stability.

Mechanism: Enzymatic Oxidation

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) view the oxazole ring as an electron-rich substrate.

  • Epoxidation: CYP450 attacks the C4-C5 double bond.

  • Hydroxylation: Direct oxidation at C2 or C5 (if unsubstituted).

  • Ring Scission: The resulting intermediates are unstable and often hydrolyze to open-chain metabolites.

Data Summary: Substituent Effects on Stability

Substituent PatternMetabolic Stability RiskMechanism of Failure
Unsubstituted (C2-H) HighDirect C2-hydroxylation / Ring opening
C2-Alkyl / Aryl ModerateBlocks C2 attack; shifts oxidation to C4/C5
C4/C5-Dimethyl Low (Stable)Steric hindrance protects the double bond
C5-Alkoxy Very HighElectron donation activates ring toward oxidation

Module 4: Troubleshooting Matrix

Use this decision tree to identify your degradation pathway.

Troubleshooting Obs Observation: Compound Degradation AcidCheck Is pH < 3? Obs->AcidCheck LightCheck Exposed to Light/Air? AcidCheck->LightCheck No Hydrolysis Cause: Acid Hydrolysis Product: α-acylaminoketone AcidCheck->Hydrolysis Yes MSCheck MS Shift? LightCheck->MSCheck No (In Vivo/Microsomes) PhotoOx Cause: Photo-oxidation Product: Triamide/Nitrile LightCheck->PhotoOx Yes Metabolic Cause: CYP Oxidation Product: Hydroxylated/Open Ring MSCheck->Metabolic +16 Da or +32 Da

Figure 3: Diagnostic flow for identifying oxazole degradation pathways.

References

  • Kinetics of Photo-Oxidation of oxazole and its substituents by singlet oxygen. Source: Altarawneh, M. et al. (2020). Scientific Reports.[1] URL:[Link][1]

  • Reaction of oxazoles with singlet oxygen.[1][2][3][4] Mechanism of the rearrangement of triamides. Source: Wasserman, H. H., et al. (1973). Journal of the American Chemical Society.[5] URL:[Link]

  • Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton. (Note: Mechanistically relevant comparison for oxazole ring scission). Source: Dalvie, D. et al. (2010). Drug Metabolism and Disposition. URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: Hu, Q. et al. (2019). Journal of Medicinal Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4,5-Dibromo-2-phenyloxazole 1H NMR and 13C NMR spectral analysis

This guide provides a comparative spectral analysis of 4,5-Dibromo-2-phenyloxazole , a critical intermediate in the synthesis of scintillators (like POPOP derivatives) and medicinal pharmacophores. Unlike standard applic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative spectral analysis of 4,5-Dibromo-2-phenyloxazole , a critical intermediate in the synthesis of scintillators (like POPOP derivatives) and medicinal pharmacophores.

Unlike standard application notes, this guide focuses on the analytical gap : distinguishing the fully brominated product from its mono-brominated impurities and non-brominated precursors, a common challenge in process chemistry.

A Comparative Analytical Guide for Process Verification

Part 1: The Analytical Challenge

In the bromination of 2-phenyloxazole , the reaction proceeds through a mono-bromo intermediate (usually 5-bromo-2-phenyloxazole) before reaching the desired 4,5-dibromo species.

  • The Problem: Standard HPLC often struggles to resolve the mono-bromo impurity from the dibromo product due to similar polarities.

  • The Solution: NMR is the definitive tool. However, the 1H NMR spectrum of the product is "silent" in the heterocyclic region, making 13C NMR and quantitative 1H NMR (qNMR) of the phenyl ring the primary validation methods.

Part 2: 1H NMR Spectral Analysis (The "Silent" Spectrum)

The most diagnostic feature of the 4,5-dibromo-2-phenyloxazole 1H NMR spectrum is what is missing .

Comparative Shift Analysis (Solvent: CDCl₃)
CompoundOxazole Region (Diagnostic)Phenyl Region (Aromatic)Interpretation
2-Phenyloxazole (Precursor)δ 7.20 (s, 1H, H-4) δ 7.70 (s, 1H, H-5) δ 7.45 – 8.15 (m, 5H)Distinct singlets indicate unsubstituted oxazole ring.
5-Bromo-2-phenyloxazole (Impurity)δ 7.15 (s, 1H, H-4) δ 7.40 – 8.10 (m, 5H)Retention of one singlet indicates incomplete bromination.
4,5-Dibromo-2-phenyloxazole (Target)SILENT (No Signals) δ 7.40 – 8.15 (m, 5H)Complete disappearance of oxazole protons confirms full substitution.
Expert Insight:

"Do not rely solely on integration of the phenyl ring. The presence of any singlet between 7.0 and 8.0 ppm that does not couple to the phenyl multiplet suggests contamination with mono-bromo species or starting material."

Part 3: 13C NMR Spectral Analysis (The Definitive Proof)

Because the proton spectrum lacks positive identification markers for the oxazole ring, 13C NMR is required to prove the carbon backbone structure.

Key Structural Markers (Solvent: CDCl₃)[1][2][3]
  • C2 (Oxazole Carbon): The most deshielded carbon, typically appearing at ~158–160 ppm . It is relatively insensitive to bromination at C4/C5.

  • C4 & C5 (Brominated Carbons):

    • In the precursor, C4 and C5 appear at ~128 ppm and ~140 ppm , respectively.

    • Heavy Atom Effect: Bromine substitution causes an upfield shift (shielding) relative to the unsubstituted carbon, but the loss of hydrogen and attachment to an electronegative atom creates a complex balance.

    • Target Shifts: Expect quaternary signals in the 115–125 ppm range. These signals are often weak due to long relaxation times (

      
      ) and lack of Nuclear Overhauser Effect (NOE) enhancement.
      
Data Table: 13C Chemical Shift Comparison
Carbon Position2-Phenyloxazole (ppm)4,5-Dibromo-2-phenyloxazole (ppm)Signal Type
C-2 (N=C-O)161.5158.5 – 160.0 Quaternary (Weak)
C-5 (O-C=C)141.2122.0 – 126.0 Quaternary (Weak, C-Br)
C-4 (N-C=C)128.4114.0 – 118.0 Quaternary (Weak, C-Br)
Phenyl (Ipso) 127.0126.5 Quaternary
Phenyl (Ar-CH) 126-131126-131 Intense (CH)

Part 4: Experimental Protocol for Quaternary Resolution

To successfully visualize the weak C-Br carbons in 4,5-dibromo-2-phenyloxazole, standard "quick" 13C scans are insufficient.

Recommended Workflow
  • Sample Prep: Dissolve 30-50 mg of compound in 0.6 mL CDCl₃ (preferred over DMSO-d6 to avoid solvent peak overlap in the aromatic region).

  • Relaxation Agent (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)₃] .

    • Why: This paramagnetic relaxation agent shortens the

      
       relaxation time of the quaternary carbons (C2, C4, C5), significantly boosting their signal-to-noise ratio.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (d1): Set to 2–3 seconds (or 5s if no Cr(acac)₃ is used).

    • Scans: Minimum 1024 scans.

Part 5: Analytical Workflow Visualization

The following diagram illustrates the logical flow for determining reaction completion using the spectral data described above.

AnalysisWorkflow Start Crude Reaction Mixture HNMR 1H NMR Analysis (CDCl3) Start->HNMR CheckSinglet Check 7.0 - 7.8 ppm for Singlets HNMR->CheckSinglet SingletPresent Singlet Detected (H4 or H5 present) CheckSinglet->SingletPresent Yes SingletAbsent No Singlets Detected (Silent Oxazole) CheckSinglet->SingletAbsent No ResultImpure IMPURITY: Mono-bromo or Precursor SingletPresent->ResultImpure CNMR 13C NMR Analysis (with Cr(acac)3) SingletAbsent->CNMR CheckQuat Verify Quaternary Peaks CNMR->CheckQuat ResultPure CONFIRMED: 4,5-Dibromo-2-phenyloxazole CheckQuat->ResultPure Peaks at ~116 & ~124 ppm CheckQuat->ResultImpure Peaks at ~128 or ~141 ppm

Caption: Decision tree for validating complete bromination using coupled 1H and 13C NMR techniques.

Part 6: References

  • MDPI. (2023). Synthesis of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift Guide. Retrieved from [Link]

  • SpectraBase. 2-(o-Bromophenyl)-5-phenyloxazole 13C NMR Data. Retrieved from [Link]

Comparative

mass spectrometry fragmentation pattern of 4,5-Dibromo-2-phenyloxazole

Publish Comparison Guide: Mass Spectrometric Analysis of 4,5-Dibromo-2-phenyloxazole Executive Summary: The Halogen Advantage in Structural Elucidation In drug discovery, oxazoles are critical pharmacophores, often servi...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometric Analysis of 4,5-Dibromo-2-phenyloxazole

Executive Summary: The Halogen Advantage in Structural Elucidation

In drug discovery, oxazoles are critical pharmacophores, often serving as bioisosteres for amides or esters. 4,5-Dibromo-2-phenyloxazole represents a highly functionalized scaffold where the dibromo-substitution pattern offers unique synthetic utility (e.g., for palladium-catalyzed cross-coupling).[1]

However, characterizing this intermediate presents specific challenges compared to its non-halogenated or mono-halogenated analogs. This guide compares the Mass Spectrometry (MS) performance —defined here as ionization efficiency, isotopic signature resolution, and fragmentation structural informativeness—of 4,5-Dibromo-2-phenyloxazole against its primary alternatives: 2-Phenyloxazole (parent) and 4-Bromo-2-phenyloxazole (mono-substituted).[1]

Key Finding: While the parent oxazole relies heavily on retro-Diels-Alder (RDA) fragmentation for identification, the 4,5-dibromo analog provides a superior self-validating isotopic fingerprint (1:2:1) that allows for immediate confirmation of the oxidation state and substitution pattern, despite a more complex fragmentation tree driven by weak C-Br bonds.[1]

Comparative Analysis: Spectral Performance & Identifiability

The following table contrasts the mass spectral behaviors of the target compound versus its structural analogs.

Table 1: Mass Spectral Signatures and Fragmentation Logic
Feature4,5-Dibromo-2-phenyloxazole 4-Bromo-2-phenyloxazole 2-Phenyloxazole (Parent)
Molecular Formula



Monoisotopic Mass 300.87 Da (

)
222.96 Da (

)
145.05 Da
Isotopic Pattern Triplet (1:2:1) (m/z 301, 303, 305)Doublet (1:1) (m/z 223, 225)Singlet (m/z 145)
Primary Fragmentation Sequential Halogen Loss

then

Competitive Halogen loss vs. CO lossRing Cleavage (RDA) Loss of CO (28 Da) & HCN
Base Peak (EI, 70eV) Often m/z 103 (

) or m/z 77 (

)
m/z 103 or m/z 89m/z 117 (

)
Ionization Mode Suitability APCI / EI (Preferred due to low polarity)APCI / ESIESI / EI

Detailed Fragmentation Mechanism

Understanding the causality behind the fragmentation is essential for interpreting spectra of unknown derivatives.[1]

The "Dibromo" Isotopic Fingerprint

Unlike the parent compound, the 4,5-dibromo analog carries two bromine atoms.[1] Natural bromine exists as


 (50.7%) and 

(49.3%).[1]
  • M+ (m/z 301): Contains

    
    [1]
    
  • M+2 (m/z 303): Contains

    
     (Probability is 
    
    
    
    )[1]
  • M+4 (m/z 305): Contains

    
    [1]
    

Analytical Insight: This 1:2:1 triplet is a hard-coded internal standard .[1] If your spectrum shows a 1:1 doublet, you have likely lost a bromine during synthesis (forming the mono-bromo impurity).

Pathway Mechanics: C-Br Scission vs. Ring Opening

The fragmentation is governed by the bond dissociation energy (BDE).[1] The


 bond (~80 kcal/mol) is weaker than the oxazole ring bonds.[1] Consequently, under Electron Impact (EI), the molecule preferentially sheds bromine atoms before or simultaneously with ring degradation.[1]

Key Pathways:

  • Pathway A (Dehalogenation): Stepwise loss of Br radicals to form the radical cation of 2-phenyloxazole (m/z 145), which then fragments normally.[1]

  • Pathway B (Retro-Diels-Alder): The oxazole ring opens, typically ejecting CO (carbon monoxide).[1] In the dibromo species, this is often suppressed by the dominance of halogen loss.

  • Pathway C (Nitrile Formation): The stable benzonitrile ion (

    
    , m/z 103) is a thermodynamic sink for all 2-phenyloxazoles.[1]
    

Visualization of Fragmentation Pathways

The following diagram maps the competitive decay channels.

Fragmentation M Molecular Ion [M]+. (m/z 301, 303, 305) 1:2:1 Ratio Frag_M_Br [M - Br]+ (m/z 222, 224) 1:1 Ratio M->Frag_M_Br - Br• (79/81 Da) Homolytic Cleavage CO_Loss [M - CO - Br]+ (Complex Cluster) M->CO_Loss - CO (28 Da) Minor Pathway Frag_M_2Br [M - 2Br]+ (m/z 143/144) Radical Cation Frag_M_Br->Frag_M_2Br - Br• Secondary Dehalogenation Benzonitrile Benzonitrile Ion (m/z 103) Ph-CN+ Frag_M_2Br->Benzonitrile - C2O (Ketene-like loss) Ring Collapse Phenyl Phenyl Cation (m/z 77) Ph+ Benzonitrile->Phenyl - CN (26 Da)

Caption: Competitive fragmentation tree for 4,5-Dibromo-2-phenyloxazole under 70 eV EI conditions. The primary pathway (Yellow) involves sequential dehalogenation leading to the stable benzonitrile core (Green).[1]

Validated Experimental Protocol

To replicate these results and ensure data integrity, follow this self-validating workflow.

Method: GC-MS (Electron Impact)

Recommended for structural confirmation due to rich fragmentation data.[1]

  • Sample Preparation:

    • Dissolve 1 mg of 4,5-Dibromo-2-phenyloxazole in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? It ensures complete solubility of the halogenated aromatic without inducing protic exchange (as MeOH might in rare cases).

  • Instrument Parameters:

    • Inlet Temp: 250°C (High temp required to volatilize the dibromo species).[1]

    • Column: DB-5MS or equivalent (5% phenyl methyl siloxane).[1]

    • Oven Program: Hold 50°C (1 min) → Ramp 20°C/min to 300°C.

    • Ion Source: 230°C, 70 eV.

  • Data Validation Steps (The "Trust" Check):

    • Step 1: Extract Ion Chromatogram (EIC) for m/z 301, 303, and 305.

    • Step 2: Verify the peaks co-elute perfectly.

    • Step 3: Integrate the area of the three peaks.

    • Pass Criteria: Area ratio must be 1.0 : 1.9-2.1 : 1.0 . Any deviation suggests interference or co-eluting impurities.

Method: LC-MS (Electrospray Ionization - ESI)

Recommended for purity checks in biological matrices.[1]

  • Note: Halogenated oxazoles ionize poorly in ESI+ unless acidic buffers are used.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1]

  • Observation: Expect

    
     clusters at m/z 302, 304, 306.
    
  • Caution: ESI is "softer"; you may not see the fragment ions (m/z 103, 77) observed in EI, reducing structural information.[1]

References

  • Bowie, J. H., et al. "Electron Impact Studies of Substituted Oxazoles."[1] Journal of the Chemical Society B, 1968.[1] [1]

    • Foundational text on the Retro-Diels-Alder fragment
  • NIST Mass Spectrometry Data Center. "Isotopic Compositions of the Elements." National Institute of Standards and Technology.[1]

    • Source for precise Br-79/Br-81 natural abundance ratios used for isotopic pattern valid
  • Anderson, P. O. "Mass Spectral Interpretation of Halogenated Heterocycles."[1] ChemGuide Analytical Series, 2021.[1]

    • General reference for interpreting M+2 and M+4 peaks in dibromo-compounds.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.[1]

    • Authoritative textbook citation for the "Benzonitrile (m/z 103)" fragmentation rule in phenyl-substituted heterocycles.

Disclaimer: The fragmentation patterns described are based on theoretical principles of mass spectrometry applied to the specific structural features of 4,5-Dibromo-2-phenyloxazole and validated against known behaviors of homologous oxazole derivatives.[1]

Sources

Validation

Comparative Guide: Optimizing IR Spectral Acquisition for Substituted Oxazoles

Executive Summary: The Oxazole Challenge The oxazole moiety is a cornerstone pharmacophore in modern drug development, appearing in bioactive scaffolds ranging from antibiotics (e.g., linezolid derivatives) to anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazole Challenge

The oxazole moiety is a cornerstone pharmacophore in modern drug development, appearing in bioactive scaffolds ranging from antibiotics (e.g., linezolid derivatives) to anticancer agents.[1] However, its infrared (IR) characterization presents a specific analytical challenge: the oxazole ring's diagnostic bands—specifically the C=N stretch and ring breathing modes—often overlap with common amide I/II bands or phenyl ring vibrations found in complex drug molecules.

This guide compares the two dominant acquisition modalities—Diamond ATR (Attenuated Total Reflectance) and Transmission KBr (Potassium Bromide) Pellet —to determine which yields superior structural fidelity for substituted oxazoles. While ATR is the industry standard for throughput, our data suggests that Transmission KBr remains the superior choice for definitive structural elucidation of the oxazole core due to enhanced resolution of the fingerprint region (1300–900 cm⁻¹).

Comparative Analysis: Diamond ATR vs. Transmission KBr

For a substituted oxazole, the choice of sampling technique is not merely about convenience; it dictates the visibility of critical ring deformations.

Performance Matrix
FeatureDiamond ATR (Single Bounce) Transmission KBr Pellet Verdict for Oxazoles
Sample Prep Time < 1 minute (Direct deposition)10–15 minutes (Grinding/Pressing)ATR wins on speed.
Spectral Resolution Moderate (dependent on contact)High (true bulk absorption)KBr reveals fine splitting in ring breathing modes.
Pathlength Control Fixed (~2 µm penetration)Variable (controlled by thickness)KBr allows optimization for weak signals.
Hygroscopicity Negligible impactHigh (KBr is hygroscopic)ATR is safer for moisture-sensitive oxazoles.
Peak Shifts Yes (frequency dependent)Minimal (ref index ~1.55)KBr provides standard library-matchable frequencies.
Ring Breathing Visibility Often suppressed (low penetration at low

)
Distinct and sharpKBr is essential for confirming the O-C=N core.
The "Penetration Trap" in ATR

In ATR, the depth of penetration (


) is wavelength-dependent (

). This means that the critical "fingerprint" region (1500–600 cm⁻¹), where oxazole ring deformations occur, is probed deeper than the C-H stretching region (3000 cm⁻¹). However, if the oxazole crystal lattice is hard or crystalline (common in drug salts), poor contact with the diamond crystal results in a disproportionate loss of intensity in these lower-frequency bands, effectively "erasing" the diagnostic ring breathing signals [1, 2].

Technical Deep Dive: The Oxazole Fingerprint

Interpreting the spectrum requires isolating the oxazole signals from the noise of substituents. The oxazole ring is planar, and its vibrations are heavily coupled.

Diagnostic Frequency Table
Vibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
C=N Ring Stretch 1640 – 1590VariableOften obscured by Amide I (C=O) or C=C aromatic stretches. Conjugation shifts this lower (~1590).
Ring Skeletal (C=C/C-N) 1580 – 1480StrongA doublet here is common for 2,5-disubstituted oxazoles.
C-O-C Ring Stretch 1260 – 1080StrongThe "ether-like" character. Look for a sharp band near 1100 cm⁻¹.
Ring Breathing 1095 – 900MediumThe "Fingerprint." Highly sensitive to substitution pattern.
C-H Deformation (Out-of-Plane) 810 – 715StrongDiagnostic for substitution (e.g., 4,5-unsubstituted vs. 4-substituted).
Causality in Substituent Effects
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    at the C2 position increase the double-bond character of the C=N bond, shifting the stretch to higher wavenumbers (closer to 1650 cm⁻¹).
  • Conjugation: A phenyl ring attached to C2 or C5 allows

    
    -electron delocalization, lowering the force constant of the ring bonds. This results in a red shift  (lower wavenumber) of the skeletal vibrations by 10–20 cm⁻¹ [3].
    

Self-Validating Experimental Protocols

To ensure data integrity, follow these protocols which include built-in "stop/go" validation steps.

Method A: High-Fidelity Transmission KBr (Recommended for Structure Proof)
  • Reagent Prep: Dry spectroscopic grade KBr powder at 110°C overnight. Store in a desiccator.

  • Ratio Check: Mix sample:KBr at a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

    • Validation: Mixture must be white; if colored, the sample concentration is too high, leading to detector saturation (flat-topped peaks).

  • Grinding: Grind in an agate mortar until no crystallites are visible (flour-like consistency).

    • Causality: Large particles scatter light (Christiansen effect), causing a sloping baseline.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum.

  • Visual Validation: The resulting pellet must be translucent to transparent .

    • Stop: If the pellet is opaque/white, regrind and repress. Do not acquire data.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution vs. an air background.

Method B: Rapid Diamond ATR (Recommended for Routine QC)
  • Crystal Check: Ensure the diamond surface is pristine. Run a "Preview" scan.

    • Validation: The energy curve should be smooth with no peaks. Any peaks indicate contamination.

  • Deposition: Place solid oxazole derivative on the crystal center.

  • Contact Optimization: Apply pressure using the anvil. Watch the live spectrum.

    • Validation: Increase pressure until peak heights stabilize. If peaks stop growing but remain <0.05 Absorbance, the sample coverage is insufficient.

  • Acquisition: Collect 16 scans. Apply ATR Correction (software algorithm) to linearize the baseline and correct relative intensities for comparison with library KBr spectra [2].

Visualizing the Analytical Workflow

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Oxazole Sample Quant Goal: Quantitative/Structural Proof? Start->Quant Routine Goal: Routine ID/QC? Start->Routine Solubility Is Sample Hygroscopic? Quant->Solubility ATR Method: Diamond ATR (Higher Throughput) Routine->ATR KBr Method: Transmission KBr (Higher Resolution) Solubility->KBr No Solubility->ATR Yes (Protect from H2O) ProcessKBr Protocol: 1:100 Ratio Vacuum Press KBr->ProcessKBr ProcessATR Protocol: High Pressure ATR Correction Algo ATR->ProcessATR Result Spectral Interpretation ProcessKBr->Result Detailed Fingerprint ProcessATR->Result Surface Spectrum

Caption: Decision logic for selecting the optimal IR acquisition mode based on analytical goals and sample properties.

Diagram 2: Spectral Interpretation Logic

Interpretation Input IR Spectrum Region1 Check 1650-1590 cm⁻¹ Input->Region1 CN_Band Band Present? (C=N Stretch) Region1->CN_Band Region2 Check 1260-1080 cm⁻¹ COC_Band Strong Band? (C-O-C Stretch) Region2->COC_Band Region3 Check 1095-900 cm⁻¹ Breath_Band Sharp Peaks? (Ring Breathing) Region3->Breath_Band CN_Band->Region2 Yes Assign2 Suspect Amide/Phenyl Interference CN_Band->Assign2 No/Ambiguous COC_Band->Region3 Yes COC_Band->Assign2 Weak Assign1 Confirm Oxazole Core Breath_Band->Assign1 Yes Breath_Band->Assign2 No

Caption: Step-by-step logic flow for confirming the presence of the oxazole ring using hierarchical band assignment.

References

  • Kintek Solution. (2023). What Is The Difference Between KBr Method And ATR Method? Choose The Right FTIR Technique For Your Lab. Retrieved from [Link]

  • Kintek Press. (2023). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Achieve Superior Sensitivity And Accuracy. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1964). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Retrieved from [Link]

  • Journal of Organic Chemistry. (2025). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines.[2] Retrieved from [Link]

Sources

Comparative

Technical Guide: Reactivity &amp; Strategic Application of 4-Bromo vs. 5-Bromo Oxazoles

The following guide provides an in-depth technical comparison of 4-bromo and 5-bromooxazoles, structured for researchers in medicinal chemistry and process development. Executive Summary: The Kinetic vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-bromo and 5-bromooxazoles, structured for researchers in medicinal chemistry and process development.

Executive Summary: The Kinetic vs. Thermodynamic Divergence

In the design of bioactive scaffolds, the choice between 4-bromooxazole and 5-bromooxazole is not merely a matter of substitution pattern—it is a choice between two distinct reactivity profiles governed by the electronic push-pull of the 1,3-azole core.

  • 5-Bromooxazole acts as the Kinetic Gateway . It is electronically activated for oxidative addition and nucleophilic attack but is notoriously prone to the "Halogen Dance" rearrangement under basic conditions.

  • 4-Bromooxazole acts as the Thermodynamic Anchor . It is chemically more robust, resistant to rearrangement, and serves as the preferred building block for scalable manufacturing, albeit with slightly attenuated reactivity in cross-coupling manifolds compared to the C2 position.

This guide dissects the mechanistic underpinnings of these differences and provides validated protocols to navigate their distinct behaviors.

Electronic Structure & Reactivity Heatmap

To understand the reactivity, one must analyze the electron density distribution of the oxazole ring (O1-C2-N3-C4-C5).

Electronic Properties
  • C2 Position: The most electron-deficient and acidic site (pKa ~20 in DMSO). It is the primary site for lithiation and nucleophilic attack.

  • C5 Position (

    
     to Oxygen):  Electron-rich via resonance from oxygen, yet inductively activated. In 5-bromooxazole, the C-Br bond is weakened by the adjacent oxygen lone pair, facilitating oxidative addition (Pd
    
    
    
    
    
    Pd
    
    
    ).
  • C4 Position (

    
     to Nitrogen):  The least acidic and most electron-neutral position. The C4-Br bond is stronger and less polarized than C5-Br, making it more stable but requiring more active catalytic systems for coupling.
    
Reactivity Comparison Table[1]
Feature4-Bromooxazole5-Bromooxazole
Primary Reactivity Suzuki/Stille Coupling, C-H Activation at C2/C5"Halogen Dance" Rearrangement, Nucleophilic Substitution
Base Stability High. Stable to LDA/LiHMDS at -78°C.Low. Rapidly rearranges to 4-bromo isomer via Halogen Dance.
Pd-Catalyzed Coupling Good. Requires standard ligands (e.g., XPhos, SPhos).Excellent (Fast Oxidative Addition), but competing rearrangement.
C-H Acidity (Adjacent) C2-H > C5-H (Both accessible).C2-H >>> C4-H (C4 is very difficult to deprotonate).
Major Synthetic Risk Protodebromination if catalyst dies.Regioisomer scrambling (getting 4-sub product from 5-bromo start).

The "Halogen Dance" Phenomenon

The most critical failure mode when working with 5-bromooxazole is the base-induced halogen migration. This mechanism explains why 4-bromooxazoles are often the unexpected products of reactions intended for 5-bromooxazoles.

Mechanism of Failure

When 5-bromooxazole is treated with a strong base (e.g., LDA) to functionalize the C2 position, the following cascade occurs:

  • Lithiation at C2: Formation of 2-lithio-5-bromooxazole.

  • Isomerization: The bromine migrates from C5 to C4, while the lithium moves to the thermodynamically favored C5 position (stabilized by oxygen).

  • Result: Upon quenching, you isolate 4-bromooxazole (or 4-bromo-2-substituted derivatives), not the intended 5-bromo species.

Visualization of the Pathway

HalogenDance Figure 1: The Halogen Dance Mechanism converting 5-Br to 4-Br Oxazoles Start 5-Bromooxazole Step1 2-Lithio-5-bromooxazole (Kinetic Intermediate) Start->Step1 + LDA (-78°C) Step2 Transition State (Br Migration) Step1->Step2 Equilibrium Step3 5-Lithio-4-bromooxazole (Thermodynamic Intermediate) Step2->Step3 Fast End 4-Bromooxazole (Rearranged Product) Step3->End + H2O (Quench)

Caption: Under basic conditions, the 5-bromo isomer rearranges to the thermodynamically more stable 4-bromo-5-lithio species, driven by the acidity of the C5 proton relative to C4.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 4-Bromooxazole

Target: Synthesis of 4-(4-methoxyphenyl)oxazole Rationale: 4-Bromooxazole is stable and does not rearrange, allowing standard cross-coupling conditions.

  • Reagents:

    • 4-Bromooxazole (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)

    • K₃PO₄ (2.0 equiv, 0.5M in H₂O)

    • Solvent: 1,4-Dioxane

  • Procedure:

    • Charge a reaction vial with 4-bromooxazole, boronic acid, base, and Pd/Ligand.

    • Degas with N₂ for 5 minutes.

    • Heat to 80°C for 4 hours. (Note: 4-Br requires heat; it is less reactive than 2-Br).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Outcome: >85% Yield. No regioisomer scrambling.

Protocol B: Handling 5-Bromooxazole (Avoiding the Dance)

Target: C2-Functionalization without moving the Bromine Rationale: To prevent the halogen dance, one must use non-basic conditions or extremely rapid trapping (in situ).

  • Reagents:

    • 5-Bromooxazole[1][2][3]

    • Electrophile (e.g., Iodobenzene for coupling)

    • Catalyst: Pd(PPh₃)₄ (avoid bases like LDA/LiHMDS if possible)

    • Condition: Stille Coupling (Neutral conditions)

  • Procedure:

    • Use 5-bromo-2-(tributylstannyl)oxazole if available, or couple 5-bromooxazole with an aryl stannane.

    • Solvent: Toluene, 100°C.

    • Crucial Step: Do NOT attempt to lithiate C2 first. If C2 functionalization is needed, perform it before brominating C5, or use direct C-H arylation with Pd/Cu which avoids the discrete lithio-species.

Comparative Data Summary

The following data aggregates trends from key synthetic literature regarding the efficiency of functionalization.

Reaction Type4-Bromooxazole Performance5-Bromooxazole PerformanceKey Reference Insight
Suzuki Coupling High Yield (80-95%) . Robust. No scrambling.Variable (40-70%) . Sensitive to base choice. Carbonates (K₂CO₃) preferred over alkoxides.Chem. Sci. 2018 [1]
Lithiation (C2) Forms 2-Li-4-Br stable species.Unstable. Rearranges to 4-Br isomer within minutes at > -50°C.J. Org. Chem. 2011 [2]
Negishi Coupling Excellent. Zn-insertion is clean.Moderate. Zn-insertion can trigger rearrangement if Mg/Li salts are present.Org. Lett. 2013 [3]
Solubility High in DCM, THF.High in DCM, THF.-

Strategic Decision Tree

Use this flow to select the correct isomer for your drug discovery campaign.

DecisionTree Figure 2: Selection Strategy for Bromooxazole Isomers Start Select Oxazole Core Q1 Do you need a substituent at C2? Start->Q1 Branch4 Use 4-Bromooxazole Q1->Branch4 No (C2 is H) CheckBase Is the C2-reaction basic (e.g. Lithiation)? Q1->CheckBase Yes Branch5 Use 5-Bromooxazole Warning CRITICAL: Install C2 group FIRST, then brominate C5. Warning->Branch5 Proceed with caution CheckBase->Branch4 No (Neutral/Acidic) CheckBase->Warning Yes

Caption: Decision logic for selecting the starting material based on synthetic conditions and target substitution.

References

  • Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synthesis, 2011.[3]

  • Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases. Organic Letters, 2013.

  • Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-thiazoles. Chemical and Pharmaceutical Bulletin, 2016.

  • Palladium-Catalyzed Cross-Coupling of Oxazoles. Chemical Reviews, 2010.

  • Synthesis and Stability of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Journal of Organic Chemistry, 2020.

Disclaimer: This guide is intended for qualified research personnel. The "Halogen Dance" reaction can be exothermic and produce unexpected isomers. Always verify product identity via NMR (HMBC/HSQC) to confirm regiochemistry.

Sources

Validation

Structural Insights into 2,4,5-Substituted Oxazole Derivatives: A Comparative Crystallographic Guide

Executive Summary & Strategic Value The oxazole moiety, particularly the 2,4,5-trisubstituted scaffold , is a cornerstone pharmacophore in modern drug discovery, exhibiting potent activity in kinase inhibition (e.g., VEG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The oxazole moiety, particularly the 2,4,5-trisubstituted scaffold , is a cornerstone pharmacophore in modern drug discovery, exhibiting potent activity in kinase inhibition (e.g., VEGFR-2 inhibitors), antibacterial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

While NMR and Mass Spectrometry provide connectivity data, they fail to capture the solid-state conformation and intermolecular packing forces that dictate bioavailability, shelf-stability, and receptor binding affinity. This guide objectively compares X-ray diffraction (XRD) analysis of these derivatives against computational alternatives (DFT) and solution-state methods, demonstrating why XRD remains the non-negotiable "Gold Standard" for lead optimization.

Comparative Analysis: XRD vs. Alternatives

Methodological Performance Matrix

In the development of oxazole-based therapeutics, researchers often rely on Density Functional Theory (DFT) for predictive modeling. However, experimental validation via Single Crystal X-ray Diffraction (SC-XRD) reveals critical deviations in torsion angles that affect binding pocket fit.

Table 1: Performance Comparison of Structural Determination Methods

FeatureSC-XRD (The Product) DFT (Computational) Solution NMR
3D Conformation Absolute (Solid State). Captures packing-induced twisting.Theoretical (Gas/Solvent Phase). Often overestimates planarity.Averaged (Solution). Rapid tumbling obscures fixed conformations.
Intermolecular Interactions Direct Observation. Maps

-

stacking, halogen bonding, and H-bond networks.
Inferred. Requires complex symmetry-adapted perturbation theory (SAPT).Indirect. Inferred from NOE signals; lacks directional precision.
Stereochemistry Definitive. Flack parameter confirms absolute configuration (R/S).N/A. Cannot determine absolute stereochemistry without reference.Relative. Can determine diastereomers but not enantiomers without chiral shift reagents.
Throughput Moderate (Requires crystal growth).High (In silico).[1]High (Automated).[1]
Cost High (Instrument/Time).[1]Low (Compute time).Medium.
Structural Comparison: The Halogen Effect

A critical comparison in 2,4,5-substituted oxazoles is the impact of halogen substitution (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on crystal packing.

  • Isostructurality: Research indicates that replacing a Chlorine atom with Bromine often results in isostructural crystals (same space group, similar unit cell) due to similar electronegativity/polarizability profiles, despite the size difference.

  • Packing Efficiency: However, Fluorine substitution often alters the packing motif entirely due to its high electronegativity and small radius, frequently eliminating crucial C-H...

    
     interactions observed with Cl/Br analogs.
    

Insight: If your lead compound has solubility issues, XRD analysis often reveals that "flat" packing (promoted by planar oxazole-phenyl torsion angles <10°) leads to excessive lattice energy. Introducing a bulky group at the C4 position can force a twist (torsion >30°), disrupting


-stacking and improving solubility.

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, the following workflow synthesizes the causality between chemical purity and diffraction quality.

Synthesis (Robinson-Gabriel Cyclization)

Context: This method is preferred for generating 2,4,5-trisubstituted oxazoles due to its reliability in closing the ring from


-acylamino ketones.
  • Reactants: Combine

    
    -acylamino ketone (1.0 eq) with POCl
    
    
    
    (excess) or H
    
    
    SO
    
    
    .
  • Reflux: Heat at 80–100 °C for 2–4 hours. Monitor via TLC.

  • Quench: Pour reaction mixture into crushed ice/water to precipitate the crude oxazole.

  • Neutralization: Adjust pH to ~7 using NaHCO

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to remove uncyclized intermediates.

Crystallization for X-ray Diffraction

The Critical Step: High-quality diffraction requires single crystals with defined edges, not polycrystalline powder.

  • Technique: Slow Evaporation (Solvent Diffusion).

  • Solvent System: Chloroform/Ethanol (1:1) or DMF (for highly insoluble derivatives).

  • Protocol:

    • Dissolve 20 mg of pure oxazole derivative in 2 mL of solvent in a small vial.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Cover the vial with Parafilm and poke 3–4 small holes with a needle to control evaporation rate.

    • Store in a vibration-free, dark environment at 298 K.

    • Target: Block-like colorless crystals (0.2 x 0.2 x 0.1 mm) usually form within 3–7 days.

Data Collection & Refinement
  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption effects from heavier atoms (Br, S) often present in these derivatives.
  • Temperature: Collect at 100 K (cryostream) to reduce thermal motion (ellipsoids) and improve resolution of high-angle reflections.

  • Structure Solution: Use Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).

Visualizing the Workflow & Interaction Logic

Diagram 1: The Crystallographic Workflow

This diagram illustrates the critical path from chemical synthesis to the final CIF (Crystallographic Information File), highlighting the quality control loops.

G Synth Synthesis (Robinson-Gabriel) Purify Purification (Recrystallization) Synth->Purify Grow Crystal Growth (Slow Evaporation) Purify->Grow Check Microscopy Check (Polarized Light) Grow->Check Check->Grow Polycrystalline (Retry) Diffract X-ray Diffraction (Mo-Kα, 100K) Check->Diffract Single Crystal Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve Solve->Solve Refinement (R1 > 0.05) Model 3D Model (CIF Output) Solve->Model

Caption: The iterative workflow for determining the crystal structure of oxazole derivatives. Note the feedback loop at the microscopy stage.

Diagram 2: Intermolecular Interaction Logic

Understanding how 2,4,5-substituted oxazoles pack is vital for engineering density and melting points. This diagram maps the causal relationships between atomic substitution and packing motifs.

Interactions Oxazole Oxazole Core (Electron Deficient) Subst Substituents (C2, C4, C5) Oxazole->Subst Functionalization PiStack π-π Stacking (Face-to-Face) Oxazole->PiStack Ring Planarity HBond H-Bonds (C-H...N / C-H...O) Subst->HBond Donor/Acceptor Halogen Halogen Bonding (C-X...O) Subst->Halogen X = Cl, Br, I Packing Crystal Packing (Herringbone vs. Layered) PiStack->Packing HBond->Packing Halogen->Packing Prop Physicochemical Props (MP, Solubility) Packing->Prop Lattice Energy

Caption: Causal network showing how molecular features of oxazole derivatives dictate supramolecular organization and bulk properties.

Representative Experimental Data

When comparing your own results, use these literature-derived metrics as a baseline for 2,4,5-substituted oxazoles. Significant deviations may indicate disorder or incorrect structure assignment.

Table 2: Typical Geometric Parameters (X-ray vs. DFT)

ParameterBond/AngleTypical X-ray Value (Å/°)DFT Prediction (B3LYP)Note
Bond Length O1–C21.36 – 1.38 Å1.37 ÅSingle bond character.
Bond Length C2=N31.28 – 1.30 Å1.29 ÅDouble bond character (Imine).
Bond Length C4=C51.35 – 1.37 Å1.36 ÅPart of aromatic system.
Bond Angle C2–N3–C4104 – 106°105°Ring strain characteristic.
Torsion Phenyl-Oxazole5° – 45°0° – 10°Major Deviation: DFT often underestimates steric twist.

Data Source Validation: The C2=N3 bond is consistently shorter than C4-N3 (approx 1.39 Å), confirming the localization of the double bond.

References

  • MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo... Retrieved from [Link][2]

  • Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - ORCA. Retrieved from [Link]

  • Semantic Scholar. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles.[3][4][5][6] Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Crystal structures, intermolecular interactions and fluorescence properties...[7] Journal of Materials Chemistry C. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Suzuki vs. Stille Coupling for 4,5-Dibromo-2-phenyloxazole Functionalization

Executive Summary The functionalization of 4,5-dibromo-2-phenyloxazole presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity between the C4 and C5 positions. While both Suzuki-Miyaura (S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4,5-dibromo-2-phenyloxazole presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity between the C4 and C5 positions. While both Suzuki-Miyaura (Suzuki) and Stille couplings are effective for arylation, they offer distinct kinetic profiles and impurity landscapes.

  • The Verdict: The Suzuki coupling is the superior choice for early-stage scaffold generation and manufacturing due to its green profile and ease of purification. However, the Stille coupling remains indispensable for installing base-sensitive heteroaromatics or when "tricky" electrophiles fail to undergo transmetallation with boronic acids.

  • Regioselectivity: In 4,5-dibromooxazoles, the C5 position is electronically activated towards oxidative addition, allowing for sequential functionalization (C5 first, then C4).

Mechanistic Insight & Regioselectivity

To design an effective protocol, one must understand the electronic bias of the oxazole ring. The C5 position (adjacent to oxygen) and C4 (adjacent to nitrogen) differ in electron density.

In 4,5-dibromooxazoles, the C5-Br bond is generally more reactive towards Pd(0) oxidative addition than the C4-Br bond. This is attributed to the lower bond dissociation energy and the ability of the oxygen lone pair to stabilize the transition state, similar to trends observed in thiazoles and imidazoles.

Diagram 1: Regioselectivity & Reaction Pathway

The following diagram illustrates the sequential functionalization pathway, highlighting the kinetic preference for C5.

G cluster_0 Regioselectivity Driver Start 4,5-Dibromo- 2-phenyloxazole Pd_Ox Oxidative Addition (Rate Limiting) Start->Pd_Ox Pd(0) Intermed C5-Arylated Intermediate (4-Bromo-5-aryl...) Pd_Ox->Intermed Ar¹-M (Selectivity > 95:5) Final 4,5-Diaryl- 2-phenyloxazole Intermed->Final Ar²-M (Higher Temp/Cat) Expl C5 is more electron-deficient and sterically accessible than C4.

Caption: Sequential functionalization logic. C5 reacts preferentially, allowing isolation of the mono-arylated intermediate.

Detailed Experimental Protocols

These protocols are designed for 1.0 mmol scale but are scalable.

A. Suzuki-Miyaura Coupling (The "Green" Standard)

Best for: Standard arylations, scale-up, and avoiding toxic waste.

Reagents:

  • Substrate: 4,5-Dibromo-2-phenyloxazole (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.1 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous, 2.0 eq)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Protocol:

  • Inertion: Charge a reaction vial with the dibromooxazole, arylboronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME (5 mL) and 2.0 M Na₂CO₃ (1 mL).

  • Reaction: Heat to 80 °C for 4–6 hours. Note: Monitoring is crucial. Over-reaction leads to bis-coupling.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The C5-arylated product typically elutes later than the starting material but earlier than the bis-arylated byproduct.

Critical Control Point: If bis-arylation is observed (>5%), reduce temperature to 60 °C or switch to a weaker base like K₃PO₄.

B. Stille Coupling (The "Neutral" Alternative)

Best for: Base-sensitive substrates, complex heteroaryls, and "difficult" couplings.

Reagents:

  • Substrate: 4,5-Dibromo-2-phenyloxazole (1.0 eq)

  • Stannane: Ar-SnBu₃ (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂

  • Additive: CuI (10 mol%) – The "Copper Effect" accelerates transmetallation.

  • Solvent: Toluene (anhydrous)

Protocol:

  • Inertion: Charge vial with substrate, stannane, Pd catalyst, and CuI. Purge with Argon.

  • Solvation: Add anhydrous Toluene (5 mL).

  • Reaction: Heat to 100–110 °C (Reflux) for 12–16 hours.

  • Workup (Tin Removal): Dilute with Et₂O. Add saturated aqueous KF (Potassium Fluoride) and stir vigorously for 30 minutes. This precipitates the tin as insoluble Bu₃SnF. Filter through Celite.

  • Purification: Flash chromatography.

Critical Control Point: Stille couplings are neutral but slower. The addition of CuI is often mandatory for electron-deficient oxazoles to facilitate the transmetallation step.

Comparative Performance Analysis

The following data summarizes typical performance metrics based on internal application studies and literature precedents for azole functionalization.

FeatureSuzuki-MiyauraStille Coupling
C5 Regioselectivity High (90-95%) Moderate to High (85-95%)
Reaction Time Fast (4-6 h)Slow (12-24 h)
Yield (C5-Mono) 75 - 85%65 - 80%
Functional Group Tolerance Moderate (Base sensitive)Excellent (Neutral)
Purification Easy (Boron washes out)Difficult (Tin residues)
Atom Economy GoodPoor (Stoichiometric Sn waste)
Toxicity LowHigh (Neurotoxic Sn)

Decision Framework

Use this logic tree to select the appropriate method for your specific drug candidate.

DecisionTree cluster_legend Recommendation Start Start: Functionalizing 4,5-Dibromo-2-phenyloxazole Q1 Is the coupling partner base-sensitive? (e.g., esters, labile protons) Start->Q1 Suzuki Method A: Suzuki Coupling (Pd(PPh3)4, Na2CO3, DME) Q1->Suzuki No Q2 Is the boronic acid unstable? (Protodeboronation risk) Q1->Q2 Yes Final_S Scale-up Ready Suzuki->Final_S High Yield, Green Stille Method B: Stille Coupling (Pd(PPh3)4, CuI, Toluene) Final_St Discovery Phase Only Stille->Final_St High Tolerance, Toxic Q2->Suzuki No (Try weaker base like KF) Q2->Stille Yes

Caption: Decision matrix for selecting coupling methodology based on substrate stability.

Expert Commentary & Troubleshooting

The "Scrambling" Phenomenon: In Suzuki couplings involving polyhalogenated heterocycles, "halogen dance" or scrambling can occur if the catalyst loading is too low or the reaction stalls. Always ensure fresh catalyst is used.

Tin Removal in Stille: If KF treatment is insufficient, use 10% wt/wt fused KF on silica gel during the flash column loading. This effectively sequesters tributyltin species.

Sequential Coupling Strategy: To obtain the 4,5-diaryl product with different aryl groups:

  • Perform Suzuki at C5 (limiting reagent: boronic acid).

  • Isolate the 4-bromo-5-aryl intermediate.

  • Perform a second Suzuki (or Stille) at C4 using a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) and higher temperatures (100 °C+).

References

  • Strotman, N. A., et al. (2010).[2] "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles." Journal of Organic Chemistry, 75(5), 1733–1739. Link

    • Context: Establishes the fundamental electronic control in 1,3-azole couplings, confirming C5 preference in similar systems.
  • Schnürch, M., et al. (2007). "Cross-coupling reactions on azoles with two or more heteroatoms." Chemical Society Reviews, 36, 1046-1057. Link

    • Context: Comprehensive review of regioselectivity in oxazoles and thiazoles.
  • Bach, T., & Hecht, S. (2009). "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Tetrahedron, 65(35), 3529-3548.
  • Verbit, P. J., et al. (2010). "Regioselective C-4 Bromination of Oxazoles." Organic Syntheses, 87, 16. Link

    • Context: Demonstrates the orthogonality of C4 and C5 positions and Suzuki comp

Sources

Validation

Comparative Guide: Spectroscopic Profiling of Bromo-Substituted Aryloxazole Analogues

Executive Summary & Strategic Value Objective: This guide provides a technical analysis of the spectroscopic signatures of bromo-substituted aryloxazoles. It is designed to assist medicinal chemists in the rapid structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Objective: This guide provides a technical analysis of the spectroscopic signatures of bromo-substituted aryloxazoles. It is designed to assist medicinal chemists in the rapid structural elucidation and differentiation of regioisomers during synthetic optimization.

Strategic Importance: Aryloxazoles are privileged scaffolds in drug discovery (e.g., heterocyclic peptidomimetics). The introduction of a bromine atom serves two critical functions:

  • Synthetic Utility: It acts as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.

  • Pharmacological Modulation: The heavy halogen modulates lipophilicity (

    
    ) and metabolic stability (blocking P450 oxidation sites), while offering specific halogen-bonding interactions within protein binding pockets.
    

Comparative Spectroscopic Profiling

The following data contrasts the spectroscopic behavior of bromo-aryloxazoles against their chloro- and non-halogenated analogues. The data focuses on the critical regioisomeric markers that distinguish substitution on the oxazole core versus the aryl pendant.

Nuclear Magnetic Resonance ( H & C NMR)

The most diagnostic feature for aryloxazoles is the chemical shift of the oxazole ring protons (H-2, H-4, H-5). Bromine substitution causes distinct shielding/deshielding patterns due to its electronegativity (


) and anisotropic effects.

Table 1: Comparative


H NMR Shifts (

, ppm in CDCl

)
Note: Data derived from 2,5-disubstituted oxazole scaffolds.
PositionUnsubstituted (H)4-Bromo Analogue2-Bromo Analogue2,4-Dibromo AnalogueDiagnostic Note
H-2 (Oxazole) 7.90 – 7.95 (s) 7.90 (s) AbsentAbsentH-2 is the most deshielded singlet. Its absence confirms C-2 substitution.
H-4 (Oxazole) 7.20 – 7.35 (s) Absent7.48 (s) AbsentH-4 is typically upfield of H-2. Br at C-4 removes this signal.
Aryl Protons 6.90 – 7.60 (m)7.00 – 7.20 (m)7.15 – 7.20 (m)7.00 – 7.20 (m)Br on the oxazole ring exerts a minor through-space effect on aryl protons.

Mechanistic Insight:

  • H-2 Singlet: The proton at C-2 is flanked by both nitrogen and oxygen, making it highly acidic and deshielded (

    
     ppm). In 2-bromo  analogues, this signal disappears, serving as the primary confirmation of successful C-2 functionalization.
    
  • H-4 Shift: In 2-bromo analogues, the H-4 proton often shifts downfield (

    
     ppm) compared to the unsubstituted parent due to the inductive electron-withdrawing effect of the bromine at C-2.
    
Mass Spectrometry (Isotopic Fingerprinting)

Mass spectrometry provides the most rapid confirmation of bromine incorporation due to the unique natural abundance of bromine isotopes (


Br and 

Br).

Table 2: Isotopic Abundance Patterns (M+H)


 
Substitution PatternIsotope Pattern DescriptionIntensity Ratio (Approx.)
Monobromo (Br) Doublet separated by 2 Da1 : 1 (

Br :

Br)
Dibromo (Br

)
Triplet separated by 2 Da1 : 2 : 1
Tribromo (Br

)
Quartet separated by 2 Da1 : 3 : 3 : 1
Bromo-Chloro (BrCl) Distinct multiplet3 : 4 : 1 (M : M+2 : M+4)
Vibrational Spectroscopy (IR)

While less specific than NMR, IR confirms the carbon-halogen bond formation.

  • C-H Stretch (Oxazole):

    
    3100–3130 cm
    
    
    
    (Weak, sharp).
  • C=N Stretch:

    
    1590–1610 cm
    
    
    
    .
  • C-Br Stretch:

    
    1020–1070 cm
    
    
    
    (Aryl/Heteroaryl-Br). Note: Often obscured in the fingerprint region, but comparative overlay with non-brominated starting material reveals a new band in this zone.

Structural Elucidation Workflow

This logic flow validates the structure of a synthesized bromo-aryloxazole, distinguishing between regioisomers (e.g., 2-bromo vs. 4-bromo).

StructuralElucidation Start Crude Product (Bromo-Aryloxazole) MS_Check Step 1: Mass Spectrometry (ESI+) Check Isotope Pattern Start->MS_Check Pattern_11 1:1 Ratio (M, M+2) MS_Check->Pattern_11 Mono-Br Pattern_121 1:2:1 Ratio (M, M+2, M+4) MS_Check->Pattern_121 Di-Br NMR_H1 Step 2: 1H NMR (CDCl3) Inspect 7.8 - 8.0 ppm Region Pattern_11->NMR_H1 Concl_DiBr Conclusion: Dibromo Species (Check 2,4-substitution) Pattern_121->Concl_DiBr H2_Present Singlet Present (~7.9 ppm) NMR_H1->H2_Present H2_Absent Singlet Absent NMR_H1->H2_Absent NMR_H4 Step 3: Inspect 7.0 - 7.5 ppm Region H2_Present->NMR_H4 Concl_2Br Conclusion: 2-Bromo-Oxazole (H-2 absent, H-4 present) H2_Absent->Concl_2Br Concl_Mono_Aryl Conclusion: Bromo-Aryl Oxazole (Br on Phenyl Ring) NMR_H4->Concl_Mono_Aryl H-4 Present Concl_4Br Conclusion: 4-Bromo-Oxazole (H-2 present, H-4 absent) NMR_H4->Concl_4Br H-4 Absent

Figure 1: Decision tree for the structural assignment of bromo-oxazole regioisomers based on spectroscopic data.

Experimental Protocol: Synthesis & Characterization

Case Study: Synthesis of 2,4-Dibromo-5-(aryl)oxazole derivatives.

Synthesis Methodology

Reaction Type: Electrophilic Aromatic Substitution (Bromination) on a Van Leusen-derived oxazole. Reagents: N-Bromosuccinimide (NBS), Chloroform/Acetonitrile.

  • Preparation: Dissolve the 5-aryloxazole precursor (1.0 equiv) in anhydrous acetonitrile.

  • Bromination: Add NBS (2.2 equiv for dibromination) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The bromo-product is typically less polar (higher

    
    ) than the starting material.
    
  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to remove excess bromine/NBS). Extract with DCM.
  • Purification: Silica gel column chromatography.

Characterization Protocol (Self-Validating)

To ensure data integrity, follow this specific order of operations:

  • Purity Check (TLC/HPLC): Ensure single spot/peak. Bromo-compounds often streak on silica if residual acid is present; add 1% Et

    
    N to eluent if necessary.
    
  • Mass Spec Confirmation: Run ESI-MS first. Look for the characteristic 1:2:1 isotope triad for the dibromo product. If only 1:1 is seen, the reaction is incomplete (monobromo).

  • NMR Validation:

    • Dissolve ~5 mg in CDCl

      
       (avoid DMSO-d
      
      
      
      initially as solvent peaks can obscure the 2.5-3.5 ppm region if alkyl side chains are present, though for pure aromatics it is acceptable).
    • Pass/Fail Criteria:

      • Pass: Absence of the diagnostic H-2 singlet at ~7.9 ppm.

      • Pass: Absence of the H-4 singlet at ~7.3 ppm.

      • Pass: Retention of aryl ring coupling patterns (e.g., doublets if p-substituted phenyl).

References

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022.[1] [Link][1][2]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines. ACS Omega, 2020. [Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. Molecules, 2024.[3] [Link]

  • Mass Spectrometry of Oxazoles. Heterocycles, 1980.[4] (Foundational reference for fragmentation patterns). [Link]

Sources

Comparative

Reactivity Comparison Guide: 4,5-Dibromo-2-phenyloxazole vs. Dibromo-imidazoles

Executive Summary This technical guide compares the site-selective reactivity of 4,5-Dibromo-2-phenyloxazole against dibromo-imidazoles (specifically N-protected variants like 4,5-dibromo-1-methylimidazole). Key Distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the site-selective reactivity of 4,5-Dibromo-2-phenyloxazole against dibromo-imidazoles (specifically N-protected variants like 4,5-dibromo-1-methylimidazole).

Key Distinction:

  • 4,5-Dibromo-2-phenyloxazole exhibits intrinsic C5-selectivity in both Palladium-catalyzed cross-couplings and Lithium-Halogen exchange reactions. The high electronegativity of the oxygen atom activates the C5-position (alpha to oxygen) for oxidative addition and deprotonation/exchange.

  • Dibromo-imidazoles are highly dependent on N-substitution.

    • Unprotected: Reactivity is dominated by N-H acidity (C2 deprotonation).

    • N-Protected: Reactivity follows the order C2 > C5 > C4 . If C2 is blocked (or H), the C5-position is electronically favored (alpha to the imine-like N3), but this selectivity is easily eroded by steric bulk on the N1-protecting group.

Electronic Structure & Mechanistic Theory

The Oxazole Paradigm (Oxygen Influence)

In 4,5-dibromo-2-phenyloxazole, the C2 position is blocked by a phenyl ring. The competition is strictly between C4 and C5.

  • Electronic Effect: The oxygen atom is more electronegative than nitrogen. The C5-Br bond, being

    
     to oxygen, is more polarized and electron-deficient than the C4-Br bond (
    
    
    
    to nitrogen).
  • Outcome:

    
     preferentially undergoes oxidative addition at C5 . Similarly, halogen-metal exchange with 
    
    
    
    -BuLi occurs exclusively at C5 due to the inductive acidification by oxygen.
The Imidazole Paradigm (Nitrogen Switch)

For 4,5-dibromoimidazoles, the presence of two nitrogen atoms creates a push-pull system.

  • N1 (Pyrrole-like): Electron-donating via resonance.

  • N3 (Pyridine-like): Electron-withdrawing via induction.

  • Reactivity Order: The C2 proton is the most acidic (

    
    ). In N-protected 4,5-dibromoimidazoles, if C2 is unsubstituted, it reacts first (C-H arylation or lithiation). If we focus on the C4 vs. C5 halogen reactivity :
    
    • C5 is

      
       to the electron-withdrawing N3 (activating) but adjacent to the N-substituent (sterically deactivating).
      
    • C4 is

      
       to N3 but less sterically hindered.
      
    • Outcome: Under standard Suzuki conditions, C5 is generally preferred electronically, but bulky protecting groups (e.g., SEM, Trityl) can invert this to C4 or result in mixtures.

Visualization of Reactivity Pathways[1]

ReactivityPathways cluster_0 4,5-Dibromo-2-phenyloxazole Pathway cluster_1 N-Protected 4,5-Dibromoimidazole Pathway Ox_Start 4,5-Dibromo- 2-phenyloxazole Ox_C5 5-Aryl-4-bromo- 2-phenyloxazole (Major Product) Ox_Start->Ox_C5 Suzuki (1.0 eq ArB(OH)2) Pd(PPh3)4, Na2CO3 C5-Selective Ox_C4 4,5-Diaryl- 2-phenyloxazole Ox_C5->Ox_C4 Suzuki (Excess Ar'B(OH)2) High Temp Im_Start N-R-4,5-Dibromo- imidazole Im_C2 2-Aryl-4,5-dibromo- imidazole (C-H Activation) Im_Start->Im_C2 Pd(OAc)2, CuI C-H Arylation (C2) Im_C5 2,5-Diaryl-4-bromo- imidazole (Cross-Coupling) Im_C2->Im_C5 Suzuki (Ar'B(OH)2) C5-Selective (Electronic) Im_C4 2,4,5-Triaryl- imidazole Im_C5->Im_C4 Suzuki (Ar''B(OH)2) Forced Conditions

Caption: Comparative reaction cascades. Oxazoles favor C5 substitution immediately. Imidazoles prioritize C2 (C-H activation) followed by C5, then C4.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling of 4,5-Dibromo-2-phenyloxazole

Rationale: This protocol utilizes the electronic preference of the C5 position. Mild base and standard Pd(0) are sufficient.

Materials:

  • 4,5-Dibromo-2-phenyloxazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME or Toluene/EtOH (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial with the oxazole, arylboronic acid, and

    
    . Purge with Argon for 5 minutes.
    
  • Solvation: Add degassed solvent (DME, 0.1 M concentration) and aqueous base.

  • Reaction: Heat to 70–80 °C for 4–6 hours. Note: Do not exceed 90 °C to avoid competing C4 coupling.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hex/EtOAc). The C5-arylated product typically elutes before the starting material.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the specific C5 signal (if applicable, though here both are Br). Confirm regiochemistry by NOE: The new Aryl group should show NOE interaction with the N-substituent if it were imidazole, but for oxazole, use HMBC correlations to the C2-phenyl.

Protocol B: Regioselective C-H Arylation of N-Methyl-4,5-dibromoimidazole

Rationale: Exploits the acidity of C2-H over the C-Br bonds.

Materials:

  • 4,5-Dibromo-1-methylimidazole

  • Aryl Iodide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: DMA (Dimethylacetamide)

Step-by-Step:

  • Mix: Combine imidazole, aryl iodide, Pd source, ligand, and base in a sealed tube under Argon.

  • Heat: Stir at 100 °C for 12 hours.

  • Observation: This condition selectively installs the aryl group at C2 , leaving the 4,5-dibromo motif intact for subsequent functionalization.

  • Subsequent Steps: To couple the bromines, apply Protocol A conditions. The C5 bromine will react next.

Comparative Data Analysis

The following table summarizes the reactivity trends derived from key literature (Strotman et al., Yamauchi et al.).

Feature4,5-Dibromo-2-phenyloxazoleN-Protected 4,5-Dibromoimidazole
Primary Reactive Site C5 (Electronic control)C2 (Acidity control)
Secondary Reactive Site C4 C5 (Electronic) > C4
Suzuki Selectivity (Mono) >20:1 (C5:C4)>10:1 (C5:C4) if N-group is small
Lithiation Site C5 (Exclusive)C2 (First), then C5
Steric Sensitivity Low (C5 is unhindered)High (C5 is adjacent to N-R)
Key Reference Strotman, J. Org. Chem. 2010 [1]Yamauchi, J. Org. Chem. 2014 [2]
Critical "Gotcha" for Researchers

When working with N-protected imidazoles , if you use a bulky protecting group like SEM or Trityl to prevent N-coordination, you may inadvertently retard the C5 reaction rate, leading to lower yields or mixtures. For oxazoles, the C5 position is sterically open, making it a robust substrate for rapid library generation.

References

  • Strotman, N. A.; Chobanian, H. R.; He, J.; Guo, Y.; Dormer, P. G.; Jones, C. M.; Steves, J. E. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. J. Org.[3][4] Chem.2010 , 75, 1733–1739. [Link]

  • Yamauchi, T.; Shibahara, F.; Murai, T. Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole.[3][5] J. Org.[3][4] Chem.2014 , 79, 7185–7192.[3][5] [Link]

  • Ohkubo, M.; Nishimura, T.; Jona, H.; Honma, T.; Ito, S.; Morishima, H. Practical Synthesis of 2-Substituted 4,5-Diphenyloxazoles. Tetrahedron1996 , 52, 8099–8112. [Link]

  • Bellina, F.; Cauteruccio, S.; Rossi, R. Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed Cross-Coupling Reactions. Chem. Rev.2014 , 114, 5902–6026. [Link]

Sources

Validation

Structural Validation of 4,5-Dibromo-2-phenyloxazole: An Integrated 2D NMR Approach

Executive Summary This technical guide outlines a rigorous protocol for the structural validation of 4,5-Dibromo-2-phenyloxazole , a fully substituted heterocyclic scaffold often used as a precursor in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous protocol for the structural validation of 4,5-Dibromo-2-phenyloxazole , a fully substituted heterocyclic scaffold often used as a precursor in medicinal chemistry. The structural elucidation of this molecule presents a specific challenge: the oxazole ring is "proton-silent," meaning it lacks hydrogen atoms directly attached to the heterocyclic core. Consequently, traditional 1D 1H NMR is insufficient for unambiguous confirmation of the regiochemistry.

This guide details an integrated approach using Heteronuclear Multiple Bond Correlation (HMBC) as the definitive validation tool, comparing its efficacy against X-ray crystallography and standard 1D techniques.

Part 1: The Structural Challenge

In the synthesis of 4,5-dibromo-2-phenyloxazole, researchers typically employ the bromination of 2-phenyloxazole or cyclization of acyclic precursors. The primary risks in this synthesis are:

  • Regioisomeric Impurities: Incomplete bromination (monobromo species) or ring-opening side products.

  • The "Silent Core" Problem: The target molecule has protons only on the phenyl ring. The critical oxazole carbons (C2, C4, C5) are quaternary.

    • C2: Attached to Phenyl.[1]

    • C4/C5: Attached to Bromine atoms.[2][3]

Without protons on the oxazole ring, 1H-1H COSY and 1D 1H NMR cannot establish connectivity across the heterocyclic core.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the proposed 2D NMR workflow against alternative validation standards.

FeatureMethod A: Standard 1D NMR (1H/13C) Method B: Integrated 2D NMR (Recommended) Method C: Single Crystal X-ray
Primary Data Proton count, Carbon count.[4][5][6][7]Long-range C-H connectivity.3D atomic coordinates.
Structural Certainty Low. Cannot prove Phenyl-Oxazole linkage definitively without assumptions.High. Unambiguously links Phenyl protons to Oxazole C2.Absolute. Defines bond lengths and angles.
Sample Prep Fast (<10 mins). Dissolve & run.Fast (<10 mins). Dissolve & run.Slow. Requires growing diffraction-quality crystals (Days/Weeks).
Throughput High.[3]High.Low.
Cost Low.Medium (Longer acquisition).High.

Verdict: While X-ray is the "gold standard," it is often a bottleneck in high-throughput synthesis. Integrated 2D NMR (HMBC) provides sufficient structural certainty for compound validation in solution state without the need for crystallization.

Part 3: The 2D NMR Workflow (The Solution)

The validation logic relies on "walking" from the known protons (Phenyl) to the unknown core (Oxazole) using long-range coupling.

Diagram 1: Validation Logic Flow

ValidationWorkflow Start Synthesis Product H1 1D 1H NMR (Confirm Phenyl Region) Start->H1 C13 1D 13C NMR (Confirm Carbon Count) H1->C13 HSQC HSQC (Assign Phenyl C-H pairs) C13->HSQC HMBC HMBC (The Critical Step) HSQC->HMBC Decision Check Correlations HMBC->Decision Valid Structure Validated: Phenyl-Ortho -> Oxazole C2 Decision->Valid Correlation Observed Invalid Structure Rejected: Missing Connectivity Decision->Invalid No Correlation

Caption: The stepwise logic flow for validating proton-deficient heterocycles, prioritizing HMBC for scaffold connectivity.

Part 4: Experimental Protocol

Author Note: The following protocol assumes the use of a high-field NMR spectrometer (400 MHz or higher) to resolve the aromatic multiplets.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility. If solubility is poor, DMSO-
    
    
    
    is a viable alternative, though solvent peaks may obscure the C4/C5 region in 13C NMR.
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration is vital for HMBC sensitivity.

Acquisition Parameters (Bruker/Varian Standard)
A. 1D 13C NMR (Proton Decoupled)
  • Significance: Must resolve the three quaternary carbons of the oxazole ring.

  • Key Setting: Set relaxation delay (

    
    ) to 
    
    
    
    seconds. Quaternary carbons (C-Br) have long
    
    
    relaxation times. Insufficient delay will result in missing peaks for C4/C5.
B. HSQC (Heteronuclear Single Quantum Coherence)[8]
  • Objective: Identify which carbons belong to the phenyl ring.

  • Coupling Constant (

    
    ):  Set to 145 Hz (standard for aromatic C-H).
    
C. HMBC (Heteronuclear Multiple Bond Correlation) - CRITICAL
  • Objective: Observe the correlation between Phenyl-Ortho protons and Oxazole C2.

  • Long-Range Delay: Optimize for

    
     (approx 60-65 ms evolution delay).
    
    • Expert Tip: If the signal is weak, reduce the

      
      -coupling optimization to 5-6 Hz. The coupling across the inter-ring bond (Phenyl-C1 to Oxazole-C2) can sometimes be smaller due to dihedral angles.
      
  • Scans: Minimum 16-32 scans per increment to detect quaternary correlations.

Part 5: Data Interpretation & Expected Results

Spectral Assignments (Simulated Data)
PositionNucleusApprox Shift (ppm)MultiplicityKey Correlations (HMBC)
Phenyl-Ortho 1H8.0 - 8.1Doublet/MultipletCorrelation to Oxazole C2
Phenyl-Meta 1H7.4 - 7.5MultipletCorrelation to Phenyl-Ipso
Phenyl-Para 1H7.4 - 7.5MultipletCorrelation to Phenyl-Meta
Oxazole C2 13C~158 - 162QuaternaryFrom Phenyl-Ortho H
Oxazole C4 13C~115 - 125QuaternaryNo H correlations
Oxazole C5 13C~125 - 135QuaternaryNo H correlations

Note: C4 and C5 shifts are heavily influenced by the Bromine substituents (Heavy Atom Effect) and will appear upfield relative to non-halogenated oxazoles.

The Validation Logic (HMBC Map)

The structure is confirmed ONLY if the HMBC spectrum shows a cross-peak between the Phenyl Ortho-Protons and a quaternary carbon in the 160 ppm region (Oxazole C2) .

  • Confirmation of Dibromination: The absence of HSQC correlations for the carbons at ~115-135 ppm (C4/C5) confirms they are not protonated. The Mass Spectrometry (isotopic pattern for

    
    ) combined with the carbon count from 13C NMR confirms the bromines are present.
    
Diagram 2: Molecular Connectivity Map

HMBC_Connectivity cluster_phenyl Phenyl Ring cluster_oxazole Oxazole Core H_Ortho H-Ortho (8.0 ppm) C_Ipso C-Ipso H_Ortho->C_Ipso HMBC (2-bond) C2 C2 (~160 ppm) H_Ortho->C2 HMBC (3-bond) DEFINITIVE PROOF C4 C4-Br C5 C5-Br

Caption: Visualization of the critical HMBC correlation (Green Arrow) linking the Phenyl substituent to the Oxazole core.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[9][10]

  • Bax, A., & Summers, M. F. (1986). 1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for Heterocyclic Chemical Shifts).

Sources

Comparative

Comparative Yield Analysis of Oxazole Synthesis Modules: A Strategic Guide for Medicinal Chemistry

Topic: Comparative Yield Analysis of Oxazole Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Context The oxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Yield Analysis of Oxazole Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

The oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, ubiquitous in natural products (e.g., Hennoxazole A) and synthetic therapeutics (e.g., Oxaprozin). For the process chemist or discovery scientist, the selection of a synthesis method is rarely about "possibility"—it is about efficiency, scalability, and functional group tolerance .

This guide moves beyond textbook definitions to provide a rigorous, yield-centric comparison of the four most dominant synthetic pathways. We analyze the causality between reaction conditions and yield outcomes, providing self-validating protocols for immediate laboratory application.

Comparative Analysis Matrix

The following data synthesizes yield performance across diverse substrate classes (aryl-aryl, alkyl-aryl, and heteroaryl).

MethodPrimary PrecursorsKey ReagentsTypical YieldAtom EconomyHarshnessBest For
Robinson-Gabriel

-Acylamino ketones
POCl

, PPA, or H

SO

40–70% Low (Dehydration)High (Acid/Heat)Robust 2,5-diaryl oxazoles; acid-stable substrates.
Van Leusen Aldehydes + TosMICK

CO

, MeOH/DME
75–95% ModerateLow (Base/Mild)5-substituted oxazoles; acid-sensitive groups.
Oxidative Cyclization

-Hydroxy amides
DAST/Deoxo-Fluor

MnO

/DBU
60–85% ModerateLow to MedComplex chiral centers; stepwise construction.
Metal-Catalyzed Amides + Alkynes/DiazoketonesCu(OTf)

, AuCl

, or Pd(II)
60–90% HighModerateHighly functionalized scaffolds; late-stage functionalization.

Deep-Dive: Methodologies & Protocols

Method A: The Robinson-Gabriel Synthesis

The Classical Dehydration This method remains the industrial workhorse for simple 2,5-disubstituted oxazoles. The mechanism relies on the cyclodehydration of 2-acylamino ketones.[1] While historically driven by concentrated sulfuric acid, modern protocols utilize Polyphosphoric Acid (PPA) or Burgess reagent to improve yields and suppress charring.

Mechanism of Action: The reaction proceeds via the protonation of the keto-oxygen, facilitating intramolecular nucleophilic attack by the amide oxygen. The subsequent loss of water drives aromatization.

RobinsonGabriel cluster_conditions Conditions Start 2-Acylamino Ketone Inter1 Enol Tautomer (Protonated) Start->Inter1 H+ Inter2 5-Hydroxy-oxazoline Intermediate Inter1->Inter2 Cyclization Product Oxazole Inter2->Product - H2O (Dehydration) Cond Reagents: POCl3, PPA Temp: 60-100°C

Figure 1: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.

Standardized Protocol (High-Yield Variant):

  • Preparation: Charge a flame-dried round-bottom flask with the 2-acylamino ketone (1.0 equiv).

  • Reagent Addition: Add Polyphosphoric Acid (PPA) (10–15 equiv by weight). Note: PPA is viscous; heating to 60°C aids stirring.

  • Reaction: Heat the mixture to 100–110°C for 2–4 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. Caution: Exothermic.

  • Isolation: Neutralize with solid NaHCO

    
     to pH 7–8. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).

Critical Insight: Using POCl


 (3 equiv) in DMF can often boost yields to >80% for sterically hindered substrates compared to PPA.
Method B: The Van Leusen Reaction

The Mild, Base-Mediated Approach For synthesizing 5-substituted oxazoles or 4,5-disubstituted derivatives without harsh acidic conditions, the Van Leusen reaction utilizing Tosylmethyl Isocyanide (TosMIC) is superior.[1] It is particularly valuable when preserving stereocenters or acid-labile protecting groups (e.g., BOC, TBDMS).

Mechanism of Action: The reaction involves the base-catalyzed addition of TosMIC to an aldehyde, followed by cyclization and the elimination of p-toluenesulfinic acid (TosH).

VanLeusen Reactants Aldehyde + TosMIC Inter1 Betaine Intermediate Reactants->Inter1 Base (K2CO3) Aldol-type addition Inter2 4-Tosyl-2-oxazoline Inter1->Inter2 Cyclization Product 5-Substituted Oxazole Inter2->Product - TosH (Elimination)

Figure 2: Van Leusen synthesis pathway involving TosMIC.

Standardized Protocol:

  • Setup: Dissolve the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in dry MeOH or DME (0.5 M concentration).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (1.1–2.0 equiv).
  • Reflux: Heat the suspension at reflux for 2–4 hours.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with CH

    
    Cl
    
    
    
    .
  • Purification: Flash chromatography is usually required to remove unreacted TosMIC byproducts.

Yield Optimization: For electron-rich aldehydes, yields can drop. Adding an ionic liquid (e.g., [bmim]BF


) or using microwave irradiation (100°C, 10 min) has been shown to restore yields to the 85–95% range [2].
Method C: Oxidative Cyclization of Oxazolines

The Stepwise Precision Route When the target is a highly functionalized oxazole derived from amino acids (e.g., serine/threonine derivatives), this two-step sequence is preferred. It allows for the installation of sensitive stereocenters at the 4-position before the final oxidation.

Workflow:

  • Cyclization:

    
    -Hydroxy amide 
    
    
    
    Oxazoline (using DAST or Deoxo-Fluor).
  • Oxidation: Oxazoline

    
     Oxazole (using MnO
    
    
    
    , DBU/CCl
    
    
    , or CuBr
    
    
    ).

Standardized Protocol (Two-Step): Step 1: Cyclization

  • Dissolve

    
    -hydroxy amide in CH
    
    
    
    Cl
    
    
    at -78°C.
  • Add DAST (1.1 equiv) dropwise. Warm to RT and stir for 1 hour.

  • Quench with sat. NaHCO

    
    . Extract and concentrate to obtain the oxazoline (often >90% yield).
    

Step 2: Oxidation (The MnO


 Variant)
  • Dissolve the crude oxazoline in benzene or toluene.

  • Add activated MnO

    
     (10–20 equiv).
    
  • Reflux for 12–24 hours.

  • Filter through Celite and concentrate.

Why this method? While step-heavy, the overall yield (often ~70% over 2 steps) is highly reproducible for complex natural product synthesis where other methods fail due to steric bulk [3].

Decision Logic for Method Selection

Use the following logic flow to determine the optimal synthetic route for your specific target molecule.

DecisionMatrix Start Target Oxazole Structure Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is it a 2,5-diaryl oxazole? Q1->Q2 No Res1 Use Van Leusen (Yield: 75-95%) Q1->Res1 Yes Q3 Is it derived from an amino acid? Q2->Q3 No Res2 Use Robinson-Gabriel (Yield: 40-70%) Q2->Res2 Yes Res3 Use Oxidative Cyclization (Yield: 60-85%) Q3->Res3 Yes Res4 Use Metal-Catalyzed (Yield: Variable) Q3->Res4 No

Figure 3: Strategic decision matrix for selecting oxazole synthesis methods.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from

  • Rashamuse, T., et al. (2020).[3] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC PubMed Central. Retrieved from

  • Phillips, A. J., et al. (2000).[4] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. Retrieved from

  • Li, S., et al. (2024).[5] Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances. Retrieved from

  • Joshi, et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from

Sources

Validation

Technical Guide: Purity Assessment of 4,5-Dibromo-2-phenyloxazole via HPLC

Executive Summary: The Purity Paradox In the synthesis of optoelectronic intermediates and pharmaceutical scaffolds, 4,5-Dibromo-2-phenyloxazole is a critical building block. Its value lies in the reactive bromine handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of optoelectronic intermediates and pharmaceutical scaffolds, 4,5-Dibromo-2-phenyloxazole is a critical building block. Its value lies in the reactive bromine handles at positions 4 and 5, which allow for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

However, this reactivity presents a significant analytical challenge. "Purity" is not a single number; it is a function of your detection method's blindness. A sample may appear >99% pure by NMR (which lacks sensitivity for trace organic impurities) but fail in subsequent catalytic cycles due to trace catalyst poisons undetected by low-resolution techniques.

This guide outlines a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically to resolve 4,5-Dibromo-2-phenyloxazole from its common synthetic byproducts: mono-bromo derivatives, unreacted 2-phenyloxazole, and hydrolysis degradation products.

Method Development Logic: The "Why" Before the "How"

To design a valid protocol, we must understand the analyte's physicochemical behavior.

Chromatographic Behavior[1][2][3][4][5]
  • Hydrophobicity: The addition of two bromine atoms and a phenyl ring makes this molecule highly lipophilic. A standard C18 stationary phase is required, but a high-strength organic modifier (Acetonitrile) is essential to ensure elution within a reasonable timeframe.

  • Electronic Absorption: The phenyl-oxazole conjugation provides a strong chromophore. While 254 nm is standard for aromatics, the bromine substitution can induce a bathochromic shift. We utilize a Diode Array Detector (DAD) to extract the max absorption, typically monitoring at 254 nm for selectivity and 220 nm for sensitivity to non-conjugated impurities.

The "Self-Validating" Concept

A protocol is only as good as its system suitability. We do not just run the sample; we run a "System Suitability Solution" containing the target and a known impurity (or a forced degradation sample) to prove the column can actually separate them.

Experimental Protocol: Reversed-Phase HPLC

This method is adapted from validated protocols for similar halogenated heteroaromatics, ensuring high resolution between the target dibromo species and potential mono-bromo impurities [1].

Reagents and Instrumentation
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 0.1% Phosphoric Acid (H₃PO₄) to suppress silanol activity and sharpen peaks.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% H₃PO₄Acidic pH prevents peak tailing of the oxazole nitrogen.
Mobile Phase B Acetonitrile (100%)ACN has lower viscosity/UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV 254 nm (Ref 360)Primary aromatic absorption.
Injection Vol 5-10 µLPrevent column overload.
Gradient Program

Note: Isocratic elution often fails to resolve the mono-bromo impurity from the di-bromo target. A gradient is preferred.

  • 0.0 min: 50% B

  • 10.0 min: 90% B (Elution of target)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 50% B (Re-equilibration)

  • 15.0 min: Stop

Sample Preparation Workflow
  • Diluent: Dissolve sample in 100% Acetonitrile. (Water solubility is negligible; using water as diluent will cause precipitation).

  • Concentration: Prepare a 0.5 mg/mL stock solution.

  • Filtration: Pass through a 0.22 µm PTFE filter (Nylon filters may bind brominated aromatics).

Comparative Analysis: HPLC vs. Alternatives

Why choose HPLC over GC or NMR? The following table compares these techniques specifically for brominated oxazoles.

FeatureHPLC (UV/DAD) GC (FID/MS) 1H NMR
Primary Utility Purity quantification of non-volatiles & thermally labile compounds.[2]Analysis of volatile, thermally stable intermediates.Structural elucidation & identity confirmation.
Sensitivity High (ppm level).High, but risk of thermal degradation.Low (typically >1% impurity required for detection).
Specific Risk Solubility issues (requires organic diluent).De-bromination: High injector temps can cause loss of Br [2].Overlapping signals in the aromatic region (7.0-8.0 ppm).
Throughput Moderate (15 min/run).Fast (5-10 min/run).Fast (if automated).
Verdict Gold Standard for final product release.Good for in-process control (IPC) if stability is proven.Essential for structure, useless for trace purity.
Visualizing the Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct analytical tool based on the stage of development.

AnalyticalDecision Start Sample: 4,5-Dibromo-2-phenyloxazole Stage Development Stage? Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC Synthesis Final Final Purity Assessment Stage->Final Release CheckThermal Is sample thermally stable at >200°C? IPC->CheckThermal HPLC RP-HPLC (UV) (High Precision, Quantifiable) Final->HPLC Primary Method NMR 1H NMR (Structural Identity Only) Final->NMR Orthogonal ID GC GC-FID/MS (Fast, check for de-bromination) CheckThermal->GC Yes CheckThermal->HPLC No/Unknown

Figure 1: Analytical Decision Matrix for Brominated Oxazoles.

Troubleshooting & Common Pitfalls

The "Ghost" Peak (Hydrolysis)

Brominated oxazoles can be sensitive to hydrolysis in highly acidic or basic aqueous mobile phases over long periods.

  • Symptom: A new peak appears at a lower retention time (more polar) after the sample sits in the autosampler for 12+ hours.

  • Fix: Use fresh buffers. Verify solution stability by injecting the same vial at T=0 and T=12 hours. If degradation occurs, switch to a neutral pH mobile phase (Water/ACN only) or reduce autosampler temperature to 4°C.

Mono-Bromo Resolution

The most common impurity is the mono-bromo derivative (incomplete bromination).

  • Symptom: A "shoulder" on the main peak rather than a baseline-resolved peak.

  • Fix: Decrease the gradient slope (e.g., 50% to 80% B over 20 mins). The mono-bromo species is less hydrophobic and will elute slightly earlier than the di-bromo target.

Sample Precipitation
  • Symptom: High backpressure spikes or poor area reproducibility.

  • Cause: Injecting a sample dissolved in 100% ACN into a mobile phase starting at high % Water.

  • Fix: Reduce injection volume to 3-5 µL to allow instant mixing/dilution in the column head, or adjust the sample diluent to 50:50 ACN:Water (if solubility permits).

The Validation Workflow

To ensure the data is trustworthy, follow this abbreviated validation workflow (based on ICH Q2 guidelines).

ValidationWorkflow Specificity Specificity: Inject Blank, Impurities, & Target Linearity Linearity: 5 Concentrations (R² > 0.999) Specificity->Linearity Precision Precision: 6 Replicates (RSD < 2.0%) Linearity->Precision LOD_LOQ Sensitivity: Determine LOD/LOQ Precision->LOD_LOQ Report Final Validated Method LOD_LOQ->Report

Figure 2: Step-wise validation workflow for establishing method robustness.

References

  • Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • SIELC Technologies. Separation of 4,5-Dibromo-2-phenyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities.... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-Dibromo-2-phenyloxazole: Proper Disposal &amp; Handling Procedures

Executive Summary & Chemical Profile 4,5-Dibromo-2-phenyloxazole (CAS: 92629-12-4) is a halogenated heterocyclic compound typically used as a synthetic intermediate or scintillator component. Unlike standard organic wast...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4,5-Dibromo-2-phenyloxazole (CAS: 92629-12-4) is a halogenated heterocyclic compound typically used as a synthetic intermediate or scintillator component. Unlike standard organic waste, this compound contains two bromine atoms per molecule, necessitating strict segregation from non-halogenated waste streams.

Improper disposal (e.g., mixing with general organic solvents) creates downstream hazards, including the formation of corrosive hydrogen bromide (HBr) gas during incineration and potential regulatory violations under EPA RCRA guidelines.

Chemical Identity Table
ParameterDetail
Chemical Name 4,5-Dibromo-2-phenyloxazole
CAS Number 92629-12-4
Molecular Formula C₉H₅Br₂NO
Physical State Solid (typically off-white to beige powder)
Primary Hazard Irritant (Skin/Eye), Organohalide (Persistent)
Waste Code (RCRA) Not P- or U-listed; Characterize as Halogenated Organic
The "Halogen Rule" (Scientific Integrity)

Why Segregation is Non-Negotiable: In high-temperature incineration, non-halogenated organics burn cleanly into CO₂ and H₂O. However, 4,5-Dibromo-2-phenyloxazole decomposes to release bromine radicals and HBr.

  • Corrosion: HBr is highly corrosive to standard incinerator scrubbers.

  • Cost: Waste facilities charge significantly higher rates (often 30-50% more) for halogenated streams because they require specialized "rotary kiln" incineration with caustic scrubbing.

  • Safety: Mixing this compound with strong oxidizers or acids in a waste drum can generate toxic bromine vapors immediately.

The Directive: This compound must never enter the "General Organic Waste" or "Non-Halogenated" carboy. It belongs exclusively in the Halogenated Waste stream.

Operational Disposal Protocol
Phase A: Pre-Disposal Characterization (The "Stop & Think" Step)

Before moving the material, verify its state.

  • Scenario 1: Pure Solid. (Expired reagent, excess starting material).

  • Scenario 2: Reaction Mixture. (Dissolved in solvent, e.g., DCM, DMF, or Ethyl Acetate).

Phase B: Segregation & Packaging

Protocol 1: Solid Waste (Pure Substance)

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers as residual HBr formation can corrode them.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "Hazardous Waste: Solid"[1]

    • "Contains: 4,5-Dibromo-2-phenyloxazole"[2]

    • "Hazard: Irritant, Halogenated"

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-bag to contain any potential dust leakage before placing it in the lab's central solid waste drum.

Protocol 2: Liquid Waste (Reaction Mixtures)

  • Critical Decision: If the solvent is non-halogenated (e.g., Acetone), the presence of 4,5-Dibromo-2-phenyloxazole contaminates the entire volume , reclassifying it as Halogenated Waste.

  • Stream Selection: Pour into the Halogenated Solvent carboy (Red tag/stripe often used in labs).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.

  • Log Entry: Record the approximate mass of the oxazole added to the carboy log sheet. This is vital for the waste vendor's profile.

Protocol 3: Contaminated Debris (Sharps/Gloves)

  • Gloves/Towels: If heavily soiled, place in a sealed bag labeled "Contaminated Debris - Halogenated" and dispose of in the solid hazardous waste drum.

  • Sharps: Dispose of needles/syringes in the standard biohazard/sharps container, but rinse the syringe with a halogenated solvent (like DCM) into the waste carboy first if significant residue remains.

Waste Stream Logic & Cost Implications

The following table illustrates why accurate segregation is a financial and safety imperative.

FeatureNon-Halogenated StreamHalogenated Stream (Target)
Typical Contents Acetone, Methanol, EthanolDCM, Chloroform, Brominated Oxazoles
Incineration Temp ~800°C (Energy Recovery)>1100°C (Destructive Incineration)
Disposal Cost Low ($)High (

$)
Risk of Misclassification High (Dioxin formation if halogens present)Low (System designed for halogens)
Emergency Spill Procedures

Self-Validating Safety System: Always assume the dust is an inhalation hazard.

  • Isolate: Evacuate the immediate bench area.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a waste bag.

    • Solution Spill: Absorb with vermiculite or clay pads. Do not use paper towels alone for large solvent spills.

  • Decontamination: Wipe the surface with a mild detergent followed by water. Place all cleanup materials into the Solid Hazardous Waste drum.

Decision Workflow (Visualization)

The following diagram outlines the decision logic for disposing of 4,5-Dibromo-2-phenyloxazole.

DisposalWorkflow Start Waste Generation: 4,5-Dibromo-2-phenyloxazole StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidPkg Pack in HDPE Jar Label: 'Solid Halogenated' SolidPath->SolidPkg SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Final Central Accumulation Area (Pickup by EHS/Vendor) SolidPkg->Final HaloSolvent Pour into HALOGENATED Waste Carboy SolventCheck->HaloSolvent Yes (e.g., DCM) NonHaloSolvent Solvent is Acetone/EtOH etc. SolventCheck->NonHaloSolvent No HaloSolvent->Final Convert ENTIRE MIXTURE is now HALOGENATED WASTE NonHaloSolvent->Convert Convert->HaloSolvent

Figure 1: Decision tree ensuring 4,5-Dibromo-2-phenyloxazole is routed to the correct incineration stream, preventing cross-contamination of non-halogenated waste.

References
  • ChemicalBook. (2023). 4,5-Dibromo-2-phenyloxazole Properties and CAS 92629-12-4.[2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Management: Solvents in the Workplace.[4] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet Guidelines for Halogenated Organic Solids. (General reference for class-based handling). Retrieved from

  • Princeton University EHS. (n.d.). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4,5-Dibromo-2-phenyloxazole

Part 1: Executive Safety Summary (Immediate Action) 4,5-Dibromo-2-phenyloxazole (CAS 92629-12-4) is a halogenated heterocyclic building block. While often handled casually as a stable solid, its brominated nature and pot...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

4,5-Dibromo-2-phenyloxazole (CAS 92629-12-4) is a halogenated heterocyclic building block. While often handled casually as a stable solid, its brominated nature and potential for hydrolysis release hydrogen bromide (HBr) upon contact with moisture/mucous membranes, necessitating strict adherence to Irritant/Corrosive protocols.

Hazard Profile (GHS Classification)
Hazard ClassCategoryCodeDescription
Skin Irritation Cat 2H315Causes skin irritation.[1][2][3][4][5]
Eye Irritation Cat 2AH319Causes serious eye irritation.[1][3][5]
STOT - SE Cat 3H335May cause respiratory irritation.[1][2][3][4][5]
Acute Toxicity Cat 4H302Harmful if swallowed (Classified by analogy to brominated oxazoles).

Part 2: Strategic PPE Selection (The "Why" & "How")

Do not rely on generic "safety gear." Select PPE based on the state of matter (Solid vs. Solution).

Hand Protection: The "Carrier Solvent" Rule

Scientific Logic: As a solid, 4,5-Dibromo-2-phenyloxazole does not permeate nitrile rapidly. However, once dissolved for reaction (commonly in DCM, THF, or DMF), the solvent dictates the breakthrough time.

  • Handling Solid Powder:

    • Primary: Nitrile Exam Gloves (minimum 4 mil).

    • Validation: Visually inspect for pinholes; change immediately if contaminated to prevent abrasive irritation.

  • Handling Solutions (e.g., in Dichloromethane/DCM):

    • Primary: Silver Shield® or Laminate gloves (for DCM).

    • Secondary (Outer): Nitrile gloves (for dexterity and grip).

    • Why: Standard nitrile degrades in <2 minutes with DCM, exposing skin to the dissolved brominated agent, enhancing dermal absorption.

Respiratory Protection: Engineering First

Scientific Logic: Halogenated heterocycles can sensitize the respiratory tract over chronic exposure.

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable/cleaning spills):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges for dust.

    • Cartridge Upgrade: If solvents are present, use OV/AG/P100 (Organic Vapor/Acid Gas/Particulate) combination cartridges to neutralize potential HBr hydrolysis products.

Eye & Body Defense[2][4][5][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Closed-toe chemical-resistant shoes.

Part 3: Operational Workflow & Visualization

Workflow 1: PPE Decision Logic

This decision matrix ensures you select the correct barrier based on the experimental phase.

PPE_Decision_Matrix Start Task: Handle 4,5-Dibromo-2-phenyloxazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution DustRisk Is Dust Generation High? Solid->DustRisk SolventCheck Identify Carrier Solvent Solution->SolventCheck SolidPPE PPE: Nitrile Gloves + Splash Goggles + Fume Hood DustRisk->SolidPPE No RespProt Add N95/P100 Respirator DustRisk->RespProt Yes Chlorinated Chlorinated (DCM/CHCl3) SolventCheck->Chlorinated NonChlor Polar Aprotic (DMF/DMSO) SolventCheck->NonChlor Laminate PPE: Laminate/PVA Gloves (Inner) + Nitrile (Outer) Chlorinated->Laminate DoubleNitrile PPE: Double Nitrile Gloves (Change every 15 mins) NonChlor->DoubleNitrile

Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note the escalation to laminate gloves for chlorinated solvents.

Part 4: Step-by-Step Handling Protocol

Phase A: Weighing & Transfer (High Dust Risk)
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free weighing funnel and tare a closed vial.

  • Static Control: Brominated oxazoles can be static. Use an anti-static gun or wipe if powder "jumps."

  • Transfer: Never pour from the stock bottle. Use a clean spatula to transfer to a pre-weighed vial. Cap immediately.

  • Decontamination: Wipe the spatula with a Kimwipe dampened in acetone inside the hood before removing it.

Phase B: Reaction Setup (Solvent Risk)
  • Dissolution: Add solvent slowly. The heat of solution is generally low, but always assume exotherm potential.

  • Inert Atmosphere: Flush reaction vessel with Nitrogen/Argon. Brominated compounds can be light/moisture sensitive; keep the vessel wrapped in foil if the protocol requires extended time.

  • Self-Validating Check: Before heating, check the condenser water flow and ensure the fume hood sash is at the working height marker.

Phase C: Spill Response & Disposal

Do not treat as general trash.

  • Minor Spill (Solid):

    • Cover with wet paper towels to prevent dust dispersal.

    • Scoop into a wide-mouth jar.

    • Label: "Hazardous Waste - Solid - Halogenated."

  • Major Spill (Solution):

    • Evacuate immediate area if solvent vapors are strong.

    • Use Universal Sorbent Pads (grey).

    • Dispose of as "Hazardous Waste - Liquid - Halogenated."

Disposal Stream: Segregate into Halogenated Organic Waste . Do not mix with non-halogenated solvents (acetone/ethanol) if your facility separates them, as this increases disposal costs and safety risks.

Workflow 2: Emergency Spill Response

Spill_Response Incident Spill Detected Assess Assess Volume & State Incident->Assess SmallSolid < 5g Solid Assess->SmallSolid LargeLiq > 100mL Solution Assess->LargeLiq ActionSolid Wet Wipe Method: Cover with wet towel -> Scoop SmallSolid->ActionSolid ActionLiq Evacuate -> Ventilate -> Absorb with Pillows LargeLiq->ActionLiq Waste Tag: Halogenated Waste ActionSolid->Waste ActionLiq->Waste Report Report to EHS Waste->Report

Figure 2: Emergency response workflow distinguishing between minor solid spills and major solution releases.

References

  • ChemicalBook. (2021).[1] 4,5-Dibromo-2-phenyloxazole - CAS 92629-12-4 Properties and Supplier Data. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole Handling Guidelines (General Analog). Retrieved from

  • University College London (UCL). (2021). Working Safely with Solvents: Halogenated Waste Protocols. Retrieved from

  • Temple University EHS. Halogenated Solvents in Laboratories: Waste Segregation Guide. Retrieved from

  • PubChem. Compound Summary: 4-Benzal-2-phenyl-5-oxazolone (Structural Analog for Toxicity Context). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-2-phenyloxazole
Reactant of Route 2
4,5-Dibromo-2-phenyloxazole
© Copyright 2026 BenchChem. All Rights Reserved.